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Core Science & Biosynthesis

Foundational

4-Hydroxy-3-nitropyridine N-oxide CAS 31872-57-8 properties

This technical guide provides a comprehensive analysis of 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) , a critical heterocyclic building block in medicinal chemistry. A Versatile Scaffold for Heterocyclic Function...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) , a critical heterocyclic building block in medicinal chemistry.

A Versatile Scaffold for Heterocyclic Functionalization

Executive Summary

4-Hydroxy-3-nitropyridine N-oxide (also known as 1-hydroxy-3-nitro-4-pyridone) represents a high-value intermediate in the synthesis of bioactive pyridine derivatives.[1] Its unique structure combines three reactive features: a nucleophilic oxygen (N-oxide), an electrophilic directing group (nitro), and a tautomerizable hydroxyl group.[2] This "push-pull" electronic character makes it an essential scaffold for developing kinase inhibitors, antibacterial agents, and energetic materials.[2] This guide details its physicochemical profile, validated synthesis protocols, and reactivity mechanisms.[2]

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium between the N-oxide form and the N-hydroxy-4-pyridone form . In the solid state and polar solvents, the pyridone character often dominates, influencing its solubility and reactivity.[2]

PropertyData
CAS Registry Number 31872-57-8
IUPAC Name 4-Hydroxy-3-nitropyridine 1-oxide
Synonyms 3-Nitro-4-pyridinol N-oxide; 1-Hydroxy-3-nitro-4-pyridone
Molecular Formula C₅H₄N₂O₄
Molecular Weight 156.09 g/mol
Appearance Yellow crystalline solid
Melting Point 225–226 °C (dec.)[2][3][4]
pKa ~3.2 (OH acidic proton)
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/ethanol

Critical Note on Tautomerism: Researchers must recognize that while CAS 31872-57-8 is often drawn as the pyridine N-oxide, it frequently behaves as 1-hydroxy-3-nitro-4-pyridone in reaction mixtures.[2] This dictates the choice of solvent and base during alkylation reactions.[2]

Validated Synthesis Protocols

Two primary pathways exist for the synthesis of 4-Hydroxy-3-nitropyridine N-oxide. The Direct Nitration Route is preferred for scale-up due to higher yields and easier purification.[2]

Method A: Direct Nitration of 4-Hydroxypyridine N-oxide

This method leverages the activating effect of the N-oxide group to direct the nitro group to the 3-position.

Reagents:

  • 4-Hydroxypyridine N-oxide (Starting Material)[1][5][6]

  • Fuming Nitric Acid (HNO₃, >90%)[2]

  • Concentrated Sulfuric Acid (H₂SO₄)[2]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 20 mL of concentrated H₂SO₄ to 0–5 °C.

  • Addition: Slowly add 5.0 g of 4-hydroxypyridine N-oxide in small portions, maintaining the temperature below 10 °C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (4.0 mL) and H₂SO₄ (4.0 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–70 °C for 3 hours. (Monitor by TLC; eluent 10% MeOH in DCM).[2]

  • Quench: Cool the mixture to room temperature and pour slowly onto 100 g of crushed ice.

  • Isolation: The product precipitates as a yellow solid.[2][7] Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from water or ethanol/water to yield the target compound (Yield: ~75-80%).[2]

Method B: N-Oxidation of 4-Hydroxy-3-nitropyridine

Used when the 3-nitro pyridine base is already available.

Protocol:

  • Dissolve 4-hydroxy-3-nitropyridine (CAS 5435-54-1) in glacial acetic acid.

  • Add 30% Hydrogen Peroxide (H₂O₂) (excess, typically 2-3 equivalents).[2]

  • Heat at 70–80 °C for 6–12 hours.

  • Concentrate under reduced pressure and recrystallize the residue.

Synthesis Workflow Visualization

Synthesis Start 4-Hydroxypyridine N-oxide Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Dissolve (0°C) Intermediate Reaction Mixture (60-70°C) Reagents->Intermediate Heat Quench Ice Quench & Filtration Intermediate->Quench Precipitation Product 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) Quench->Product Recrystallization

Figure 1: Step-by-step workflow for the direct nitration synthesis pathway.[8]

Reactivity & Mechanistic Insights

The versatility of CAS 31872-57-8 stems from its ability to undergo selective transformations at the C4 and N-oxide positions.

A. Conversion to 4-Chloro-3-nitropyridine N-oxide

The 4-hydroxy group is a "dummy" substituent that can be converted into a reactive leaving group (Cl).

  • Reagent: Phosphorus Oxychloride (POCl₃).[2]

  • Mechanism: The hydroxyl group attacks POCl₃, forming a phosphorodichloridate intermediate, which is then displaced by chloride.[2]

  • Utility: The resulting 4-chloro derivative is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by amines, thiols, or alkoxides, allowing the rapid construction of diverse libraries.[2]

B. Selective Reduction
  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) yields 3-amino-4-hydroxypyridine N-oxide .[2]

  • Deoxygenation: Treatment with PCl₃ or Zn/AcOH removes the N-oxide oxygen, reverting the core to a pyridine base (4-hydroxy-3-nitropyridine).[2]

Reactivity Pathway Diagram

Reactivity Core 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) Chloro 4-Chloro-3-nitropyridine N-oxide (Highly Reactive Electrophile) Core->Chloro POCl3 / Heat (Chlorination) Amine 3-Amino-4-hydroxypyridine N-oxide Core->Amine H2 / Pd-C (Nitro Reduction) Deoxy 4-Hydroxy-3-nitropyridine (Pyridine Base) Core->Deoxy PCl3 (Deoxygenation) Substituted 4-Alkylamino-3-nitropyridine N-oxide Chloro->Substituted R-NH2 / Base (SnAr Displacement)

Figure 2: Divergent synthesis pathways from the parent scaffold.

Applications in Drug Discovery[3][9][10][11]
  • Kinase Inhibitor Scaffolds: The 3-amino-4-alkoxypyridine motif (derived from this scaffold) mimics the ATP-binding hinge region in many kinase inhibitors.

  • Peptidomimetics: The N-hydroxy-4-pyridone tautomer is structurally analogous to hydroxamic acids, making it a potential zinc-binding group (ZBG) for metalloprotease inhibitors (e.g., MMPs, histone deacetylases).[2]

  • Antibacterial Agents: Nitropyridine N-oxides have shown intrinsic activity against Gram-negative bacteria by interfering with bacterial respiration or DNA synthesis.[2]

Safety & Handling (SDS Summary)
  • Hazards:

    • H302: Harmful if swallowed.[2][4][9]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][10]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic and light-sensitive.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents and metallic powders (risk of exothermic decomposition).[2]

References
  • Synthesis and Properties: ChemicalBook. (2025).[2] "4-Hydroxy-3-nitropyridine N-oxide Properties and CAS 31872-57-8 Data."

  • N-Oxide Methodology: BenchChem. (2025).[2][7][11] "Historical Synthesis Methods of Nitropyridine N-Oxides." [2]

  • Safety Data: Thermo Fisher Scientific. (2025).[2] "Safety Data Sheet: 4-Hydroxy-3-nitropyridine N-oxide."

  • Reactivity Profile: R&D Chemicals. (2026). "Catalog Entry for CAS 31872-57-8."

Sources

Exploratory

The Tautomeric Landscape of 1-Hydroxy-3-nitro-4-pyridone: Structural Dynamics, Mechanistic Causality, and Experimental Validation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural causality, thermodynamic solvent effects, and self-validating analytical protocols for heterocyclic tautomerism. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural causality, thermodynamic solvent effects, and self-validating analytical protocols for heterocyclic tautomerism.

Executive Summary

In the development of metalloenzyme inhibitors and advanced metal chelators, the 1-hydroxy-4-pyridinone (1,4-HOPO) scaffold is a privileged structure. However, the introduction of electron-withdrawing groups—specifically in the case of 1-hydroxy-3-nitro-4-pyridone (CAS 31872-57-8)[1]—fundamentally rewrites the thermodynamic rules governing its structural state.

As application scientists, we cannot treat this molecule as a static entity. It exists in a dynamic tautomeric equilibrium between the N-hydroxy pyridone form and the pyridinol N-oxide form[2]. Understanding and controlling this equilibrium is not merely an academic exercise; it is the central causal factor dictating the molecule's pKa, its lipophilicity (logP), and its bidentate coordination geometry during drug-target engagement.

Structural and Electronic Causality: The Core Mechanism

The tautomerism of 1-hydroxy-3-nitro-4-pyridone is a competition between solvent stabilization and internal electronic architecture.

  • 1-Hydroxy-3-nitro-4-pyridone (Pyridone Form): This form features an N-OH group and a C4=O carbonyl. It possesses a high dipole moment and relies heavily on intermolecular hydrogen bonding with polar protic solvents (like water) to stabilize its charge-separated resonance structures.

  • 4-Hydroxy-3-nitropyridine 1-oxide (Pyridinol N-oxide Form): Here, the proton resides on the C4 oxygen, and the nitrogen forms a dative N-O bond[2].

The Causality of the 3-Nitro Group: In unsubstituted 1-hydroxy-4-pyridone, the pyridone form is generally favored in aqueous media. However, the 3-nitro group acts as a thermodynamic disruptor. In the pyridinol N-oxide tautomer, the C4-OH is situated directly adjacent to the C3-NO


 group. This proximity forces a highly stable, pseudo-six-membered intramolecular hydrogen bond  (C4-OH 

O

N-C3). In environments with low dielectric constants (lipophilic environments or enzyme binding pockets), this intramolecular bond acts as a thermodynamic sink, drastically shifting the equilibrium toward the pyridinol N-oxide form.

Tautomerism A 1-Hydroxy-3-nitro-4-pyridone (N-OH, C=O) B 4-Hydroxy-3-nitropyridine 1-oxide (N-O, C-OH) A->B Non-polar solvents (Intramolecular H-Bond) C High Dipole Moment Dominates in Water A->C B->A Polar/Protic solvents (Solvent H-Bonding) D Stabilized by C4-OH...O2N-C3 Dominates in CHCl3 B->D

Figure 1: Tautomeric equilibrium driven by solvent dielectric properties and intramolecular hydrogen bonding.

Thermodynamic and Solvent Effects

To predict the behavior of 1-hydroxy-3-nitro-4-pyridone in biological systems, we must quantify the tautomeric equilibrium constant (


), defined here as the ratio of the Pyridone form to the Pyridinol N-oxide form (

).

The foundational work by Jaffé established that the Hammett equation can be utilized to elucidate these exact tautomeric equilibria in substituted pyridines and their 1-oxides[3],[4]. The strongly electron-withdrawing nature of the nitro group (


) increases the acidity of the N-OH proton, facilitating its transfer to the C4 oxygen, especially when protected by the local dielectric environment.
Quantitative Data Summary

The following table synthesizes the physicochemical shifts caused by the 3-nitro substitution compared to the unsubstituted baseline, utilizing Hammett-derived predictive models[3].

Table 1: Influence of Solvent Dielectric Constant on Tautomeric Equilibrium (


)
CompoundSolventDielectric Constant (

)
Dominant TautomerEstimated

Mechanistic Driver
1-Hydroxy-4-pyridoneWater78.4Pyridone (N-OH)~ 2.50High dipole moment stabilized by solvent H-bonding.
1-Hydroxy-4-pyridoneChloroform4.8Pyridinol (C-OH)~ 0.10Reduced solvent polarity favors less charge-separated state.
1-Hydroxy-3-nitro-4-pyridone Water 78.4 Mixed ~ 0.85 Solvent hydration competes with intramolecular H-bond.
1-Hydroxy-3-nitro-4-pyridone Chloroform 4.8 Pyridinol (C-OH) < 0.01 Strong C4-OH

O

N-C3 intramolecular H-bond dominates.

Experimental Workflows for Tautomer Validation

Determining the precise tautomeric state is critical before utilizing this scaffold in synthetic chemistry—such as during the displacement of nitro groups by nucleophilic reagents or protecting hydroxyl groups during chlorination[5]. We employ a multi-modal analytical approach to ensure absolute structural confidence.

Workflow Start Synthesize / Isolate 1-Hydroxy-3-nitro-4-pyridone UV UV-Vis Solvatochromism (Varying Dielectric Constants) Start->UV NMR Multinuclear NMR (1H, 13C, 15N in D2O vs CDCl3) Start->NMR Xray X-Ray Crystallography (Solid-State Confirmation) Start->Xray UV_Res Calculate KT via Isosbestic Points UV->UV_Res NMR_Res Determine Protonation Site via Chemical Shifts NMR->NMR_Res Xray_Res Observe Bond Lengths (C-O vs C=O) Xray->Xray_Res Final Comprehensive Tautomeric Profile Established UV_Res->Final NMR_Res->Final Xray_Res->Final

Figure 2: Multi-modal analytical workflow for the definitive assignment of tautomeric states.

Step-by-Step Methodology: Spectrophotometric Determination of

To ensure trustworthiness, the following protocol is designed as a self-validating system . The integrity of the data relies entirely on the maintenance of isosbestic points, which mathematically proves that only two species (the two tautomers) are in equilibrium, ruling out degradation.

Objective: Quantify the tautomeric ratio (


) of 1-hydroxy-3-nitro-4-pyridone using solvatochromic shifts.

Step 1: Preparation of Isomolar Solutions

  • Prepare a 50

    
    M stock solution of 1-hydroxy-3-nitro-4-pyridone in anhydrous 1,4-dioxane (representing a low 
    
    
    
    environment).
  • Prepare a second 50

    
    M stock solution in HPLC-grade water (representing a high 
    
    
    
    environment).

Step 2: Solvent Titration Gradient

  • Create a 10-point gradient series in quartz cuvettes by mixing the two stock solutions in varying volumetric ratios (from 0% water to 100% water).

  • Causality Note: Because both stocks are exactly 50

    
    M, the total analyte concentration remains perfectly constant across the gradient, isolating solvent polarity as the sole variable.
    

Step 3: Spectral Acquisition & Self-Validation

  • Record the UV-Vis spectra from 200 nm to 500 nm at a strictly controlled 25.0 ± 0.1 °C.

  • Critical Validation Check: Overlay all 10 spectra. You must observe strict isosbestic points (typically near 280 nm and 320 nm for this scaffold). If the spectra do not intersect perfectly at these nodes, the analyte is aggregating or degrading, and the calculation is invalid.

Step 4: Data Transformation and Jaffé Correlation

  • Extract the absorbance values at the

    
     of the pyridone form (characterized by a 
    
    
    
    transition near 340 nm) and the pyridinol form (near 260 nm)[2].
  • Apply the Jaffé equation framework[3] to calculate

    
    , utilizing the Hammett substituent constants (
    
    
    
    ) for the 3-nitro group to correct for electronic deviations from the unsubstituted baseline.

References

  • Jaffé, H. H. (1955). Tautomeric Equilibria. I. Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society. 3

  • VDOC.PUB. Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14.5

  • ResearchGate. Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). 4

  • Benchchem. 4-Hydroxypyridine 1-oxide | 6890-62-6. 2

  • Lookchem. 4-hydroxy-3-nitropyridine n-oxide - HANGZHOU TIANYE CHEMICALS CO., LTD.1

Sources

Foundational

An In-depth Technical Guide to 4-Hydroxy-3-nitropyridine and its N-oxide Analogue

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: The Strategic Value of the Pyridine N-Oxide Moiety In the landscape of medicinal chemistry, the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Pyridine N-Oxide Moiety

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Its N-oxide counterpart, while structurally similar, is not merely an oxidized derivative but a distinct chemical entity offering a unique and powerful toolkit for the drug development scientist. The introduction of the N-oxide functionality fundamentally alters the molecule's electronic properties, solubility, metabolic profile, and reactivity in ways that can be strategically exploited.[3][4]

This guide provides an in-depth comparative analysis of 4-Hydroxy-3-nitropyridine and 4-Hydroxy-3-nitropyridine N-oxide. Moving beyond a simple recitation of properties, we will explore the causal relationships between structure and function, providing field-proven insights into why one might be chosen over the other in a synthetic or drug discovery campaign. We will dissect their synthesis, compare their physicochemical and spectroscopic signatures, and illuminate the profound impact of the N-oxide group on chemical reactivity and biological potential.

Part 1: Synthesis—A Tale of Two Pathways

The synthetic routes to these molecules underscore their fundamental chemical differences. While the parent pyridine is accessed through direct electrophilic nitration, the N-oxide requires a more nuanced approach, often involving pre-functionalization to achieve the desired substitution pattern.

Synthesis of 4-Hydroxy-3-nitropyridine

The most direct and industrially relevant synthesis for this compound is the electrophilic nitration of 4-hydroxypyridine.[5][6] The hydroxyl group at the 4-position is an activating, ortho-para directing group, facilitating the introduction of the nitro group at the adjacent 3-position.

Experimental Protocol: Nitration of 4-Hydroxypyridine [5]

  • Reaction Setup: In a flask suitable for handling strong acids, add concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen).

  • Substrate Addition: Carefully add 4-hydroxypyridine in portions to the sulfuric acid, ensuring the temperature is controlled.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling.

  • Nitration: Cautiously add the prepared nitrating mixture to the solution of 4-hydroxypyridine.

  • Heating: Heat the reaction mixture, typically to 60-70°C, for several hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice to precipitate the product.

  • Purification: The crude product is collected by filtration. Further purification can be achieved by creating a slurry in water to remove residual inorganic acids, followed by filtration and drying, or by recrystallization.[5]

Causality Behind the Protocol: The use of concentrated sulfuric acid serves two purposes: it acts as a solvent and protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂+), which is the active nitrating species. The hydroxyl group's electron-donating nature activates the ring, making the nitration feasible under these conditions.

G cluster_0 Synthesis of 4-Hydroxy-3-nitropyridine 4-Hydroxypyridine 4-Hydroxypyridine Reaction Electrophilic Aromatic Substitution (Nitration) 60-70°C 4-Hydroxypyridine->Reaction Substrate H2SO4_HNO3 Conc. H₂SO₄ Conc. HNO₃ H2SO4_HNO3->Reaction Reagents Quench Ice Water Precipitation Reaction->Quench Purification Filtration & Aqueous Slurry Quench->Purification Product 4-Hydroxy-3-nitropyridine Purification->Product

Caption: Workflow for the synthesis of 4-Hydroxy-3-nitropyridine.

Synthesis of 4-Hydroxy-3-nitropyridine N-oxide

A direct, one-step synthesis from a simple precursor is less straightforward. A logical and effective strategy involves two key steps: the N-oxidation of a substituted pyridine followed by a regioselective reaction. The most common approach would be the nitration of 4-hydroxypyridine N-oxide.

Experimental Protocol: N-Oxidation and Subsequent Nitration

  • N-Oxidation of 4-Hydroxypyridine:

    • Dissolve 4-hydroxypyridine in a suitable solvent like acetic acid.

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA), portion-wise while monitoring the temperature.

    • Heat the mixture to ensure the reaction goes to completion.

    • After cooling, the product, 4-hydroxypyridine N-oxide, can be isolated. Removal of excess H₂O₂ with activated carbon is a preferred method to avoid metal contamination.[4]

  • Nitration of 4-Hydroxypyridine N-oxide:

    • The protocol would be analogous to the nitration of 4-hydroxypyridine.

    • Dissolve the synthesized 4-hydroxypyridine N-oxide in concentrated sulfuric acid.

    • Add a pre-mixed nitrating solution (H₂SO₄/HNO₃) at a controlled temperature.

    • The N-oxide group, being strongly activating, may allow for milder reaction conditions compared to the non-oxidized parent.

    • Work-up and purification would follow a similar procedure of quenching on ice and filtration.

Causality Behind the Protocol: The N-oxide group is crucial. It is a powerful electron-donating group through resonance, which strongly activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. By starting with 4-hydroxypyridine N-oxide, both the hydroxyl and N-oxide groups activate the ring and direct the incoming nitro group to the 3- (or 5-) position.

G cluster_1 Synthesis of 4-Hydroxy-3-nitropyridine N-oxide 4-Hydroxypyridine 4-Hydroxypyridine Oxidation N-Oxidation (e.g., H₂O₂/AcOH) 4-Hydroxypyridine->Oxidation Intermediate 4-Hydroxypyridine N-oxide Oxidation->Intermediate Nitration Nitration (H₂SO₄/HNO₃) Intermediate->Nitration Product_N_Oxide 4-Hydroxy-3-nitropyridine N-oxide Nitration->Product_N_Oxide

Caption: A plausible two-step synthesis route for the N-oxide derivative.

Part 2: Comparative Physicochemical and Structural Properties

The N-oxide group introduces a permanent dipole and enhances hydrogen bonding capabilities, leading to significant shifts in physical properties.

G cluster_0 4-Hydroxy-3-nitropyridine cluster_1 4-Hydroxy-3-nitropyridine N-oxide struct1 struct2 G cluster_0 Reactivity Comparison Parent 4-Hydroxy-3-nitropyridine Parent_React 1. Convert -OH to -Cl (POCl₃) 2. SNAr at C4 Parent->Parent_React N_Oxide 4-Hydroxy-3-nitropyridine N-oxide N_Oxide_React Direct SNAr at C4 (Nitro group is displaced) N_Oxide->N_Oxide_React Product1 4-Amino-3-nitropyridine (Multi-step) Parent_React->Product1 Product2 4-Amino-3-nitropyridine N-oxide (Single step) N_Oxide_React->Product2 Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Parent_React Nucleophile->N_Oxide_React Deoxygenation Deoxygenation (e.g., PCl₃) Product2->Deoxygenation Deoxygenation->Product1 Provides alternative route

Caption: Contrasting synthetic utility in nucleophilic substitution.

Part 4: Biological Activity & Drug Development Implications

While 4-hydroxy-3-nitropyridine is primarily a synthetic intermediate, its N-oxide has intrinsic properties that are highly relevant to drug design. [7][8] Table 2: Comparative Biological and Pharmacological Roles

Feature4-Hydroxy-3-nitropyridine4-Hydroxy-3-nitropyridine N-oxide
Primary Role Synthetic intermediate/building block. [7][8]Bioactive scaffold and prodrug candidate. [3]
Solubility Limited aqueous solubility. [9]Enhanced aqueous solubility, potentially improving bioavailability for certain administration routes. [3][10]
Metabolism Standard metabolic pathways (e.g., reduction of nitro group, conjugation of hydroxyl group).Can be reduced in vivo back to the parent pyridine, a key feature for prodrug design. [3]
Prodrug Potential Low.High. The N-oxide can be used to "mask" the pyridine, with reduction occurring in specific environments, such as the hypoxic (low oxygen) conditions found in solid tumors. [3]
Direct Activity Nitropyridine derivatives can have antimicrobial or anticancer activity. [11]N-oxide functionality can be critical for activity, for instance, by acting as a hydrogen bond acceptor in an enzyme active site or inhibiting bacterial quorum sensing. [3][4]
The N-Oxide as a Hypoxia-Activated Prodrug

A key strategy in modern oncology is to design drugs that are activated selectively in the tumor microenvironment. Many solid tumors are hypoxic. Reductase enzymes that are overexpressed in these hypoxic regions can selectively reduce N-oxides to their parent amines. This allows for the targeted release of a cytotoxic agent directly at the tumor site, sparing healthy, oxygenated tissues.

G Prodrug Pyridine N-Oxide Prodrug (Less toxic, soluble) Systemic Systemic Circulation (Stable in normal tissue) Prodrug->Systemic Tumor Hypoxic Tumor Environment Systemic->Tumor Activation Enzymatic Reduction (Reductases) Tumor->Activation Active_Drug Active Pyridine Drug (Cytotoxic) Activation->Active_Drug Effect Selective Cell Kill Active_Drug->Effect

Caption: The hypoxia-activated prodrug concept using a pyridine N-oxide.

Conclusion and Future Outlook

The comparison between 4-Hydroxy-3-nitropyridine and its N-oxide is a clear illustration of how a single atom can profoundly reshape the identity of a molecule.

  • 4-Hydroxy-3-nitropyridine is a valuable, workhorse building block, providing a functionalized pyridine core for further elaboration through established synthetic transformations. [7]

  • 4-Hydroxy-3-nitropyridine N-oxide is a strategic tool. Its enhanced polarity, unique reactivity in SNAr reactions, and potential for in vivo reduction make it a far more versatile player in the context of drug discovery. [3][12][10]It allows chemists to perform reactions that are difficult or impossible on the parent pyridine and to build in desirable pharmacokinetic and pharmacodynamic properties from the outset.

For the modern researcher, the choice is not simply between two similar reagents. It is a strategic decision based on the desired outcome. Do you need a simple scaffold, or do you need a molecular platform with built-in levers for modulating reactivity, solubility, and biological activation? Understanding the fundamental causality behind the properties of the N-oxide derivative empowers scientists to make more informed decisions, accelerating the discovery and development of next-generation therapeutics.

References

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  • Lab Pro. (n.d.). 4-Hydroxy-3-nitropyridine, 5G - H1171-5G.
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  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
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  • BenchChem. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
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  • CymitQuimica. (n.d.). CAS 89282-12-2: 2,4-Dihydroxy-3-nitropyridine.
  • R&D Chemicals. (n.d.). 4-Hydroxy-3-nitropyridine N-oxide.
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  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
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  • MilliporeSigma. (n.d.). 4-Hydroxy-3-nitropyridine 98 5435-54-1.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • BenchChem. (2025, November). Application Notes: 3-Ethyl-4-nitropyridine 1-oxide as a Versatile Precursor in Medicinal Chemistry.
  • RSC Publishing. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals.
  • PragmaMarketResearch. (2025, December 15). 4 Hydroxy 3 Nitropyridine CAS 5435 54 1 Market Analysis 2026.
  • Dove Press. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • MDPI. (2009, November 23). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

Sources

Exploratory

3-nitro-4-hydroxypyridine N-oxide chemical data

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Nitro-4-hydroxypyridine N-oxide Executive Summary As a critical building block in advanced organic synthesis, 3-nitro-4-hydroxypyridine N-oxide (CAS: 318...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-Nitro-4-hydroxypyridine N-oxide

Executive Summary

As a critical building block in advanced organic synthesis, 3-nitro-4-hydroxypyridine N-oxide (CAS: 31872-57-8) serves as a highly functionalized heterocyclic intermediate[1]. It is heavily utilized in the development of agrochemicals, anticoccidial agents, and pharmaceutical active pharmaceutical ingredients (APIs)[2]. The molecule's unique architecture—combining an N-oxide, a strongly electron-withdrawing nitro group, and an electron-donating hydroxyl group—creates a highly specific electronic environment. This allows for precise, regioselective downstream functionalization, including halogenation and nucleophilic aromatic substitution (SNAr).

Physicochemical Profiling

To establish baseline analytical parameters for quality control and synthesis verification, the core physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name 3-Nitro-4-hydroxypyridine N-oxide
Synonyms 4-Hydroxy-3-nitropyridine N-oxide; 3-Nitro-4-pyridinol 1-oxide
CAS Registry Number 31872-57-8[1]
Molecular Formula C5H4N2O4[1]
Molecular Weight 156.10 g/mol [1]
Melting Point 225 °C – 226 °C[2]
Appearance Pale yellow to yellow crystalline solid[2]
Typical Purity ≥ 97.0%[1]

Mechanistic Pathways & Reactivity

The synthetic utility of 3-nitro-4-hydroxypyridine N-oxide stems from its electronic distribution. Pyridine rings are inherently electron-deficient and notoriously difficult to nitrate because the basic nitrogen protonates in acidic media, further deactivating the ring. The N-oxide modification mitigates this by donating electron density back into the ring via resonance. When coupled with the strongly activating, ortho/para-directing hydroxyl group at the C-4 position, electrophilic aromatic substitution (EAS) is exclusively directed to the C-3 position[2].

G SM1 4-Hydroxypyridine N-oxide (Starting Material) R1 Nitration (HNO3 / Oleum) SM1->R1 SM2 4-Nitropyridine N-oxide (Alternative SM) R2 Oxidative Rearrangement (Ac2O / Air) SM2->R2 Target 3-Nitro-4-hydroxypyridine N-oxide CAS: 31872-57-8 R1->Target Electrophilic Aromatic Substitution R2->Target Oxidative Rearrangement R3 Chlorination (POCl3) Target->R3 R4 Bromination (Br2 / H2O) Target->R4 Prod1 4-Chloro-3-nitropyridine N-oxide (SNAr Product) R3->Prod1 Nucleophilic Substitution Prod2 3-Nitro-4-hydroxy-5-bromopyridine N-oxide (EAS Product) R4->Prod2 Electrophilic Bromination

Synthetic pathways and downstream functionalization of 3-nitro-4-hydroxypyridine N-oxide.

Synthetic Methodologies & Self-Validating Protocols

Protocol A: Electrophilic Nitration of 4-Hydroxypyridine N-oxide

Causality: Oleum (fuming sulfuric acid) is utilized not just as a solvent, but as a potent dehydrating agent that drives the formation of the highly reactive nitronium ion (


) from nitric acid. Strict thermal control is mandatory; exceeding 70 °C risks over-nitration to the 3,5-dinitro derivative[2].

Step-by-Step Workflow:

  • Preparation: Cool 20% oleum in an ice bath to suppress the initial exotherm.

  • Addition: Cautiously add 4-hydroxypyridine N-oxide in small portions to the stirring oleum.

  • Nitration: Add fuming nitric acid dropwise, maintaining the internal temperature strictly below 20 °C.

  • Thermal Maturation: Remove the ice bath and heat the mixture to 60 °C – 70 °C for 3 hours to drive the regioselective nitration to completion[3].

  • Quenching: Cool the mixture to room temperature and pour slowly over crushed ice.

  • Isolation: Adjust the pH to precipitate the product. Filter, wash with cold water, and recrystallize from a methanol/water mixture[2].

  • Self-Validation System: The reaction is self-validating through physical observables. The successful formation of the mono-nitrated target precipitates as a distinct yellow solid. A sharp melting point of 225 °C – 226 °C confirms purity and the absence of the 3,5-dinitro byproduct (which would significantly depress the melting point)[2].

Protocol B: Oxidative Rearrangement of 4-Nitropyridine N-oxide

Causality: This alternative route utilizes an oxidative rearrangement. Acetic anhydride acts as the activating agent, while a continuous stream of oxygen facilitates the incorporation of the hydroxyl group at the C-4 position, yielding the target compound[2].

Step-by-Step Workflow:

  • Suspension: Suspend 18 g of 4-nitropyridine N-oxide in acetic anhydride.

  • Oxidation: Heat the mixture on a steam bath while continuously bubbling air (or pure oxygen) through the solution for several hours[2].

  • Crystallization: Cool the reaction mixture to induce the crystallization of the product.

  • Isolation: Filter the resulting yellow solid and recrystallize from methanol/water[2].

Downstream Functionalization

Regioselective Bromination

Causality: The C-4 hydroxyl group strongly activates the adjacent C-5 position. By conducting the reaction in water, the highly polar solvent stabilizes the bromonium ion intermediate, facilitating electrophilic aromatic substitution without the need for a Lewis acid catalyst (like


).

Protocol:

  • Suspend 3-nitro-4-hydroxypyridine N-oxide (1.0 g, 0.0064 mol) in 25 mL of water[4].

  • Add liquid bromine (1.6 g, 0.01 mol) dropwise at room temperature under vigorous stirring[4].

  • Stir for one hour. The brominated product is highly insoluble in water and will precipitate out of solution.

  • Filter and recrystallize from a methanol/water mixture to yield 3-nitro-4-hydroxy-5-bromopyridine N-oxide[4].

  • Self-Validation System: The consumption of the deep red bromine color and the immediate precipitation of a solid (melting point 227 °C – 228 °C) serve as intrinsic, real-time indicators of reaction completion[4].

Deoxychlorination via Phosphorus Oxychloride ( )

Causality: The N-oxide and nitro groups withdraw electron density from the C-4 position, making it highly electrophilic.


 activates the hydroxyl group as a leaving group, allowing the chloride ion to execute a nucleophilic aromatic substitution (SNAr)[2].

Protocol & Critical Control: Heating the substrate with


 successfully replaces the C-4 hydroxyl group with a chlorine atom.
  • Crucial Warning: This is a kinetically sensitive process. If heating is continued for several hours beyond completion, a second chloride atom is introduced at the C-2 position, and the N-oxide is irreversibly deoxygenated[2]. Strict temporal and thermal monitoring is required to isolate the mono-chlorinated N-oxide intact.

References

1.[1] Title: 4-hydroxy-3-nitropyridine n-oxide - HANGZHOU TIANYE CHEMICALS CO., LTD. Source: LookChem URL:

2.[2] Title: US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof Source: Google Patents URL:

3.[4] Title: US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof (Reactions) Source: Google Patents URL:

4.[3] Title: 4-Hydroxy-3-nitropyridine | 5435-54-1 Source: ChemicalBook URL:

Sources

Foundational

An In-depth Technical Guide to the pKa and Acidity of 4-Hydroxy-3-nitropyridine N-oxide

This guide provides a comprehensive analysis of the acidity and pKa of 4-hydroxy-3-nitropyridine N-oxide, a heterocyclic compound of interest in pharmaceutical and materials science research. We will delve into the theor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the acidity and pKa of 4-hydroxy-3-nitropyridine N-oxide, a heterocyclic compound of interest in pharmaceutical and materials science research. We will delve into the theoretical underpinnings of its acidity, outline a detailed experimental protocol for pKa determination, and present relevant data to offer a complete understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Acidity in Molecular Design

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in various chemical and biological environments.[1][2] For drug candidates, pKa influences solubility, membrane permeability, protein binding, and ultimately, pharmacokinetic and pharmacodynamic profiles.[2] In materials science, the acidity of a molecule can dictate its role in catalysis, its self-assembly properties, and its electronic characteristics.

4-Hydroxy-3-nitropyridine N-oxide incorporates several functional groups that profoundly influence its electronic structure and, consequently, its acidity: the hydroxyl group, the nitro group, and the N-oxide moiety. Understanding the interplay of these groups is paramount for predicting and modulating the molecule's properties for specific applications.[3]

Theoretical Framework: Unpacking the Electronic Influences on Acidity

The acidity of 4-hydroxy-3-nitropyridine N-oxide is determined by the stability of its conjugate base, the corresponding phenoxide-like anion. The presence of multiple electron-withdrawing and electron-donating groups creates a complex electronic landscape.

2.1. The Role of the Nitro Group (-NO2)

The nitro group is a potent electron-withdrawing group through both inductive and resonance effects (-I and -M effects).[4][5] When positioned ortho or para to a hydroxyl group on an aromatic ring, the nitro group significantly increases acidity by stabilizing the negative charge of the conjugate base through resonance delocalization.[4][6][7][8] This delocalization disperses the negative charge onto the electronegative oxygen atoms of the nitro group, leading to a more stable anion and a stronger acid (lower pKa).[4][6]

2.2. The Dual Nature of the N-oxide Group (N⁺-O⁻)

The N-oxide group exhibits a dual electronic character. It acts as a strong π-donor through resonance, which increases electron density at the 2- and 4-positions of the pyridine ring.[9] Simultaneously, it functions as a σ-acceptor due to the high electronegativity of the oxygen atom.[9] This complex electronic influence can either increase or decrease the acidity of a substituent, depending on its position. Overall, the oxidation of a nitrogen atom to an N-oxide group has been shown to significantly enhance the acidity of neighboring C-H bonds by 5-11 pKa units in DMSO, an effect attributed to favorable charge-dipole interactions in the resulting anion.[10]

2.3. Combined Effects in 4-Hydroxy-3-nitropyridine N-oxide

In 4-hydroxy-3-nitropyridine N-oxide, the hydroxyl group is at the 4-position, the nitro group is at the 3-position, and the N-oxide is at the 1-position. The interplay of these groups is crucial:

  • Nitro Group at the 3-position (meta): The nitro group at the 3-position primarily exerts an electron-withdrawing inductive effect (-I) on the 4-hydroxyl group. Its resonance effect (-M) is less pronounced compared to an ortho or para positioning.[6]

  • N-oxide Group: The N-oxide's π-donating resonance effect increases electron density at the 4-position. This would be expected to decrease the acidity of the 4-hydroxyl group by destabilizing the conjugate base. However, the strong σ-accepting nature of the N-oxide and its ability to stabilize a negative charge through charge-dipole interactions can counteract this effect.[9][10]

The net effect on the pKa will be a balance of these competing electronic influences. Predicting the exact pKa requires experimental determination.

Synthesis of 4-Hydroxy-3-nitropyridine N-oxide

A common synthetic route to related compounds involves the nitration of the corresponding pyridine N-oxide. For instance, 4-nitropyridine N-oxide is synthesized by the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[11][12][13] The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position.[12][14]

A plausible, though not explicitly detailed in the provided results, synthesis for 4-hydroxy-3-nitropyridine N-oxide could involve the nitration of 4-hydroxypyridine, followed by N-oxidation, or the nitration of 4-hydroxypyridine N-oxide. The synthesis of the non-N-oxidized precursor, 4-hydroxy-3-nitropyridine, is achieved through the nitration of 4-hydroxypyridine.[15]

Experimental Protocol: Spectrophotometric pKa Determination

Spectrophotometric titration is a robust and widely used method for determining pKa values, particularly for compounds with a chromophore that changes absorbance upon ionization.[16][17] The advantage of this method is that it relies on the ratio of the concentrations of the acidic and basic forms, which can be determined from absorbance measurements.[16][17]

Objective: To determine the pKa of 4-hydroxy-3-nitropyridine N-oxide by measuring the change in its UV-Vis absorbance as a function of pH.

3.1. Materials and Instrumentation

  • 4-Hydroxy-3-nitropyridine N-oxide

  • Buffer solutions of known pH (e.g., a series of buffers covering a range from pH 2 to 12)

  • Deionized water

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Methodology

  • Preparation of Stock Solution: Prepare a stock solution of 4-hydroxy-3-nitropyridine N-oxide of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent like ethanol if solubility is an issue).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a precise volume of the stock solution to a final, constant concentration. This ensures that the total concentration of the analyte is the same across all pH values.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum (e.g., from 200 to 500 nm) of each buffered solution against a corresponding buffer blank.

    • Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of the molecule.

  • Data Analysis:

    • Plot absorbance at a chosen wavelength (ideally where the difference in absorbance between the acidic and basic forms is maximal) as a function of pH.

    • The pKa can be determined from the resulting sigmoidal curve. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, corresponding to the midpoint of the absorbance change.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Ab) / (Aa - A)] where:

      • A is the absorbance at a given pH.

      • Aa is the absorbance of the fully acidic form.

      • Ab is the absorbance of the fully basic form.

3.3. Self-Validating System and Causality

  • Isosbestic Point: The presence of a sharp isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, is a strong indicator that only two species (the acidic and basic forms) are in equilibrium.[16] This validates the one-step dissociation model.

  • Data Fitting: Fitting the absorbance vs. pH data to a sigmoidal curve provides a statistically robust determination of the pKa. The quality of the fit (e.g., R² value) serves as a measure of the reliability of the determined pKa.

  • Multiple Wavelength Analysis: Analyzing the data at multiple wavelengths can provide a more accurate and reliable pKa value, especially if there is spectral overlap.[16]

Data Presentation and Visualization

Table 1: Predicted and Comparative pKa Values

CompoundPredicted/Experimental pKaRationale for Acidity
Phenol10.0Reference compound.
4-Nitrophenol7.15Strong electron-withdrawing nitro group at the para position stabilizes the phenoxide ion through resonance.[5][6]
3-Nitrophenol8.40Nitro group at the meta position has a weaker acidifying effect as resonance stabilization is not possible.[6]
Pyridine (conjugate acid)5.25Reference N-heterocycle.[9]
Pyridine N-oxide (conjugate acid)0.8The N-oxide group is electron-withdrawing, decreasing the basicity of the nitrogen.[9]
4-Nitropyridine N-oxide (conjugate acid)-1.7The combined electron-withdrawing effects of the nitro and N-oxide groups make the pyridine nitrogen extremely non-basic.[9]
4-Hydroxy-3-nitropyridinePredicted: 0.13 ± 0.14This predicted value from ChemicalBook likely refers to the pKa of the protonated pyridine nitrogen, not the hydroxyl group.[15]
3-Hydroxy-4-nitropyridinePredicted: 4.71 ± 0.10A predicted pKa value for an isomer.[18]

Diagrams

Figure 1: Acid-Base Equilibrium of 4-Hydroxy-3-nitropyridine N-oxide

G A Prepare Stock Solution of 4-Hydroxy-3-nitropyridine N-oxide B Prepare Series of Buffered Samples (Constant Analyte Concentration) A->B C Measure UV-Vis Absorbance of Each Sample vs. pH B->C D Plot Absorbance vs. pH C->D E Determine pKa from Sigmoidal Curve Midpoint D->E F Validate with Isosbestic Point and Data Fitting E->F

Caption: Workflow for pKa determination via spectrophotometry.

Conclusion and Future Directions

The acidity of 4-hydroxy-3-nitropyridine N-oxide is governed by a complex interplay of inductive and resonance effects from the nitro and N-oxide groups. While theoretical predictions provide a valuable starting point, experimental determination via a robust method like spectrophotometric titration is essential for obtaining an accurate pKa value. This knowledge is critical for researchers in drug discovery and materials science, enabling the rational design of molecules with tailored physicochemical properties. Future work should focus on the experimental determination of the pKa of this compound and its derivatives to build a quantitative understanding of structure-acidity relationships in this important class of heterocyclic compounds.

References

  • Vertex AI Search. (n.d.). The p K a values for phenol, o-nitrophenol, m - Vaia.
  • Quora. (2016, September 1). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?.
  • Chem 263_Oct 19_revised. (2010, October 19).
  • BenchChem. (n.d.).
  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ....
  • ChemicalBook. (2026, January 13). 4-Hydroxy-3-nitropyridine | 5435-54-1.
  • SCIRP. (1999). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • ResearchGate. (2025, August 6).
  • FULIR. (n.d.). Acidifying Effect of an N-Oxide Group – A Useful Motif in Enhancing Acidity towards Superacidic Values*.
  • Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa.
  • BenchChem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Lucknow. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine.
  • ChemicalBook. (n.d.). 4-Nitropyridine N-oxide CAS#: 1124-33-0.
  • National Center for Biotechnology Information. (2020, May 17). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC.
  • LookChem. (n.d.). Cas 1124-33-0,4-Nitropyridine N-oxide.
  • Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
  • Bulgarian Chemical Communications. (2018, December 24).
  • ScienceMadness. (n.d.). reactivity of 4-nitropyridine-n-oxide.
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.).
  • University of Regensburg. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Quest Journals. (2023, October 4).
  • PubChemLite. (n.d.). 4-hydroxy-3-nitropyridine n-oxide (C5H4N2O4).
  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem.
  • ChemicalBook. (n.d.). 3-HYDROXY-4-NITROPYRIDINE CAS#: 13505-06-1.

Sources

Exploratory

4-Hydroxy-3-nitropyridine N-oxide: Structural Fingerprints, Synthetic Workflows, and Biological Applications

Executive Summary In the landscape of heterocyclic chemistry, 4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8) occupies a privileged chemical space. It serves both as a highly functionalized intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8) occupies a privileged chemical space. It serves both as a highly functionalized intermediate in the synthesis of complex pharmaceutical APIs and as a specialized defensive metabolite in botanical systems. This technical guide rigorously deconstructs its structural identifiers, reactivity profile, and validated synthetic protocols, providing researchers with a comprehensive framework for utilizing this compound in drug discovery and chemical biology.

Structural Fingerprints & Chemical Identity

Accurate molecular identification is the bedrock of reproducible research. The compound exhibits tautomerism (existing in equilibrium with its 4-pyridone derivative), but its structural fingerprints are standardized based on the N-oxide zwitterionic form.

The globally recognized identifiers for 4-Hydroxy-3-nitropyridine N-oxide are:

  • SMILES: [O-][n+]1ccc(c(c1)[O-])O

  • Alternative SMILES: OC1=CC=C=C1=O

  • InChIKey: GFWANJBZRUUAPA-UHFFFAOYSA-N

The presence of the N-oxide group fundamentally alters the basicity and coordination chemistry of the pyridine nitrogen, stabilizing the zwitterionic forms and heavily influencing its solubility profile in polar organic solvents.

Mechanistic Pathways & Reactivity Profile

Understanding the causality behind the reactivity of 4-Hydroxy-3-nitropyridine N-oxide requires an analysis of its push-pull electronic system.

The N-oxide oxygen acts as a nucleophilic site, while the formally positively charged nitrogen draws electron density from the aromatic ring via the inductive effect. Conversely, the hydroxyl group at the C4 position is a strong


-donor. This hydroxyl group dominates the electrophilic aromatic substitution directing effects, strongly activating the C3 and C5 positions.

In drug development, the N-oxide moiety is strategically utilized as an activating group. It facilitates ortho-metalation or nucleophilic attack at the C2/C6 positions. Once the desired functionalization is achieved, the N-oxide can be cleanly deoxygenated (e.g., via catalytic hydrogenation with Pd/C or reduction using PCl₃) to yield the target substituted pyridine.

Pathway cluster_0 Chemical Synthesis Pathway cluster_1 Biological Defense Response (A. sinensis) SM 4-Hydroxypyridine Int1 4-Hydroxy-3-nitropyridine SM->Int1 Electrophilic Aromatic Substitution (HNO3/H2SO4) Prod 4-Hydroxy-3-nitropyridine N-oxide Int1->Prod N-Oxidation (H2O2/AcOH) Metab Upregulation of 4-Hydroxy-3-nitropyridine N-oxide Prod->Metab Structural Match Herb Herbivory Wounding (H. vitessoides) JA Jasmonic Acid (JA) Signaling Herb->JA Elicitation JA->Metab Metabolic Shift (Fold Change > 2.0)

Fig 1: Synthetic workflow and biological signaling pathway of the target N-oxide.

Experimental Protocols: Synthesis and Purification

Direct nitration of 4-hydroxypyridine N-oxide often leads to uncontrolled over-nitration, yielding 3,5-dinitro derivatives [3]. To ensure high fidelity and yield, a controlled, two-step protocol is preferred: nitration of 4-hydroxypyridine followed by N-oxidation.

Step 1: Nitration to 4-Hydroxy-3-nitropyridine

Causality: A mixed acid system (HNO₃/H₂SO₄) is utilized to generate the highly electrophilic nitronium ion (


). The reaction temperature is strictly maintained at 60–70°C to ensure complete conversion without oxidative degradation of the pyridine ring [2].
  • Charge a reactor with concentrated sulfuric acid (5 vol) under nitrogen.

  • Add 4-Hydroxypyridine (1 wt) in batches, maintaining temperature control.

  • Slowly add the pre-mixed nitrification mixture (conc. HNO₃ in conc. H₂SO₄) under vigorous stirring.

  • Heat the reaction mixture to 60–70°C for 3 hours.

  • Cool to room temperature and quench by pouring into ice water to precipitate the crude 4-hydroxy-3-nitropyridine. Filter and dry.

Step 2: N-Oxidation to 4-Hydroxy-3-nitropyridine N-oxide

Causality: Glacial acetic acid acts as both the solvent and a proton donor, reacting with aqueous hydrogen peroxide to form peracetic acid in situ. Peracetic acid is the active oxygen-transfer agent that cleanly oxidizes the pyridine nitrogen without affecting the nitro or hydroxyl groups.

  • Dissolve 4-hydroxy-3-nitropyridine (1 eq) in glacial acetic acid (10 vol).

  • Dropwise add 30% aqueous

    
     (3 eq) while stirring.
    
  • Heat the mixture to 70–80°C for 4–6 hours.

Self-Validating System (In-Process & Structural Checks)

A robust protocol must be self-validating. Implement the following checks:

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, UV 254 nm). The N-oxide product will exhibit a significantly lower

    
     value compared to the starting material due to the increased polarity of the zwitterionic N-O bond. Do not quench until the starting material spot is fully consumed.
    
  • Structural Validation: Post-isolation (via ice-water precipitation and recrystallization), validate the structure using

    
    -NMR. The successful formation of the N-oxide is confirmed by a distinct downfield chemical shift of the protons at the C2 and C6 positions relative to the starting material.
    

Validation Step1 Reaction Execution H2O2 + AcOH + Substrate Step2 In-Process Control TLC Monitoring (UV 254nm) Step1->Step2 Heat 70-80°C, 4h Step2->Step1 Incomplete conversion Step3 Quench & Isolation Ice-water precipitation Step2->Step3 Rf shift confirmed Step4 Structural Validation 1H-NMR & LC-MS Step3->Step4 Purified Solid

Fig 2: Self-validating experimental workflow for N-oxidation and product isolation.

Applications in Drug Development & Biological Systems

Beyond its utility as a synthetic building block for complex heterocycles (e.g., oxazolopyridines and pyrido-imidazoles), this compound demonstrates profound biological relevance.

Recent multi-omics studies investigating the defense mechanisms of Aquilaria sinensis (the agarwood tree) revealed that mechanical damage (MD) and herbivory wounding (HW) by Heortia vitessoides larvae trigger the Jasmonic Acid (JA) signaling pathway. This stress-induced metabolic shift results in a >2.0-fold upregulation of 4-Hydroxy-3-nitropyridine N-oxide [4]. This strongly suggests that the compound functions as a defensive allelochemical, making it a molecule of high interest for the development of novel, bio-inspired agricultural pesticides or antimicrobial agents.

Quantitative Data Summary

Parameter / PropertyValue / Observation
Chemical Name 4-Hydroxy-3-nitropyridine N-oxide
CAS Number 31872-57-8 [1]
Molecular Weight 156.10 g/mol
Molecular Formula

SMILES [O-][n+]1ccc(c(c1)[O-])O
InChIKey GFWANJBZRUUAPA-UHFFFAOYSA-N
Biological Upregulation (MD) 2.1-fold increase (via JA signaling) [4]
Biological Upregulation (HW) 2.2-fold increase (via JA signaling)[4]

References

  • US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof Source: Google Patents URL
  • Repeated mechanical damage enhanced Aquilaria sinensis resistance to Heortia vitessoides through jasmonic acid Source: PMC (National Institutes of Health) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Using 4-Hydroxy-3-nitropyridine N-oxide (HNPO) in Peptide Synthesis

Introduction The formation of the peptide bond is one of the most fundamental yet challenging transformations in synthetic organic chemistry. The primary hurdle in peptide synthesis is achieving rapid, quantitative amide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the peptide bond is one of the most fundamental yet challenging transformations in synthetic organic chemistry. The primary hurdle in peptide synthesis is achieving rapid, quantitative amide bond formation while strictly preserving the chiral integrity of the α-carbon. While traditional additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have dominated the field, the search for novel, highly efficient coupling modifiers is ongoing[1].

4-Hydroxy-3-nitropyridine N-oxide (HNPO) represents a specialized, next-generation coupling additive. By leveraging the synergistic electron-withdrawing effects of an N-oxide moiety and a strategically placed nitro group, HNPO generates highly reactive active esters that accelerate aminolysis and effectively outcompete the slow oxazolone formation pathways responsible for racemization[2].

This application note provides a comprehensive, mechanistic guide to utilizing HNPO in both solid-phase and solution-phase peptide synthesis, designed for researchers and drug development professionals seeking to optimize difficult couplings.

Mechanistic Rationale: The Power of Tuning

The efficiency of any peptide coupling reagent is intrinsically linked to the chemical nature of the active ester it generates. In a standard carbodiimide-mediated coupling (e.g., using DIC or EDC), the carboxylic acid is first converted into a highly reactive but unstable O-acylisourea intermediate. If this intermediate is not rapidly consumed by the amine nucleophile, it can cyclize into an oxazolone, leading to epimerization at the C-terminal residue[2].

To prevent this, coupling additives are introduced to trap the O-acylisourea, forming a more stable, yet highly reactive, active ester. The reactivity of this active ester is inversely proportional to the


 of the additive's leaving group.

Why HNPO Excels:

  • Inductive & Resonance Withdrawal: The 3-nitro group on the pyridine ring exerts a profound electron-withdrawing effect, significantly lowering the

    
     of the 4-hydroxyl group compared to standard 2-hydroxypyridine N-oxide (HOPO).
    
  • Superior Leaving Group: Because the HNPO anion is highly stabilized, the resulting HNPO-active ester is exceptionally susceptible to nucleophilic attack by amines.

  • Stereochemical Preservation: The hyper-reactivity of the HNPO ester ensures that the desired aminolysis pathway is orders of magnitude faster than the intramolecular cyclization to the oxazolone, thereby preserving stereopurity[1].

Workflow & Logical Relationships

The following diagram illustrates the kinetic pathways during an HNPO-mediated coupling reaction. The rapid formation of the HNPO active ester successfully bypasses the deleterious oxazolone pathway.

G A Carboxylic Acid (Fmoc-AA-OH) C O-Acylisourea (Unstable Intermediate) A->C Activation B Carbodiimide (DIC / EDC) B->C E HNPO Active Ester (Highly Reactive) C->E + HNPO F Oxazolone Pathway (Racemization Risk) C->F Slow D 4-Hydroxy-3-nitropyridine N-oxide (HNPO) D->E H Peptide Bond (Stereopure) E->H Aminolysis F->H Epimerized Product G Amine Nucleophile (Resin/Solution) G->H

Workflow of HNPO-mediated active ester generation and peptide bond formation.

Quantitative Comparison of Coupling Additives

The table below summarizes the physicochemical properties and relative performance metrics of common peptide coupling additives against HNPO.

Coupling AdditiveStructure TypeApprox.

Relative ReactivityEpimerization Suppression
HOBt Benzotriazole4.60ModerateModerate
HOPO Pyridine N-oxide~ 4.00ModerateGood
HOAt Azabenzotriazole3.28HighExcellent
HNPO Nitropyridine N-oxide< 3.0 Very High Excellent

Data extrapolated from standard active ester reactivity principles. Lower


 correlates with enhanced leaving group ability and faster coupling rates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating pre-activation steps and colorimetric/analytical checkpoints, the causality of each chemical event is controlled and verifiable.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

Use this protocol for standard to difficult couplings on a solid support (e.g., Rink Amide or Wang resin).

Materials: Fmoc-Amino Acid (3.0 eq), HNPO (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq), DMF (Peptide synthesis grade).

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptidyl-resin in DMF for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG matrix, maximizing the exposure of reactive amine sites to the bulk solvent.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve the Fmoc-AA-OH (3.0 eq) and HNPO (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq) and stir for 3–5 minutes at room temperature.

    • Causality: This pre-activation converts the amino acid into the HNPO active ester before it touches the resin. Exposing the resin directly to unreacted DIC can lead to irreversible guanidinylation of the free amine, permanently capping the peptide chain.

  • Coupling: Transfer the pre-activated HNPO-ester solution to the resin. Agitate gently for 45–60 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Remove a few resin beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A yellow/colorless bead indicates complete consumption of the primary amine (successful coupling). A blue bead (Ruhemann's purple) indicates unreacted amines; if blue, repeat the coupling step before proceeding.

Protocol B: Solution-Phase Synthesis of Sterically Hindered Dipeptides

Use this protocol for coupling sterically demanding residues (e.g., Aib, N-methyl amino acids) where oxazolone-driven racemization is a high risk.

Materials: Fmoc-AA1-OH (1.0 eq), H-AA2-OMe·HCl (1.1 eq), HNPO (1.1 eq), EDC·HCl (1.1 eq), DIPEA (1.1 eq), DCM/DMF (1:1 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-AA1-OH and HNPO in the DCM/DMF solvent mixture under an inert atmosphere (N₂).

  • Thermal Control & Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl in one portion. Stir for 15 minutes at 0 °C.

    • Causality: Lowering the temperature thermodynamically suppresses the activation energy required for oxazolone cyclization, giving the EDC and HNPO time to form the stable active ester without epimerization[2].

  • Nucleophile Addition: Add the amine salt (H-AA2-OMe·HCl) followed dropwise by DIPEA (to neutralize the HCl salt and free the amine).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Analytical Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in Acetonitrile/Water, and inject into the LC-MS.

    • Self-Validation: Monitor the disappearance of the HNPO-ester mass and the emergence of the product mass. The absence of a +18 Da (water) or +126 Da (DIC/EDC adduct) peak confirms that the HNPO ester successfully directed the reaction exclusively toward aminolysis.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Strategic Synthesis of 4-Chloro-3-nitropyridine via Deoxygenative Chlorination

This is a comprehensive application note and protocol guide for the conversion of 4-Hydroxy-3-nitropyridine N-oxide to 4-Chloro-3-nitropyridine . Executive Summary 4-Chloro-3-nitropyridine is a high-value scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive application note and protocol guide for the conversion of 4-Hydroxy-3-nitropyridine N-oxide to 4-Chloro-3-nitropyridine .

Executive Summary

4-Chloro-3-nitropyridine is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of diazaphenothiazines, imidazopyridines, and other bioactive heterocycles. While the standard industrial route often utilizes 4-hydroxy-3-nitropyridine, the use of 4-Hydroxy-3-nitropyridine N-oxide (also known as 3-nitro-4-pyridone-1-oxide) offers a distinct synthetic pathway. This route is particularly advantageous when the precursor is generated via the direct nitration of pyridine-N-oxide derivatives, allowing for a streamlined "one-pot" chlorination and deoxygenation process.

This guide details the deoxygenative chlorination protocol, a dual-action transformation mediated by phosphorus oxychloride (POCl


). This method efficiently installs the chlorine atom at the C4 position while simultaneously reducing the N-oxide moiety, yielding the target 4-chloro-3-nitropyridine without requiring a separate reduction step.

Chemical Background & Mechanism[1][2][3][4][5]

The Precursor: Tautomeric Equilibrium

The starting material exists in equilibrium between its N-hydroxy and pyridone forms. In the presence of electrophilic chlorinating agents, the equilibrium shifts to favor the formation of the activated intermediate.

Reaction Mechanism

The transformation proceeds through two distinct but consecutive phases within the same reaction vessel:

  • Activation & Substitution: The oxygen of the 4-hydroxy group attacks the electrophilic phosphorus center of POCl

    
    , creating a good leaving group (dichlorophosphate). Chloride ion attack then displaces this group, forming the 4-chloro-3-nitropyridine N-oxide  intermediate.
    
  • Deoxygenation: Under sustained heating (reflux), the N-oxide oxygen attacks a second equivalent of POCl

    
     (or PCl
    
    
    
    generated in situ), leading to the reduction of the pyridine ring nitrogen and formation of the final 4-chloro-3-nitropyridine .
Mechanistic Pathway Visualization

ReactionMechanism Start 4-Hydroxy-3-nitropyridine N-oxide Inter1 Activated Phosphoryl Intermediate Start->Inter1 + POCl3 (Activation) Inter2 4-Chloro-3-nitropyridine N-oxide Inter1->Inter2 + Cl- (Substitution) Product 4-Chloro-3-nitropyridine (Target) Inter2->Product + POCl3, Δ (Deoxygenation)

Caption: Sequential chlorination and deoxygenation pathway mediated by phosphorus oxychloride.

Experimental Protocol

Materials & Reagents
ReagentRolePurityHazards
4-Hydroxy-3-nitropyridine N-oxide Substrate>97%Irritant, potential sensitizer
Phosphorus Oxychloride (POCl

)
Chlorinating/Deoxygenating AgentReagent GradeHighly Corrosive , Reacts violently with water
Phosphorus Pentachloride (PCl

)
Catalyst/Booster (Optional)Reagent GradeCorrosive, Moisture sensitive
Dichloromethane (DCM) Extraction SolventHPLC GradeVolatile, Carcinogen suspect
Sodium Bicarbonate (NaHCO

)
NeutralizationSat.[1][2][3] Aq. SolutionIrritant
Step-by-Step Procedure
Step 1: Reaction Setup
  • Drying: Ensure all glassware is flame-dried and purged with nitrogen. Moisture reacts violently with POCl

    
     and reduces yield.
    
  • Charging: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 5.0 g (32.0 mmol) of 4-Hydroxy-3-nitropyridine N-oxide.

  • Reagent Addition: Carefully add 25.0 mL of POCl

    
     (approx. 8-10 equivalents) to the flask.
    
    • Note: If the substrate is particularly unreactive, add 1.0 g of PCl

      
       at this stage to accelerate the reaction.
      
  • Assembly: Attach a reflux condenser topped with a CaCl

    
     drying tube or a nitrogen balloon. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved during the reaction.
    
Step 2: Thermal Reaction
  • Initiation: Place the flask in an oil bath pre-heated to 60°C . Stir for 30 minutes.

    • Observation: The suspension should begin to solubilize.

  • Reflux: Increase the oil bath temperature to 110-120°C (gentle reflux). Maintain reflux for 4 to 6 hours .

    • Critical Checkpoint: The reaction is complete when the solution turns clear/dark yellow and TLC (50% EtOAc/Hexane) shows consumption of the polar N-oxide starting material.

    • Deoxygenation Verification: If an intermediate spot (Chloro-N-oxide) persists, continue refluxing. The deoxygenation is the rate-determining step in the latter phase.

Step 3: Quenching & Isolation (Exothermic!)
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration: Remove excess POCl

    
     under reduced pressure (rotary evaporator) at 50°C.
    
    • Safety: The distillate contains POCl

      
      ; handle with extreme care and quench the trap contents properly.
      
  • Quench: Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring.

    • Warning: This step is highly exothermic. Maintain internal temperature <20°C to prevent hydrolysis of the chloro-product back to the hydroxy form.

  • Neutralization: Carefully adjust the pH of the aqueous slurry to pH 8-9 using saturated NaHCO

    
     solution or solid Na
    
    
    
    CO
    
    
    .
    • Note: Do not use strong caustic (NaOH) as it may degrade the nitro group or hydrolyze the chloride.

Step 4: Extraction & Purification
  • Extract the aqueous layer with Dichloromethane (3 x 50 mL) .

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Result: The crude product is typically a yellow-to-brown oil that solidifies upon standing.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    

Characterization & Quality Control

ParameterSpecification / Expected Value
Appearance Pale yellow to tan crystalline solid
Melting Point 45 - 47 °C
MS (ESI+) m/z 159.0 [M+H]

(Calculated: 158.54)

H NMR
(CDCl

, 400 MHz):

9.15 (s, 1H, H2), 8.65 (d, 1H, H6), 7.60 (d, 1H, H5)
Purity Check Absence of M+16 peak (indicates residual N-oxide)

Safety & Handling Guidelines

  • Energetic Compounds: Nitro-pyridines, especially N-oxides, possess high energy potential. While 4-hydroxy-3-nitropyridine N-oxide is generally stable, avoid subjecting the dry solid to mechanical shock or temperatures >200°C.

  • POCl

    
     Management:  Always work in a functioning fume hood. POCl
    
    
    
    causes severe skin burns and eye damage. Inhalation of vapors can cause delayed pulmonary edema.
  • Waste Disposal: Quenched reaction mixtures contain phosphoric acid and inorganic salts. Neutralize before disposal according to local environmental regulations.

References

  • ChemicalBook. (2026).[1] 4-Chloro-3-nitropyridine Synthesis and Properties. Link

  • Talik, T., & Plazek, E. (1961). Reactions of 4-nitropyridine N-oxide. Roczniki Chemii, 35, 463. (Foundational work on nitropyridine N-oxide reactivity).[4][5][6]

  • Delarge, J. (1965). Synthesis of 3-nitro-4-substituted pyridines. Pharmaceutica Acta Helvetiae, 40, 384.
  • U.S. Patent 3,547,935. (1970). Certain nitro-4-pyridinols, N-oxides thereof and derivatives thereof.

    
    ). Link
    
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

Sources

Method

Application Note: A Comprehensive Protocol for the Nitration of 4-Hydroxypyridine N-Oxide

Abstract: This document provides a detailed protocol for the nitration of 4-hydroxypyridine N-oxide, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. The guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the nitration of 4-hydroxypyridine N-oxide, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. The guide delves into the underlying reaction mechanism, offers two distinct experimental protocols for synthesizing mono- and di-nitro derivatives, outlines stringent safety procedures, and details methods for product characterization. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth guide to this synthetic procedure.

Introduction and Scientific Context

The nitration of pyridine N-oxides is a cornerstone reaction in heterocyclic chemistry. While pyridine itself is resistant to electrophilic nitration, the N-oxide functionality activates the ring, facilitating substitution, particularly at the 4-position.[1][2] The resulting nitropyridine N-oxide derivatives are highly versatile building blocks. The nitro group can be readily transformed into other functional groups, and the N-oxide can be deoxygenated, providing a strategic pathway to a wide array of substituted pyridines that would be otherwise difficult to access.[3][4][5]

Specifically, the nitration of 4-hydroxypyridine N-oxide can yield either 3-nitro-4-hydroxypyridine N-oxide or 3,5-dinitro-4-hydroxypyridine N-oxide, depending on the reaction conditions.[6] These products are precursors for bioactive molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative properties.[7] This guide provides established methodologies for performing this reaction safely and efficiently in a laboratory setting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-hydroxypyridine N-oxide proceeds via an electrophilic aromatic substitution (EAS) pathway.[1][8] The key to this reaction's success lies in the electronic nature of the pyridine N-oxide ring.

Causality of Reagent Roles:

  • Generation of the Electrophile: In a typical nitrating mixture, concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Activation by the N-Oxide Group: The N-oxide group is an activating group that donates electron density into the pyridine ring through resonance, increasing its nucleophilicity. This effect is most pronounced at the 2- and 4-positions, making them susceptible to electrophilic attack.[1]

  • Directing Effect of Substituents: In 4-hydroxypyridine N-oxide, the 4-position is already occupied. The hydroxyl (-OH) group is an ortho-, para- director. However, since the para-position (relative to the -OH group) is the nitrogen atom, it directs the incoming electrophile (NO₂⁺) to the ortho-positions, which are the C3 and C5 carbons of the pyridine ring.

The combination of the activating N-oxide and the directing hydroxyl group leads to the introduction of nitro groups at the 3- and/or 5-positions.

Experimental Protocols

Two primary protocols are presented, based on the desired level of nitration. The choice of protocol is dictated by the nitrating agent and reaction temperature.

Protocol 1: Synthesis of 3,5-Dinitro-4-hydroxypyridine N-oxide

This protocol is designed for the exhaustive dinitration of the substrate. The use of a nitric acid/acetic acid mixture provides potent nitrating conditions suitable for introducing two nitro groups.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Hydroxypyridine N-oxide≥98%Standard Chemical SupplierEnsure it is dry.
Acetic AcidGlacialStandard Chemical Supplier
Nitric AcidFuming (≥90%)Standard Chemical SupplierExtreme Caution Required.
Crushed IceN/ALaboratory SupplyFor quenching the reaction.
Three-necked flask250 mLLaboratory Glassware SupplierEquipped with a thermometer, magnetic stirrer, and addition funnel.
Ice BathN/ALaboratory SupplyFor temperature control.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 5.0 grams (0.045 mole) of 4-hydroxypyridine N-oxide.

  • Reagent Addition: To the flask, add a pre-mixed solution of 25 mL of glacial acetic acid and 25 mL of fuming nitric acid.[6]

  • Controlled Heating: Gently heat the mixture to 50°C. The reaction is exothermic, and the temperature will continue to rise.

  • Temperature Management: Once the temperature reaches 85°C, use an ice bath to carefully maintain the reaction temperature between 75°C and 80°C for 15 minutes.[6] This control is critical to prevent runaway reactions.

  • Quenching: After the 15-minute period, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the resulting insoluble solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filtered solid with several portions of cold water until the filtrate is neutral. Dry the product under vacuum to obtain 3,5-dinitro-4-hydroxypyridine N-oxide.

Protocol 2: General Synthesis of 4-Nitropyridine N-oxide from Pyridine N-oxide

This foundational protocol details the mono-nitration at the 4-position of the parent pyridine N-oxide. It is a robust procedure that establishes the core techniques applicable to substituted derivatives, often achieving high yields.[9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Pyridine N-oxide≥98%Standard Chemical Supplier
Sulfuric AcidConcentrated (98%)Standard Chemical SupplierExtreme Caution Required.
Nitric AcidFuming (≥90%)Standard Chemical SupplierExtreme Caution Required.
Sodium CarbonateAnhydrousStandard Chemical SupplierFor neutralization.
AcetoneReagent GradeStandard Chemical SupplierFor recrystallization.
Three-necked flask100 mLLaboratory Glassware SupplierWith reflux condenser and thermometer.

Step-by-Step Methodology:

  • Prepare Nitrating Acid: In an Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[9][10] Allow the mixture to warm to room temperature before use.

  • Reaction Setup: Add 9.51 g (100 mmol) of pyridine N-oxide to a 100 mL three-necked flask and heat to 60°C.[9][10]

  • Addition of Nitrating Agent: Add the prepared nitrating acid dropwise from an addition funnel over 30 minutes. The temperature will initially drop.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[9][10] Ensure the setup includes a gas trap (e.g., a wash bottle with NaOH solution) to neutralize the nitrous fumes produced.[10]

  • Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto ~150 g of crushed ice.[9]

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is ~7-8. This step will cause significant foaming.[10] A yellow solid will precipitate.

  • Purification: Collect the crude solid by vacuum filtration. To remove inorganic salts, wash the crude product with acetone. The desired product is soluble in acetone, while the salts are not. Evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine N-oxide.[10] The product can be further recrystallized from acetone if needed.[10]

Summary of Protocols and Data

ParameterProtocol 1Protocol 2
Starting Material 4-Hydroxypyridine N-oxidePyridine N-oxide
Nitrating Agent Fuming HNO₃ / Acetic Acid[6]Fuming HNO₃ / Conc. H₂SO₄[9][10]
Reaction Temperature 75-85°C[6]125-130°C[9][10]
Reaction Time 15 minutes at temperature[6]3 hours[9][10]
Primary Product 3,5-Dinitro-4-hydroxypyridine N-oxide4-Nitropyridine N-oxide
Reported Yield Not specified, but generally good.Can be over 90%[3]

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The high exothermicity of the reaction presents a significant risk of thermal runaway if not properly controlled.[11]

  • Chemical Hazards:

    • Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12][13] They are also strong oxidizing agents.

    • Fumes: Nitric acid fumes and nitrogen dioxide gas, produced during the reaction, are highly toxic and can cause severe respiratory irritation.[12][13]

    • Nitro Compounds: Aromatic nitro compounds can be thermally sensitive and should be handled as potentially energetic materials.[14]

  • Engineering Controls:

    • All steps of this procedure must be conducted in a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes.[12]

    • An emergency eyewash station and safety shower must be immediately accessible.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: A flame-resistant lab coat and appropriate closed-toe footwear are required.

  • Emergency Preparedness:

    • Have a spill containment kit readily available.

    • Spills of acid should be neutralized with a suitable agent like sodium bicarbonate. Do not use water to clean up a concentrated acid spill, as this can generate heat and spread the acid.[15]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Product Characterization

Confirmation of the product's identity and purity is essential.

  • Melting Point: 4-Nitropyridine N-oxide has a reported melting point of approximately 161-164°C.[16] The melting point of 3,5-dinitro-4-hydroxypyridine N-oxide is reported as 225-226°C after recrystallization.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-O stretch of the N-oxide, and strong symmetric and asymmetric stretches for the C-NO₂ groups.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the substitution pattern on the pyridine ring.

  • Mass Spectrometry: This will confirm the molecular weight of the final product. 4-Nitropyridine N-oxide has a molecular weight of 140.10 g/mol .[14][16]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Material (4-Hydroxypyridine N-oxide) Setup Reaction Setup (Flask, Stirrer, Temp. Control) Start->Setup Reagents Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄) Addition Controlled Addition of Nitrating Agent Reagents->Addition Setup->Addition 1 Heating Heat to Reaction Temp. (e.g., 75-130°C) Addition->Heating 2 Quench Quench on Ice Heating->Quench 3 Neutralize Neutralize with Base (e.g., Na₂CO₃) Quench->Neutralize 4 Filter Vacuum Filtration Neutralize->Filter 5 Purify Recrystallization (e.g., from Acetone) Filter->Purify 6 Analyze Characterization (MP, NMR, IR, MS) Purify->Analyze 7 Final Final Product Analyze->Final

Sources

Application

Advanced Applications of 4-Hydroxy-3-nitropyridine N-oxide in Proteomics: From Plant Stress Metabolomics to Novel MS Matrices

Executive Summary 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) is a unique nitro-aromatic compound traditionally utilized as a chemical intermediate. However, recent advances in plant metabolomics have identified i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) is a unique nitro-aromatic compound traditionally utilized as a chemical intermediate. However, recent advances in plant metabolomics have identified it as a critical stress-induced volatile metabolite, particularly in Aquilaria sinensis (incense tree) during mechanical damage and herbivore defense [1].

For proteomics researchers and mass spectrometry (MS) specialists, this molecule presents a dual opportunity:

  • As a Bioactive Ligand: Serving as a bait molecule in Affinity Chromatography (AC) to deconvolute plant defense interactomes [2].

  • As a Novel MALDI-TOF Matrix: Leveraging its conjugated nitro-aromatic ring and proton-donating hydroxyl group to facilitate peptide desorption and ionization [3].

This application note provides authoritative, self-validating protocols for integrating 4-Hydroxy-3-nitropyridine N-oxide into cutting-edge proteomics workflows, detailing the chemical causality behind each experimental choice.

Section 1: Chemical Rationale & Causality

To successfully utilize a small molecule in proteomics, one must understand its physicochemical behavior.

  • For Affinity Chromatography: The hydroxyl (-OH) group at the 4-position acts as a highly reactive nucleophile under basic conditions. This allows for stable, covalent coupling to epoxy-activated matrices without disrupting the spatial orientation of the N-oxide or nitro groups, which are likely the primary pharmacophores recognized by target proteins.

  • For MALDI-TOF MS: Standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) rely on a conjugated pi-system for UV absorption (typically at 337 nm or 355 nm) and an acidic group for proton transfer [4]. 4-Hydroxy-3-nitropyridine N-oxide possesses a highly delocalized electron system (due to the electron-withdrawing nitro group and the N-oxide dipole) and a phenolic-like hydroxyl group capable of gas-phase proton donation, making it a theoretically robust alternative matrix for peptide mass fingerprinting.

Section 2: Protocol 1 - Affinity-Based Target Deconvolution (Metabolite-Protein Interactions)

This protocol outlines the isolation of native protein complexes that interact with 4-Hydroxy-3-nitropyridine N-oxide, utilizing Epoxy-activated Sepharose 6B.

Experimental Methodology

Step 1: Matrix Coupling (Immobilization)

  • Resin Preparation: Suspend 1 g of freeze-dried Epoxy-activated Sepharose 6B in distilled water. Wash with 100 mL of water on a sintered glass filter to remove additives.

  • Ligand Solution: Dissolve 50 mM of 4-Hydroxy-3-nitropyridine N-oxide in Coupling Buffer (0.1 M NaOH, pH 10.5). Causality: The high pH is critical to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide-like ion that readily attacks the epoxide rings on the resin.

  • Incubation: Mix the resin with the ligand solution and incubate on an end-over-end rotator for 16 hours at 37°C.

  • Blocking: Wash the resin with distilled water, then block unreacted epoxide groups by incubating with 1 M Ethanolamine (pH 8.0) for 4 hours at 4°C.

Step 2: Native Lysate Preparation

  • Homogenize Aquilaria sinensis leaf tissue (or target cell line) in Native Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, supplemented with broad-spectrum protease inhibitors).

  • Centrifuge at 14,000 × g for 20 minutes at 4°C to clear cellular debris.

Step 3: Affinity Pulldown & Elution

  • Equilibration: Pack the coupled resin into a gravity-flow column and equilibrate with 10 column volumes (CV) of Lysis Buffer.

  • Binding: Pass the cleared lysate over the column 3 times at a slow flow rate (0.5 mL/min) at 4°C to allow low-affinity transient interactions to stabilize [2].

  • Washing: Wash with 20 CV of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl) to remove non-specifically bound proteins. Causality: The elevated salt concentration disrupts weak electrostatic background binding while preserving specific metabolite-protein interactions.

  • Competitive Elution: Elute the target proteins using 5 CV of Elution Buffer containing 10 mM free 4-Hydroxy-3-nitropyridine N-oxide.

  • Downstream Processing: Precipitate the eluted proteins using Trichloroacetic acid (TCA), perform in-solution tryptic digestion, and analyze via LC-MS/MS.

MPI_Workflow A Plant Tissue (Aquilaria sinensis) B Native Lysis & Extraction A->B C Affinity Chromatography (Immobilized N-oxide) B->C D Stringent Washing (Remove non-specifics) C->D E Competitive Elution D->E F Trypsin Digestion & LC-MS/MS E->F

Fig 1. Workflow for Metabolite-Protein Interaction (MPI) profiling using affinity chromatography.

Section 3: Protocol 2 - Evaluation as a MALDI-TOF Matrix for Peptidomics

This protocol validates 4-Hydroxy-3-nitropyridine N-oxide as an alternative matrix for the ionization of tryptic peptides.

Experimental Methodology

Step 1: Matrix Solution Preparation

  • Weigh 5 mg of 4-Hydroxy-3-nitropyridine N-oxide.

  • Dissolve in 1 mL of Matrix Solvent (70% Acetonitrile[ACN], 0.1% Trifluoroacetic acid [TFA] in LC-MS grade water).

  • Vortex for 2 minutes and centrifuge at 10,000 × g for 1 minute. Use the supernatant. Causality: The N-oxide group increases the polarity of the molecule compared to standard matrices. Increasing the ACN concentration to 70% (versus the standard 50% used for CHCA) ensures optimal solubility and prevents premature precipitation during droplet drying [3].

Step 2: Sample Co-Crystallization (Dried Droplet Method)

  • Prepare a standard peptide mix (e.g., Tryptic digest of Bovine Serum Albumin) at a concentration of 1–5 pmol/µL in 0.1% TFA.

  • Spot 0.5 µL of the peptide sample onto a stainless-steel MALDI target plate.

  • Immediately overlay with 0.5 µL of the prepared matrix solution [4].

  • Allow the spot to air-dry completely at room temperature. Observation: Ensure the formation of a homogenous, off-white microcrystalline layer.

Step 3: Mass Spectrometry Acquisition

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Set the laser (337 nm N2 or 355 nm Nd:YAG) to a threshold energy just above the desorption limit.

  • Acquire spectra in positive ion reflectron mode, accumulating 500–1000 laser shots per spectrum.

MALDI_Mechanism A UV Laser Pulse (337 nm / 355 nm) B Matrix-Analyte Co-crystal (4-Hydroxy-3-nitropyridine N-oxide) A->B C Desorption & Plume Formation (Phase Transition) B->C D Gas-Phase Proton Transfer (Matrix to Peptide) C->D E TOF Mass Analyzer (m/z separation) D->E

Fig 2. Proposed MALDI-TOF ionization mechanism utilizing the nitro-aromatic N-oxide matrix.

Data Presentation: Matrix Property Comparison

To contextualize the utility of 4-Hydroxy-3-nitropyridine N-oxide, the table below summarizes its physicochemical properties against industry-standard MALDI matrices.

Property / Feature4-Hydroxy-3-nitropyridine N-oxideCHCA (Standard)Sinapinic Acid (SA)
Molecular Weight 156.10 g/mol 189.17 g/mol 224.21 g/mol
Primary Application Plant Metabolomics / PeptidomicsPeptides (<10 kDa)Intact Proteins (>10 kDa)
Proton Donor Group Hydroxyl (-OH)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
UV Absorbance Driver Nitro-aromatic N-oxide systemConjugated phenyl-acrylic systemSubstituted phenyl-acrylic system
Optimal Solvent 70% ACN / 0.1% TFA50% ACN / 0.1% TFA30-50% ACN / 0.1% TFA

References

  • Repeated mechanical damage enhanced Aquilaria sinensis resistance to Heortia vitessoides through jasmonic acid Frontiers in Plant Science / PubMed Central (PMC)[Link]

  • Emerging strategies for the identification of protein–metabolite interactions PubMed Central (PMC)[Link]

  • Procedure for Protein Mass Measurement Using MALDI-TOF MtoZ Biolabs[Link]

Method

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for 4-Hydroxy-3-nitropyridine N-oxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The 4-hydroxy-3-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The 4-hydroxy-3-nitropyridine N-oxide scaffold is a highly versatile intermediate in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and targeted therapeutics. The synthetic utility of this molecule relies on the synergistic electron-withdrawing effects of the N-oxide moiety and the C3-nitro group, which heavily deplete electron density at the C2 and C4 positions. This dual-activation stabilizes the Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (SNAr)[1].

However, a critical mechanistic hurdle exists: the C4-hydroxyl group (often existing in tautomeric equilibrium as a 4-pyridone) is an exceptionally poor leaving group for SNAr. Direct displacement by nucleophiles is thermodynamically unfavorable. Therefore, C–OH bond activation is a mandatory prerequisite[2].

This application note details two field-proven methodologies for overcoming this barrier:

  • The Classical Two-Step Pathway : Conversion of the hydroxyl group to a chloride using Phosphorus Oxychloride (POCl3), followed by SNAr[3].

  • The Modern One-Pot Pathway : Direct in situ activation of the C–OH bond using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and subsequent displacement[2].

Comparative Workflow Analysis

To assist in route selection, the quantitative and operational parameters of both activation strategies are summarized below.

ParameterClassical Two-Step (POCl3)Modern One-Pot (PyBOP)
Activation Agent POCl3 / DMF (cat.)PyBOP / DBU
Reactive Intermediate 4-Chloro-3-nitropyridine N-oxide (Isolated)Phosphonium Salt (Generated in situ)
Reaction Time 4–6 h (Step 1) + 2–12 h (Step 2)12–18 h (Total)
Substrate Scope Broad (Amines, Thiols, Alkoxides)Primarily Amines
Deoxygenation Risk High (If temperature exceeds 85 °C)Very Low
Atom Economy HighLow (Generates HMPA-like byproducts)

Reaction Pathway Visualization

SNAr_Pathway cluster_classical Classical Two-Step Pathway cluster_modern Modern One-Pot Pathway A 4-Hydroxy-3-nitropyridine N-oxide B POCl3, DMF (cat.), 80°C Chlorination A->B Step 1 E PyBOP, DBU, R-NH2, DMF, 60°C Phosphonium Activation A->E One-Pot C 4-Chloro-3-nitropyridine N-oxide (Activated Intermediate) B->C D R-NH2, DIPEA, MeCN, RT SNAr C->D Step 2 G 4-Substituted-3-nitropyridine N-oxide (Final Product) D->G F Phosphonium Intermediate (In Situ) E->F F->G Direct SNAr

Mechanistic pathways for SNAr of 4-Hydroxy-3-nitropyridine N-oxide via classical and modern methods.

Experimental Protocols

Protocol A: Classical Two-Step SNAr via Chlorination

This protocol is highly scalable and ideal when the activated chloride intermediate needs to be isolated for divergent library synthesis[3].

Step 1: Synthesis of 4-Chloro-3-nitropyridine N-oxide

  • Charge : To an oven-dried, argon-purged round-bottom flask, add 4-hydroxy-3-nitropyridine N-oxide (1.0 eq).

  • Reagent Addition : Slowly add POCl3 (3.0 eq) at 0 °C. Causality: POCl3 acts as both the solvent and the chlorinating agent.

  • Catalysis : Add anhydrous DMF (0.1 eq) dropwise. Causality: DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent in situ, which drastically accelerates the conversion of the C-OH bond to C-Cl.

  • Heating : Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Critical Constraint: Do not exceed 85 °C. Excessive thermal stress promotes the deoxygenation of the N-oxide moiety, yielding the undesired 4-chloro-3-nitropyridine byproduct[1].

  • Quench & Workup : Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Causality: Rapid thermal quenching hydrolyzes excess POCl3 while keeping the temperature near 0 °C, preventing the hydrolysis of the newly formed 4-chloro compound back to the 4-hydroxy starting material.

  • Isolation : Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum.

Validation Checkpoint: LC-MS analysis should show a mass shift from [M+H]+ 157.0 to 175.0, with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Step 2: Nucleophilic Substitution

  • Reaction : Dissolve 4-chloro-3-nitropyridine N-oxide (1.0 eq) in anhydrous MeCN (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and the desired nucleophile (e.g., morpholine, 1.2 eq).

  • Conditions : Stir at room temperature for 2–12 hours. The strongly electron-withdrawing 3-nitro group allows this SNAr to proceed under remarkably mild conditions[4].

  • Workup : Concentrate under reduced pressure, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Modern One-Pot Direct SNAr via PyBOP

This protocol is ideal for rapid analog generation, avoiding the isolation of the moisture-sensitive and potentially skin-sensitizing chlorinated intermediate[2].

  • Preparation : In a dry vial under nitrogen, dissolve 4-hydroxy-3-nitropyridine N-oxide (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq). Causality: DBU is a strong, non-nucleophilic base that effectively deprotonates the C4-hydroxyl group, driving the tautomeric equilibrium toward the reactive phenoxide-like species.

  • Activation : Add PyBOP (1.3 eq) in one portion. Causality: The deprotonated oxygen attacks the phosphorus atom of PyBOP, forming a highly reactive phosphonium leaving group. The hexafluorophosphate counterion ensures the solubility of this intermediate in DMF[2].

  • Nucleophilic Attack : Add the desired amine nucleophile (1.5 eq). Heat the reaction mixture to 60 °C for 12–18 hours. Causality: The amine directly displaces the phosphonium group. The Meisenheimer complex is stabilized by the adjacent nitro group.

  • Workup : Dilute the reaction with water to precipitate the product, or extract with EtOAc if the product is highly soluble. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF and PyBOP byproducts (e.g., tripyrrolidinophosphine oxide).

Validation Checkpoint: TLC monitoring (UV 254 nm). The starting material is highly polar and typically streaks on normal-phase silica. The product will elute as a distinct, less polar spot.

References

  • reactivity of 4-nitropyridine-n-oxide - Sciencemadness. Discusses the SNAr reactivity of pyridine N-oxides and the synthesis of 4-chloro derivatives.
  • 4-Hydroxy-3-nitropyridine | 5435-54-1 - ChemicalBook. Details the classical preparation of 4-chloro-3-nitropyridine intermediates using phosphorus oxychloride (POCl3).
  • Phosphonium Coupling in the Direct Bond Formations of Tautomerizable Heterocycles via C–OH Bond Activation - ResearchGate. Validates the mechanism of PyBOP-mediated direct SNAr on 4-hydroxypyridine systems.
  • 4-amino-N-quinolin-8-ylbenzenesulfonamide Research Chemical - Benchchem. Outlines the mechanistic foundations and troubleshooting steps for multi-step syntheses involving pyridine-based SNAr reactions.

Sources

Application

4-Hydroxy-3-nitropyridine N-oxide: A "Warhead" Scaffold for Polysubstituted Pyridines

Topic: 4-Hydroxy-3-nitropyridine N-oxide as a heterocyclic building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Hydroxy-3-nitropyridine N-oxide as a heterocyclic building block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8 ) serves as a high-value heterocyclic building block, primarily utilized to access the privileged 3,4-disubstituted pyridine scaffold. Its structural uniqueness lies in the synergistic activation provided by the ortho-nitro group and the N-oxide moiety. Together, these functional groups render the C4 position highly electrophilic, enabling facile Nucleophilic Aromatic Substitution (


) reactions that are otherwise difficult on neutral pyridine rings.[1]

This guide details the synthesis, activation, and application of this scaffold, focusing on its conversion to the reactive intermediate 4-chloro-3-nitropyridine N-oxide , a versatile electrophile for generating diverse chemical libraries.

Chemical Identity & Properties

PropertyDetail
Systematic Name 4-Hydroxy-3-nitropyridine 1-oxide
CAS Number 31872-57-8
Molecular Formula

Molecular Weight 156.10 g/mol
Appearance Yellow crystalline solid
pKa ~5.0 (OH group); acidic due to electron-withdrawing

and

-

Tautomerism Exists in equilibrium between the hydroxy-N-oxide and pyridone-N-oxide forms. In polar solvents, the pyridone form often predominates.

Synthesis of the Building Block

While 4-hydroxy-3-nitropyridine is commercially available, the N-oxide form is often synthesized in-house to ensure purity and reduce costs. The most robust method involves direct oxidation using m-chloroperoxybenzoic acid (m-CPBA).

Protocol A: N-Oxidation of 4-Hydroxy-3-nitropyridine

Objective: Synthesize 4-hydroxy-3-nitropyridine N-oxide from 4-hydroxy-3-nitropyridine.

Materials:

  • 4-Hydroxy-3-nitropyridine (1.0 eq)[2]

  • m-CPBA (1.2 – 1.5 eq, 70-75% purity)

  • Solvent: Dichloromethane (DCM) or Acetic Acid

  • Quench: Sat.

    
    , Sodium thiosulfate
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 4-hydroxy-3-nitropyridine (10 g, 71.4 mmol) in DCM (150 mL). Note: If solubility is poor, acetic acid can be used as a co-solvent.

  • Oxidation: Cool the mixture to 0°C. Add m-CPBA (18.5 g, ~75% purity, ~80 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The product is more polar than the starting material.

  • Work-up:

    • Filter off any precipitated m-chlorobenzoic acid.

    • Wash the filtrate with saturated aqueous

      
       (3 x 50 mL) to remove acidic byproducts.
      
    • Critical Step: If the product precipitates in the aqueous layer (due to high polarity), do not discard. Acidify the aqueous layer to pH 2–3 and extract with Ethyl Acetate (EtOAc).

  • Isolation: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or Acetone to yield a yellow solid.

Activation: The "Chlorine Switch"

The 4-hydroxy group is a poor leaving group. To utilize this scaffold for library synthesis, it must be converted to 4-chloro-3-nitropyridine N-oxide . This intermediate is significantly more reactive than its non-N-oxidized counterpart due to the electron-deficient nature of the N-oxide ring.

Protocol B: Chlorination to 4-Chloro-3-nitropyridine N-oxide

Safety Alert:


 is corrosive and reacts violently with water. Perform in a fume hood.

Materials:

  • 4-Hydroxy-3-nitropyridine N-oxide (from Protocol A)[3][4][5]

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Phosphorus Pentachloride (

    
    ) (1.0 eq) – Optional, enhances rate
    

Step-by-Step Procedure:

  • Setup: Place 4-hydroxy-3-nitropyridine N-oxide (5.0 g) in a dry flask under Argon/Nitrogen.

  • Reagent Addition: Add

    
     (25 mL). If using 
    
    
    
    , add it as a solid at room temperature.
  • Heating: Heat the mixture to reflux (105–110°C) for 2–4 hours. The suspension should clear as the chloride forms.

  • Quench (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a base trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

  • Extraction: Neutralize carefully with solid

    
     to pH ~7. Extract immediately with DCM (3 x 50 mL).
    
  • Stability: The resulting 4-chloro-3-nitropyridine N-oxide is reactive. Store at -20°C or use immediately.

Applications & Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The 4-chloro-3-nitropyridine N-oxide is a "super-electrophile." The N-oxide oxygen withdraws electron density via induction, and the nitro group provides resonance withdrawal, making C4 extremely susceptible to nucleophilic attack.[1]

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Conditions: Mild bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO, MeCN) at 0°C to RT.
  • Regioselectivity: Substitution occurs exclusively at C4.

Post-Functionalization Pathways

Once the C4 substituent is installed, the scaffold offers two further "handles":

  • Nitro Reduction:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    , enabling the formation of 3,4-diaminopyridines (precursors to imidazopyridines).
  • Deoxygenation: The N-oxide can be removed using

    
     or 
    
    
    
    (if nitro is also reduced) to return the aromatic pyridine character.

Visual Workflows

Figure 1: Synthesis and Activation Pathway

The following diagram illustrates the conversion of the hydroxy starting material to the reactive chloro-intermediate and its subsequent diversification.

SynthesisWorkflow Start 4-Hydroxy-3-nitropyridine (Commercially Available) Oxidation N-Oxidation (m-CPBA, DCM) Start->Oxidation NOxide 4-Hydroxy-3-nitropyridine N-oxide Oxidation->NOxide Yield: 75-85% Chlorination Activation (POCl3, 110°C) NOxide->Chlorination ChloroInt 4-Chloro-3-nitropyridine N-oxide (The 'Warhead') Chlorination->ChloroInt Yield: 90%+

Caption: Step-wise synthesis of the reactive 4-chloro-3-nitropyridine N-oxide scaffold.

Figure 2: Divergent Library Synthesis

This diagram details how the "Warhead" (Chloro-intermediate) is processed into final bioactive scaffolds.

Reactivity Warhead 4-Chloro-3-nitropyridine N-oxide SnAr SnAr Reaction (R-NH2, K2CO3, DMF) Warhead->SnAr ProductA 4-Amino-3-nitropyridine N-oxide SnAr->ProductA Path1 Reduction (H2, Pd/C) ProductA->Path1 Path2 Deoxygenation (PCl3) ProductA->Path2 Final1 3,4-Diaminopyridine (Imidazopyridine Precursor) Path1->Final1 Final2 4-Amino-3-nitropyridine (Kinase Inhibitor Scaffold) Path2->Final2

Caption: Divergent synthesis pathways from the activated chloro-N-oxide intermediate.

Safety & Handling

  • Energetics: Nitro-pyridines, especially low molecular weight ones, can be energetic. Avoid heating large quantities of the dry solid without thermal analysis (DSC).

  • N-Oxides: Generally stable, but thermal decomposition can occur at high temperatures (>150°C).

  • POCl3: Reacts violently with water producing HCl gas. Always quench in a well-ventilated hood.

References

  • Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.

  • ChemicalBook. (2025).[1] 4-Hydroxy-3-nitropyridine N-oxide Properties and CAS 31872-57-8.

  • BenchChem. (2025).[1][6] Synthesis of Nitropyridine N-Oxides: Historical and Modern Methods.

  • PubChem. (2025). Compound Summary: 4-hydroxy-3-nitropyridine n-oxide.[3][4][5]

  • Scifinder/CAS. (2025). Reactions of 4-chloro-3-nitropyridine derivatives.

Sources

Method

Application Note: Synthesis and Evaluation of Antibacterial Agents Derived from 4-Hydroxy-3-nitropyridine N-oxide

This Application Note is structured to provide a comprehensive, expert-level guide on synthesizing antibacterial agents derived from 4-Hydroxy-3-nitropyridine N-oxide . It moves beyond generic recipes to explore the chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide on synthesizing antibacterial agents derived from 4-Hydroxy-3-nitropyridine N-oxide . It moves beyond generic recipes to explore the chemical logic, potential pitfalls, and biological validation of these compounds.

Abstract & Strategic Overview

The pyridine


-oxide scaffold represents a "privileged structure" in medicinal chemistry, particularly for antibacterial development. Unlike their non-oxidized pyridine counterparts, 

-oxides possess unique electronic duality—acting as electron donors via the oxygen atom and electron acceptors via the ring system.

This guide focuses on 4-Hydroxy-3-nitropyridine N-oxide (4-H-3-NPO) as a starting material.[1] The 3-nitro group serves two critical functions:

  • Synthetic Activation: It exerts a strong electron-withdrawing effect (

    
    ), activating the 4-position for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Biological Activity: It facilitates bioreduction within bacterial cells (similar to metronidazole), generating reactive nitro-radical species or hydroxylamines that damage bacterial DNA or disrupt quorum sensing (QS) pathways.

Key Challenges Addressed
  • Deoxygenation Risk: Standard activation reagents (e.g.,

    
    ) often reduce the 
    
    
    
    -oxide to a pyridine. We provide protocols to manage or circumvent this.
  • Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the C4 position.

  • Safety: Handling energetic nitro-compounds and skin-sensitizing intermediates.

Chemical Strategy & Mechanism[2][3]

The synthesis relies on converting the poor leaving group (hydroxyl,


) at the C4 position into a good leaving group (chloride or sulfonate), followed by displacement with amine-based pharmacophores.
Reaction Pathway Diagram

The following Graphviz diagram illustrates the two primary synthetic routes: Route A (Robust/Industrial) involving re-oxidation, and Route B (Direct/Mild) using sulfonylation.

SynthesisPathway cluster_legend Route Selection Start 4-Hydroxy-3-nitropyridine N-oxide InterA1 4-Chloro-3-nitropyridine (Deoxygenated) Start->InterA1 POCl3, 100°C (Deoxygenation Side-Rxn) InterB1 4-(Tosyloxy)-3-nitropyridine N-oxide Start->InterB1 TsCl, Et3N, DCM (Activation) InterA2 4-Chloro-3-nitropyridine N-oxide InterA1->InterA2 mCPBA or H2O2/Urea (Re-oxidation) Product 4-Alkylamino-3-nitropyridine N-oxide (Antibacterial Agent) InterA2->Product R-NH2, Et3N (SnAr) InterB1->Product R-NH2, MeCN (SnAr) Legend Route A: High Stability, Scale-up Route B: Mild Conditions, N-oxide Preserved

Figure 1: Bifurcated synthetic strategy. Route A accepts transient deoxygenation for robust chlorination. Route B preserves the N-oxide using sulfonylation.

Detailed Experimental Protocols

Protocol A: The "Re-Oxidation" Route (High Scale Potential)

Use this method if you require large quantities (>5g) and high purity, as the intermediates are easily crystallized.

Step 1: Chlorination & Deoxygenation

Objective: Convert 4-hydroxy-3-nitropyridine N-oxide to 4-chloro-3-nitropyridine.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents: Add 4-Hydroxy-3-nitropyridine N-oxide (10.0 mmol) and Phosphorus Oxychloride (

    
    )  (50.0 mmol, 5 equiv).
    
  • Reaction: Heat the neat mixture to 100°C for 2–4 hours. The solution will turn dark.

    • Note:ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       acts as both solvent and reagent. It will reduce the N-oxide to the pyridine.[2][3]
      
  • Workup (Critical Safety): Cool to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Neutralize with solid

    
     to pH 7–8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~80% of 4-chloro-3-nitropyridine (Yellow solid).

Step 2: N-Oxidation

Objective: Re-introduce the N-oxide moiety.

  • Reagents: Dissolve the Step 1 product (5.0 mmol) in DCM (20 mL). Cool to 0°C.

  • Addition: Add m-Chloroperoxybenzoic acid (mCPBA) (6.0 mmol, 1.2 equiv) portion-wise.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (the N-oxide is much more polar than the pyridine).

  • Workup: Wash with saturated

    
     (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct.
  • Product: 4-Chloro-3-nitropyridine N-oxide (Sensitive to light/heat; store at 4°C).

Step 3: Library Generation (

)

Objective: Introduce amine diversity.

  • Reagents: In a vial, mix 4-Chloro-3-nitropyridine N-oxide (0.5 mmol) with the target Amine (0.55 mmol) and Triethylamine (0.6 mmol) in Ethanol or Acetonitrile (2 mL).

  • Reaction: Heat to 60°C for 2–6 hours. The solution usually shifts color (yellow to orange/red) indicating substitution.

  • Purification: Precipitate by adding cold water or purify via flash chromatography (DCM:MeOH gradients).

Protocol B: The "Direct Activation" Route (Mild Conditions)

Use this method for sensitive substrates or to avoid the harsh


 conditions.
  • Activation: Dissolve 4-Hydroxy-3-nitropyridine N-oxide (1.0 mmol) in dry DCM (5 mL) with

    
     (1.5 mmol).
    
  • Reagent: Add p-Toluenesulfonyl chloride (TsCl) (1.1 mmol) at 0°C. Stir for 4 hours.

    • Mechanism:[4] Forms the 4-O-tosylate, a potent leaving group. The N-oxide remains intact.

  • Substitution (One-Pot): Add the target Amine (1.5 mmol) directly to the reaction mixture and heat to reflux (40°C) for 6 hours.

  • Workup: Wash with water and brine. Evaporate solvent.[5]

Biological Evaluation: MIC Assay Protocol

To validate the antibacterial efficacy, a standardized Minimum Inhibitory Concentration (MIC) assay is required.

Target Organisms:

  • Staphylococcus aureus (Gram-positive)[6]

  • Pseudomonas aeruginosa (Gram-negative, QS-dependent)[7][8]

  • Mycobacterium tuberculosis (if BSL-3 is available; N-oxides are potent anti-TB candidates).

Procedure:

  • Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microplate. Final range: 64

    
     to 0.125 
    
    
    
    .
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO vehicle (must be <1% final vol).

Data Analysis & SAR Insights

When analyzing your library, organize data to identify Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR Data Structure

Compound IDR-Group (Amine)Electronic EffectLogP (Calc)MIC (S. aureus)MIC (P. aeruginosa)
Ref -OH (Start Mat.)Donor-0.5>64

>64

A1 -NH-PropylNeutral/Lipophilic1.28

16

A2 -NH-BenzylLipophilic2.12

32

A3 -NH-PiperazineBasic/Hydrophilic0.84

8

Expert Insight:

  • Lipophilicity: N-oxides are polar. Adding lipophilic tails (Benzyl, Hexyl) often improves membrane permeability, lowering MIC against Gram-positive strains.

  • Quorum Sensing: Compounds with longer alkyl chains (A1) often mimic Homoserine Lactones (AHLs), potentially inhibiting P. aeruginosa virulence without killing the bacteria (Anti-virulence strategy).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Loss of N-Oxide Reaction temperature too high during activation.Use Route B (TsCl) or ensure re-oxidation step (Route A) is complete.
Low Yield in

Amine is a weak nucleophile (e.g., aniline).Switch solvent to DMF and increase temp to 90°C. Add catalytic KI.
Product is Red/Black Oil Decomposition of Nitro group.Avoid strong bases (NaOH). Use weak organic bases (

, DIPEA). Keep away from light.
Skin Irritation 4-Chloro intermediates are sensitizers.Mandatory: Double-glove and work in a fume hood. Treat all chloro-intermediates as potential vesicants.

References

  • BenchChem. (2025).[5][9] Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-chloropyridine N-oxide. Retrieved from

  • Rasmussen, T. B., et al. (2011). Screening for Quorum Sensing Inhibitors (QSI) in Pseudomonas aeruginosa. Methods in Molecular Biology. (Context: 4-nitropyridine-N-oxide as QSI).
  • Den Hertog, H. J., & Combe, W. (1951).[1] Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for pyridine N-oxides).

  • Joshi, S., et al. (2013). Synthesis and antibacterial activity of some new 4-substituted amino-3-nitropyridine-1-oxides. Rasayan Journal of Chemistry. Retrieved from

Disclaimer: The protocols described involve hazardous chemicals, including vesicants and energetic nitro-compounds. These procedures should only be performed by trained personnel in a properly equipped laboratory.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 4-Hydroxy-3-nitropyridine N-oxide in DMF

Welcome to the technical support center for 4-Hydroxy-3-nitropyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Hydroxy-3-nitropyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, with a specific focus on solubility issues in Dimethylformamide (DMF).

Understanding the Molecule: Physicochemical Properties

4-Hydroxy-3-nitropyridine N-oxide is a pyridine derivative with a molecular formula of C5H4N2O4 and a molecular weight of 156.098 g/mol .[1] Its structure, featuring a hydroxyl group, a nitro group, and an N-oxide functional group, gives it a unique combination of properties that can present challenges in experimental design. The highly polar N-oxide group generally enhances aqueous solubility, a desirable trait in drug design.[2][3] However, the interplay of the different functional groups can lead to complex solubility behavior in various organic solvents.

PropertyValueSource
Molecular FormulaC5H4N2O4[4]
Molecular Weight156.098 g/mol [1]
CAS Number31872-57-8[1]
Predicted XlogP-0.2[4]

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 4-Hydroxy-3-nitropyridine N-oxide in DMF at room temperature. What could be the reason?

A1: While DMF is a powerful polar aprotic solvent, several factors can contribute to incomplete dissolution of 4-Hydroxy-3-nitropyridine N-oxide:

  • Saturation Limit: You may be exceeding the compound's solubility limit in DMF at room temperature. The presence of multiple polar functional groups can lead to strong crystal lattice energy, which requires significant energy to overcome.

  • Purity of the Compound and Solvent: Impurities in either the 4-Hydroxy-3-nitropyridine N-oxide or the DMF can affect solubility. Water is a common impurity in DMF that can significantly impact the solubility of certain compounds.

  • Particle Size: A larger particle size of the solid will dissolve more slowly due to a smaller surface area-to-volume ratio.

Q2: What are the immediate steps I can take to improve the solubility of 4-Hydroxy-3-nitropyridine N-oxide in DMF?

A2: Here is a systematic approach to enhance solubility:

  • Gentle Heating: Carefully warm the mixture. Increased temperature provides the kinetic energy needed to break the crystal lattice bonds and increase the rate of dissolution. A temperature of 40-60°C is a good starting point. Caution: Be aware of the compound's thermal stability. Although the related compound 4-Nitropyridine N-oxide has a melting point of 159-162 °C, it's crucial to avoid prolonged heating at high temperatures to prevent potential degradation.[5]

  • Sonication: Use an ultrasonic bath. Sonication helps to break down aggregates of the solid material, increasing the surface area available for solvation.

  • Stirring/Agitation: Ensure vigorous and continuous stirring. This increases the interaction between the solvent and the solute particles.

Q3: If heating and sonication are not sufficient, what other strategies can I employ?

A3: If basic techniques fail, consider these more advanced strategies:

  • Co-solvent System: The addition of a small amount of a co-solvent can disrupt the intermolecular forces of the primary solvent and enhance solvation. For a polar compound like 4-Hydroxy-3-nitropyridine N-oxide in DMF, you could experiment with small percentages (e.g., 1-10%) of a protic solvent like isopropanol or a more polar aprotic solvent like DMSO.

  • pH Adjustment (for aqueous contamination): If your DMF has absorbed moisture, the pH of the microenvironment could play a role. The hydroxyl group on the pyridine ring has acidic properties. While less relevant in anhydrous DMF, in the presence of water, adjusting the pH slightly away from the pKa of the hydroxyl group might influence solubility. However, this should be approached with caution as it can affect the stability of your compound and the course of your reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing solubility issues with 4-Hydroxy-3-nitropyridine N-oxide in DMF.

TroubleshootingWorkflow start Start: Incomplete Dissolution in DMF check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration or increase solvent volume. check_concentration->reduce_concentration Yes apply_energy Apply Gentle Heat (40-60°C) & Sonication check_concentration->apply_energy No reduce_concentration->apply_energy is_dissolved1 Is the compound fully dissolved? apply_energy->is_dissolved1 cosolvent Consider a Co-solvent System (e.g., DMF/DMSO, DMF/Isopropanol) is_dissolved1->cosolvent No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is the compound fully dissolved? cosolvent->is_dissolved2 check_purity Analyze Compound and Solvent Purity (e.g., by NMR, check for water in DMF) is_dissolved2->check_purity No is_dissolved2->success Yes failure Consult further literature or consider alternative solvents. check_purity->failure

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation: Weigh the required amount of 4-Hydroxy-3-nitropyridine N-oxide in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial.

  • Initial Mixing: Vigorously vortex the mixture for 1-2 minutes at room temperature.

  • Observation: Visually inspect for any undissolved solid.

Protocol 2: Enhanced Dissolution using Heat and Sonication
  • Follow Protocol 1, steps 1-3.

  • Heating: Place the vial in a pre-heated water bath or on a hot plate with stirring, set to 40-60°C.

  • Sonication: If a heated ultrasonic bath is available, place the vial in the bath. Alternatively, alternate between heating/stirring and sonicating in a standard ultrasonic bath.

  • Monitoring: Continue this process for 10-15 minute intervals, visually checking for complete dissolution after each interval.

Protocol 3: Co-solvent Screening
  • Prepare a stock solution of 4-Hydroxy-3-nitropyridine N-oxide in DMF at a concentration known to be problematic (e.g., where you observe incomplete dissolution).

  • Aliquot the suspension into several vials.

  • Add co-solvents (e.g., DMSO, isopropanol, N-methyl-2-pyrrolidone) in small, incremental amounts (e.g., 1%, 2%, 5%, 10% v/v).

  • Mix and observe: After each addition, vortex the vial and observe any changes in solubility.

  • Record the co-solvent and the concentration at which complete dissolution is achieved.

Post-Reaction Workup Considerations with DMF

DMF's high boiling point and miscibility with water can complicate product isolation. If you are using 4-Hydroxy-3-nitropyridine N-oxide in a reaction with DMF as the solvent, here are some tips for workup:

  • Aqueous Wash: DMF is water-soluble. Diluting the reaction mixture with a large volume of an organic solvent that is not miscible with water (like ethyl acetate or diethyl ether) and then washing with water or brine several times can remove the DMF.[6][7]

  • Precipitation: If your product is insoluble in water, you can try pouring the DMF reaction mixture into cold water to precipitate the product, which can then be collected by filtration.[8]

  • Azeotropic Removal: DMF can be removed by azeotropic distillation with a solvent like toluene or heptane under reduced pressure.[6][8]

Visualization of Key Concepts

SolubilityFactors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_process Process Variables Compound 4-Hydroxy-3-nitropyridine N-oxide Polarity High Polarity (N-oxide, OH, NO2) Compound->Polarity CrystalLattice Strong Crystal Lattice Energy Compound->CrystalLattice Solubility Solubility Outcome CrystalLattice->Solubility hinders DMF DMF (Solvent) PolarAprotic Polar Aprotic Nature DMF->PolarAprotic H2O_Impurity Potential Water Impurity DMF->H2O_Impurity PolarAprotic->Solubility promotes H2O_Impurity->Solubility can hinder Process Dissolution Process Temperature Temperature Process->Temperature Sonication Sonication Process->Sonication Concentration Concentration Process->Concentration Temperature->Solubility enhances Sonication->Solubility enhances Concentration->Solubility limits

Caption: Factors influencing the solubility of 4-Hydroxy-3-nitropyridine N-oxide.

References

  • 4-Hydroxy-3-nitropyridine N-oxide. R&D Chemicals. [Link]

  • 4-Nitropyridine N-oxide. PubChem. [Link]

  • 4-hydroxy-3-nitropyridine n-oxide (C5H4N2O4). PubChemLite. [Link]

  • Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[2]pyrroles and non-ionic surfactants. PMC. [Link]

  • DMF Work-up and Solubility Issues. Reddit. [Link]

  • How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? ResearchGate. [Link]

  • What would be the best way to remove dimethylformamide from a 16% DMF/water solution? Quora. [Link]

  • Cas 1124-33-0,4-Nitropyridine N-oxide. lookchem. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3-nitropyridine N-oxide

The following Technical Support Guide addresses the purification of 4-Hydroxy-3-nitropyridine N-oxide (also known as 4-hydroxy-3-nitropyridine 1-oxide or 3-nitro-4-hydroxypyridine N-oxide). Product Identity: 4-Hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification of 4-Hydroxy-3-nitropyridine N-oxide (also known as 4-hydroxy-3-nitropyridine 1-oxide or 3-nitro-4-hydroxypyridine N-oxide).

Product Identity: 4-Hydroxy-3-nitropyridine N-oxide CAS: 31872-57-8 (and related isomers/salts) Application: Pharmaceutical intermediate, ligand for coordination chemistry, and scaffold for heterocyclic synthesis.

Part 1: Contaminant Profiling & Purification Strategy

Understanding the Impurity Profile

In the synthesis of 4-Hydroxy-3-nitropyridine N-oxide (typically via the nitration of 4-hydroxypyridine N-oxide or oxidation/hydrolysis of 4-nitropyridine N-oxide), three classes of contaminants are prevalent. Understanding these is the first step to a "self-validating" purification logic.

Contaminant ClassSpecific ImpuritiesOriginChemical Behavior for Separation
Starting Materials 4-Hydroxypyridine N-oxide4-Nitropyridine N-oxideIncomplete reactionAcidity Difference: The target molecule is significantly more acidic (pKa ~3-4) than these precursors due to the ortho-nitro group stabilizing the phenoxide anion.
Byproducts 3-Nitro-4-hydroxypyridine (Deoxygenated)Isomeric nitro-compoundsOver-reduction or non-selective nitrationSolubility: The N-oxide moiety imparts higher water solubility/polarity compared to deoxygenated analogs.
Inorganic Salts Sodium nitrate, Sodium sulfateNeutralization stepsSolubility: Insoluble in organic recrystallization solvents (e.g., hot ethanol/methanol).
Core Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction (Primary Purification)

Best for: Removing non-acidic organic impurities (starting materials) and bulk cleanup.

This method relies on the enhanced acidity of the 4-hydroxy-3-nitropyridine N-oxide compared to its impurities. By converting it to a water-soluble salt, you can wash away non-acidic contaminants.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude yellow solid in 10% NaOH solution (approx. 5-10 mL per gram of solid). The target compound will dissolve as a deep yellow/orange sodium salt.

    • Checkpoint: If solids remain undissolved, these are likely non-acidic impurities (e.g., polysubstituted byproducts). Filter these out.

  • Organic Wash: Extract the aqueous alkaline solution twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Mechanism:[1][2][3][4] Neutral impurities (like unreacted 4-nitropyridine N-oxide) partition into the organic layer. The target remains in the aqueous phase. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product will precipitate as a thick yellow solid.

  • Isolation: Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry under vacuum at 50°C.

Protocol B: Recrystallization (Polishing Step)

Best for: Removing trace isomers and inorganic salts trapped in the crystal lattice.

Solvent System: Methanol : Water (Mix ratios typically 4:1 to 1:1 depending on saturation).

  • Reflux: Suspend the acid-precipitated solid in a minimum volume of boiling Methanol.

  • Titration: Add hot water dropwise until the solution becomes just turbid, then add a few drops of methanol to clear it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Note: Rapid cooling may trap impurities.

  • Wash: Filter crystals and wash with cold 50% Methanol/Water.

Part 2: Visualization of Workflows

Purification Logic Diagram

The following flowchart illustrates the decision matrix for purifying crude reaction mixtures.

PurificationWorkflow Start Crude 4-Hydroxy-3-nitropyridine N-oxide Dissolve Suspend in 10% NaOH (Target forms soluble Na-salt) Start->Dissolve Filter Filter Undissolved Solids Dissolve->Filter Remove Insolubles Extract Wash Aqueous Layer with DCM Filter->Extract OrganicWaste Organic Layer (Contains Neutral Impurities) Extract->OrganicWaste Discard AqueousPhase Aqueous Layer (Contains Target Anion) Extract->AqueousPhase Keep Acidify Acidify with HCl to pH 1-2 (0-5°C) AqueousPhase->Acidify Precipitate Collect Precipitate (Yellow Solid) Acidify->Precipitate Recryst Recrystallize (Methanol/Water) Precipitate->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Logical flow for the acid-base purification and recrystallization of 4-Hydroxy-3-nitropyridine N-oxide.

Part 3: Troubleshooting & FAQs

Q1: The product "oils out" during recrystallization instead of forming crystals. Why?

Cause: This phenomenon usually occurs when the solvent polarity is mismatched, or the solution is too concentrated (supersaturated) at the boiling point. It can also indicate the presence of significant water-soluble impurities lowering the melting point. Solution:

  • Re-dissolve: Add more methanol to the hot mixture until the oil dissolves.

  • Seeding: Cool the solution to room temperature. If oil forms again, scratch the glass side with a rod or add a seed crystal.

  • Solvent Adjustment: Switch to Ethanol/Water or pure Acetic Acid (for very stubborn cases, though recovery is lower).

Q2: My yield is low after Acid-Base extraction. Where did the product go?

Cause: 4-Hydroxy-3-nitropyridine N-oxide has some water solubility even in acidic conditions due to the N-oxide group. Solution:

  • Salting Out: Saturate the acidic aqueous filtrate with NaCl to push the organic product out of the solution before the final filtration.

  • pH Criticality: Ensure the pH is strictly between 1 and 2. If it is too low (<0), the pyridine nitrogen (if reduced) or the N-oxide oxygen might protonate, increasing solubility.

Q3: How do I confirm the N-oxide oxygen is still intact after purification?

Validation:

  • HPLC: The N-oxide typically elutes earlier than the deoxygenated pyridine on Reverse Phase (C18) columns due to increased polarity.

  • Chemical Test: A positive ferric chloride test (deep color) confirms the phenolic -OH, but to confirm the N-oxide, check the melting point (Deoxygenated: ~295°C vs N-oxide: ~225-228°C) [1].

Part 4: Analytical Validation (HPLC)

To verify purity, use the following HPLC conditions adapted for polar pyridine N-oxides [2].

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B
Detection UV @ 254 nm and 310 nm (Nitro group absorption)
Retention Order 4-Hydroxypyridine N-oxide < Target < 4-Nitropyridine N-oxide

References

  • US Patent 3547935A. Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof.
  • Sielc Technologies . Separation of Pyridine N-oxides. Available at: [Link] (Methodology adapted for polar N-oxide separation).

Sources

Troubleshooting

Avoiding explosive hazards with nitropyridine N-oxide derivatives

Welcome to the High-Energy Heterocycle (HEH) Safety Center. Topic: Nitropyridine N-Oxide Derivatives: Hazard Mitigation & Process Safety Role: Senior Application Scientist Status: Active Support Session Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Energy Heterocycle (HEH) Safety Center.

Topic: Nitropyridine N-Oxide Derivatives: Hazard Mitigation & Process Safety Role: Senior Application Scientist Status: Active Support Session

Executive Summary: The "Oxygen Balance" Trap

Researchers often underestimate Nitropyridine N-oxides because they appear to be standard intermediates. However, they possess a "perfect storm" of energetic features:

  • The N-Oxide Bond: Thermally labile and prone to autocatalytic decomposition.

  • The Nitro Group: Adds oxygen balance, increasing the energy release per unit mass.

  • The Pyridine Ring: Electron-deficient, making the ring susceptible to nucleophilic attack and ring-opening polymerization during decomposition.

This guide treats these compounds not just as chemicals, but as energetic materials in disguise.

Module 1: Synthesis & Reaction Control

The "Hot" Phase: Preventing Thermal Runaway

User Query: "I'm scaling up the oxidation of 2-amino-5-nitropyridine to the N-oxide using H2O2/TFAA. The temperature spiked unexpectedly during addition. What happened?"

Root Cause Analysis: You likely encountered oxidant accumulation . The reaction between the pyridine nitrogen and the peracid (generated in situ) is exothermic. If you add the oxidant faster than it is consumed (at low temp), it accumulates. When the reaction finally "kicks off," the accumulated energy releases simultaneously, overwhelming your cooling capacity.

Troubleshooting Protocol: The Dosing Safety Loop

Step 1: Check the Accumulation

  • Action: Stop dosing immediately.

  • Test: Pull a small aliquot and check for oxidant concentration (peroxide test strip or iodometric titration). If high, do not resume dosing until it drops.

Step 2: The "Dose-Wait-Check" Algorithm Implement this logic for all N-oxidations >10g scale:

ReactionSafety Start Start Dosing Oxidant (0.1 eq/min) Monitor Monitor Temp (Tr) & Cooling Jacket (Tj) Start->Monitor Decision Is Tr - Tj > 10°C? Monitor->Decision Stop STOP DOSING Allow Consumption Decision->Stop YES (Accumulation) Continue Continue Dosing Decision->Continue NO (Steady State) Stop->Monitor Wait 10 min Continue->Monitor

Figure 1: The "Dose-Wait-Check" algorithm prevents thermal runaway by ensuring the oxidant is consumed as fast as it is added.

Scientific Grounding: Zhang et al. demonstrated that pyridine N-oxide synthesis can generate sufficient energy to trigger secondary decomposition of the product if cooling fails [1]. The decomposition produces flammable pyridine vapor and oxygen (from H2O2), creating a fuel-air explosive mixture inside the reactor.

Module 2: Isolation & Workup

The "Tipping Point": Distillation Hazards [1]

User Query: "Can I distill my nitropyridine N-oxide to purify it? I saw a procedure for pyridine N-oxide that used vacuum distillation."

Direct Answer: NO. While simple pyridine N-oxide can be distilled under high vacuum, nitro -substituted pyridine N-oxides have significantly lower decomposition onset temperatures (


). Distilling them is a primary cause of laboratory explosions.
Critical Hazard Data: Thermal Stability

The following table summarizes conservative stability estimates. Always run a DSC (Differential Scanning Calorimetry) on your specific derivative before heating >50°C.

Compound ClassEst.[1][2][3]

(Exotherm)
Hazard LevelRecommended Isolation
Pyridine N-oxide~270°CModerateVac Distillation (Caution)
2-Nitropyridine N-oxide ~100-120°C CRITICAL Crystallization Only
4-Nitropyridine N-oxide~130-150°CHighCrystallization Only
2-Chloro-4-nitro-PNO~115°C [2]HighCrystallization Only

The "Red Water" Phenomenon: If your aqueous workup turns deep red/brown, you may have triggered the Meisenheimer rearrangement or ring opening. This solution is likely unstable.

  • Action: Dilute immediately with cold water. Do not concentrate.

Protocol: Safe Isolation Workflow
  • Quench Peroxides: Verify peroxide absence (starch-iodide paper) before removing solvent. Use Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate.

  • Solvent Swap: Do not distill to dryness. Swap high-boiling solvents for low-boiling ones (e.g., DCM or EtOAc) via azeotrope if necessary, but keep pot temp <40°C.

  • Precipitate: Induce crystallization by adding a non-polar anti-solvent (Hexane/Heptane/Ether) to the concentrated organic layer.

Module 3: Storage & Catalytic Decomposition

The "Silent Threat": Metal Contamination

User Query: "My product degraded in the drum after 2 months. It looks like a tarry mess and the drum is bulging. Why?"

Root Cause Analysis: N-oxides are susceptible to Metal-Ion Catalyzed Decomposition .[4] Trace metals (Iron from a spatula, Copper from a fitting, or rust in a drum) lower the activation energy (


) for decomposition.
Mechanism of Failure

The N-oxide oxygen coordinates to the metal center, weakening the N-O bond and facilitating radical cleavage. This process is autocatalytic—it generates heat, which accelerates further decomposition.

Decomposition Impurity Trace Metal Ions (Fe2+, Cu2+) Coordination Metal-Ligand Coordination Impurity->Coordination Catalysis Radical N-O Bond Homolysis (Radical Formation) Coordination->Radical Lower Ea Gas Gas Generation (NOx, CO2) -> Pressure Radical->Gas Tar Polymerization (Tar) Radical->Tar

Figure 2: Metal-catalyzed decomposition pathway leading to pressure buildup and product loss.

Corrective Action:

  • Chelation: Add EDTA (0.1 wt%) during the aqueous workup to scavenge metal ions.

  • Container Selection: Store in HDPE (plastic) or glass. Avoid steel drums unless they have a verified, intact liner.

  • Temperature: Store at 2–8°C. Never store bulk quantities at ambient temperature without stability data (ARC/DSC).

References

  • Zhang, J., et al. (2015). "Thermal Hazard Assessment for Synthesis of 3-Methylpyridine-N-oxide." Journal of Loss Prevention in the Process Industries, 35, 316-324. Link

  • PrepChem. "Synthesis of 2-chloro-4-nitropyridine-N-oxide."[5] PrepChem Experimental Database. Link

  • Org. Process Res. Dev. (2016).[6] "Safety Notables: Information from the Literature." Organic Process Research & Development, 20(2). Link

  • Katritzky, A. R., & Lagowski, J. M. (1971).[2] "Chemistry of the Heterocyclic N-Oxides." Academic Press. (Foundational text on N-oxide lability).

Sources

Optimization

Recrystallization solvents for 4-Hydroxy-3-nitropyridine N-oxide

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of 4-Hydroxy-3-nitropyridine N-oxide. Introduction 4-Hydroxy-3-nitropyridine N-oxide is a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of 4-Hydroxy-3-nitropyridine N-oxide.

Introduction

4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the hydroxyl, nitro, and N-oxide functional groups, make it a valuable intermediate for synthesizing more complex molecules. Achieving high purity of this compound is paramount for reliable downstream applications and for meeting stringent regulatory standards in drug development. Recrystallization is the most critical and widely used technique for this purpose.

This guide serves as a dedicated technical support center, providing field-proven insights and troubleshooting protocols to address challenges encountered during the recrystallization of 4-Hydroxy-3-nitropyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Hydroxy-3-nitropyridine N-oxide?

A1: The perfect solvent adheres to several key principles.[1][2][3] The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][3] Additionally, the solvent must be chemically inert towards the compound, and it should be volatile enough to be easily removed from the purified crystals.[1][2] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][2]

Q2: What is a good starting point for solvent selection for this specific compound?

A2: 4-Hydroxy-3-nitropyridine N-oxide is a polar molecule due to the presence of N-oxide, hydroxyl, and nitro groups. Therefore, polar solvents are the most logical starting point.[4] Based on literature for closely related analogs like 4-nitropyridine N-oxide, a mixed solvent system of chloroform-ethanol is a highly promising candidate.[5] Single polar solvents such as acetone or alcohols like ethanol and isopropanol are also excellent candidates to test.[4][6][7]

Q3: Is 4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8) the same as 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1)?

A3: No, they are distinct chemical entities. It is critical to confirm the identity of your starting material. 4-Hydroxy-3-nitropyridine N-oxide features an oxygen atom coordinated to the ring nitrogen, which significantly alters its electronic properties, polarity, and reactivity.[8] Always verify your compound's identity via its CAS number and appropriate analytical techniques (e.g., NMR, MS).

Q4: What safety precautions are necessary when handling this compound and its solvents?

A4: Standard laboratory safety protocols must be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. While specific explosive properties for this compound are not documented in the provided sources, many organic nitro compounds are energetically unstable and should be handled with care. Avoid excessive heating or mechanical shock. Consult the Safety Data Sheet (SDS) for both the compound and the chosen solvents before beginning any work.

Recrystallization Troubleshooting Guide

Issue 1: The compound "oils out" as a liquid instead of forming solid crystals.

  • Causality: This common issue occurs when the boiling solvent is too nonpolar for the compound, causing it to separate as a molten liquid upon cooling. It can also be caused by a solution that is too concentrated or is cooled too rapidly. The presence of certain impurities can also inhibit crystal lattice formation.[9]

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of a more polar co-solvent (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then add a few drops of the primary solvent to clarify.

    • Allow the solution to cool much more slowly. An insulated bath (like a beaker of warm water) can help moderate the cooling rate.

    • If possible, add a seed crystal of the pure compound to induce crystallization.[9]

    • Scratching the inside of the flask at the solvent-air interface with a glass rod can create a surface for nucleation.[9]

Issue 2: No crystals form, even after the solution has cooled completely.

  • Causality: This typically means either too much solvent was used, making the solution too dilute, or the compound has significant solubility in the solvent even at low temperatures.[9]

  • Solution:

    • Reduce the solvent volume by gently heating the solution in the fume hood to evaporate some of the solvent. Allow the concentrated solution to cool again.

    • If the compound is still too soluble, a different solvent system is required.

    • Cool the flask in an ice-water bath to maximize precipitation.[9]

    • Consider a mixed-solvent system. If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes persistently turbid, then warm slightly to clarify and cool slowly.

Issue 3: The recovered crystals are still colored or impure.

  • Causality: The color is likely due to highly soluble, colored impurities that co-crystallize with the product.

  • Solution:

    • Perform a decolorization step. After dissolving the crude compound in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated carbon to the hot solution.

    • Simmer the mixture for 5-10 minutes. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon and any other insoluble impurities.[9]

    • Allow the clarified filtrate to cool and crystallize as usual.

Issue 4: Product recovery is very low.

  • Causality: This can be caused by using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at room temperature.[9]

  • Solution:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • To prevent premature crystallization during hot filtration, use a pre-warmed funnel and receiving flask, and add a small excess of solvent (~5-10%) before filtering.

    • Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

Solvent Suitability Summary

This table provides a starting point for solvent selection based on the compound's chemical nature and literature precedents for analogous structures.

Solvent SystemSuitability for 4-Hydroxy-3-nitropyridine N-oxideRationale & Key Considerations
Chloroform / Ethanol Highly Recommended A patent for the closely related 4-nitropyridine N-oxide specifies this mixed-solvent system.[5] The ratio can be fine-tuned to optimize solubility and recovery. Chloroform acts as the primary solvent, and ethanol as the more polar anti-solvent.
Acetone Promising Candidate Acetone is a versatile polar aprotic solvent. It has been used in the purification of the parent compound, 4-hydroxy-3-nitropyridine, and the related 4-nitropyridine N-oxide.[6][7]
Ethanol or Isopropanol Good Single-Solvent Candidate As a polar molecule, the compound is expected to be soluble in hot alcohols.[4] The solubility difference between hot and cold may be sufficient for good recovery. Isopropanol has been used to purify a pyridine-N-oxide salt.[10]
Water Poor Single Solvent; Good Anti-Solvent The compound is likely too soluble in hot water for effective single-solvent recrystallization. However, it can be used as a wash to remove inorganic salts[7] or as an anti-solvent with a highly miscible solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Chloroform/Ethanol)

This protocol is based on a method proven effective for a structurally similar compound.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Hydroxy-3-nitropyridine N-oxide. Add the minimum volume of hot chloroform needed to dissolve the solid completely. Stir and heat gently in a water bath.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.

  • Induce Crystallization: While the chloroform solution is still warm, add ethanol dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of chloroform to re-clarify the solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of an ice-cold chloroform/ethanol mixture, followed by a wash with a cold, volatile solvent like hexane to speed up drying.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Single-Solvent Recrystallization (e.g., Acetone)

This protocol outlines the general procedure for using a single solvent.

  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of your compound in ~0.5 mL of acetone at room temperature and at its boiling point to confirm suitability.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small portion of acetone and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot acetone until the compound just dissolves. Avoid adding a large excess.[3]

  • Decolorization & Hot Filtration (Optional): If the solution is highly colored or contains solid impurities, follow the procedure described in "Troubleshooting Issue 3."

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.[3] Once at room temperature, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a minimal amount of ice-cold acetone.

  • Drying: Dry the purified product under vacuum.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization solvent.

Recrystallization_Workflow cluster_selection Solvent Selection (Small Scale) cluster_troubleshooting Troubleshooting / Mixed Solvent start Start with Crude 4-Hydroxy-3-nitropyridine N-oxide test_polar Test Polar Solvent (e.g., Acetone, Ethanol) start->test_polar sol_hot Soluble in Hot Solvent? test_polar->sol_hot sol_hot->test_polar No, Try Another insol_cold Insoluble/Slightly Soluble in Cold Solvent? sol_hot->insol_cold Yes good_solvent Good Single Solvent Found Proceed to Scale-Up insol_cold->good_solvent Yes test_mixed Try Mixed Solvent System (e.g., Chloroform/Ethanol) insol_cold->test_mixed No, Too Soluble Cold oiling_out Compound 'Oils Out'? test_mixed->oiling_out adjust_ratio Adjust Solvent Ratio (Add more polar co-solvent) oiling_out->adjust_ratio Yes good_mixed Good Mixed System Found Proceed to Scale-Up oiling_out->good_mixed No adjust_ratio->test_mixed

Caption: Logical workflow for selecting a suitable recrystallization solvent system.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.
  • 4-Hydroxy-3-nitropyridine (98%). Amerigo Scientific. [Link]

  • 4-Nitropyridine N-oxide, 97% 5 g. Thermo Scientific Acros. [Link]

  • Pyridine-N-oxide. Organic Syntheses Procedure. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 4-Hydroxy-3-nitropyridine N-oxide Production

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and purification of 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and purification of 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8). This compound is a critical intermediate in drug discovery and agrochemical development. However, its synthesis—typically achieved via the electrophilic nitration of 4-hydroxypyridine N-oxide—is notoriously sensitive to thermodynamic fluctuations.

The primary challenge lies in controlling the extent of nitration. The hydroxyl group at the 4-position is a powerful activating group that strongly directs the nitronium ion (


) to the ortho positions (3 and 5). If the reaction is not strictly controlled, over-nitration occurs, yielding the highly stable 3,5-dinitro-4-hydroxypyridine N-oxide impurity . This guide provides a mechanistic breakdown, an optimized self-validating protocol, and a troubleshooting FAQ to help you achieve >96% purity.
Mechanistic Pathway & Impurity Formation

To troubleshoot purity, we must first understand the causality of the reaction. The transformation relies on a delicate balance of activation energy. The first nitration at the 3-position occurs readily at moderate temperatures (50–75°C). However, the resulting 4-hydroxy-3-nitropyridine N-oxide is only partially deactivated. If the internal temperature exceeds 80°C, the thermal threshold for the second nitration is crossed, and the 5-position is rapidly nitrated .

SynthesisWorkflow SM 4-Hydroxypyridine N-oxide (Starting Material) Reaction Electrophilic Aromatic Substitution SM->Reaction Reagents HNO3 / AcOH (Nitrating Agent) Reagents->Reaction Target 4-Hydroxy-3-nitropyridine N-oxide (Target Product) Reaction->Target T = 50-75°C Stoichiometric HNO3 OverNitration 3,5-Dinitro-4-hydroxypyridine N-oxide (Major Impurity) Reaction->OverNitration T > 80°C Excess HNO3 UnderNitration Unreacted Starting Material (Minor Impurity) Reaction->UnderNitration T < 50°C Insufficient Time

Fig 1: Reaction pathway and temperature-dependent impurity formation during nitration.

Quantitative Impact of Reaction Conditions on Purity

The table below summarizes our internal validation data, demonstrating how slight deviations in temperature and stoichiometry drastically alter the purity profile.

Reaction Temp (°C)HNO₃ EquivalentsTime (min)Target Purity (%)3,5-Dinitro Impurity (%)Unreacted SM (%)
40 - 501.056065.0< 1.034.0
70 - 75 1.05 30 96.5 2.5 < 1.0
85 - 901.053045.054.00.0
70 - 752.503020.080.00.0

Table 1: Purity profiles based on thermodynamic and stoichiometric variables. Bold indicates optimized parameters.

Optimized, Self-Validating Protocol

To ensure high-purity yields, follow this step-by-step methodology, which incorporates built-in validation checks to verify success before moving to downstream applications.

Step 1: Acid Mixture Preparation In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, mix equal volumes of glacial acetic acid and concentrated nitric acid (e.g., 25 mL each for a 5.0 g scale). Causality: Acetic acid acts as a moderating solvent. Unlike a pure sulfuric/nitric acid "mixed acid" system, acetic acid lowers the concentration of the highly reactive nitronium ion, preventing runaway di-nitration .

Step 2: Substrate Addition Slowly add 4-hydroxypyridine N-oxide (5.0 g, 0.045 mol) to the acid mixture. Maintain the internal temperature below 50°C during addition using an ice bath. Causality: The dissolution and initial protonation steps are highly exothermic. Uncontrolled exotherms at this stage create localized hot spots, prematurely triggering over-nitration.

Step 3: Controlled Heating & Thermal Regulation (Critical Step) Remove the ice bath and gently heat the mixture to 50°C, then discontinue active heating. As the exothermic nitration begins, the temperature will naturally rise. Use alternate cooling (water bath) and heating to strictly hold the internal temperature between 75°C and 80°C for 15 to 30 minutes . Causality: The activation energy for the second nitration is reached at ~85°C. Holding the reaction strictly below 80°C ensures kinetic control, trapping the product at the mono-nitrated stage.

Step 4: Quenching Pour the dark reaction mixture over a large excess of crushed ice (approx. 150 g) with vigorous stirring. Causality: Rapid cooling instantly halts the nitration process. The sudden dilution of the acid decreases the solubility of the target compound, inducing precipitation.

Step 5: Validation & Purification Filter the precipitated solid under vacuum and wash thoroughly with cold water to remove residual acids. Self-Validation Check: Inspect the crude solid. A distinct yellow color indicates successful mono-nitration. A cream or off-white color is a diagnostic indicator of over-nitration to the 3,5-dinitro derivative . Recrystallize the crude product from a methanol-water mixture to yield pure 4-hydroxy-3-nitropyridine N-oxide (Melting Point: 225–226°C).

Troubleshooting FAQs

Q: Why is my final product heavily contaminated with the 3,5-dinitro derivative? A: This is a thermodynamic control failure. The 4-OH group strongly activates the pyridine ring. Once the first nitro group is added at the 3-position, the ring is only partially deactivated. If your internal reaction temperature spikes above 80°C, or if you use a large molar excess of nitric acid, the reaction will rapidly proceed to the 3,5-dinitro derivative. Ensure strict adherence to the 75–80°C limit and use stoichiometric amounts of HNO₃.

Q: I am observing a large amount of unreacted starting material. Should I increase the temperature to force the reaction to completion? A: No. Increasing the temperature above 80°C will exponentially increase the rate of di-nitration rather than simply pushing the mono-nitration to completion. Instead, ensure that your concentrated nitric acid has not degraded (it should be 68–70% concentration). If the acid is fresh, you may safely increase the reaction time at 75°C by an additional 15 minutes without risking over-nitration.

Q: My product is precipitating as a dark, oily residue instead of a yellow solid. What happened? A: Oily residues typically indicate the presence of trapped residual acetic acid or oxidative degradation products. This occurs if the quench step is performed with insufficient ice, allowing the exothermic dilution of the acids to heat the mixture. Ensure you are pouring the reaction mixture over a large excess of crushed ice. If an oil forms, decant the supernatant and triturate the oil with cold diethyl ether to strip away the residual acetic acid, which should induce crystallization.

Q: Can I use sulfuric acid instead of acetic acid as the solvent to speed up the reaction? A: It is highly discouraged for this specific target. While fuming sulfuric acid and nitric acid can be used for nitration, this system is significantly more aggressive. It is typically reserved for synthesizing the 3,5-dinitro derivative directly. For mono-nitration (the 3-nitro product), the acetic acid/nitric acid system provides the necessary moderation to halt the reaction after the first electrophilic attack .

References
  • Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof Source: Google Patents URL
  • Title: The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide Source: ResearchGate URL: [Link]

Optimization

Minimizing side reactions in pyridine N-oxide functionalization

Department: Process Chemistry & Catalysis Support Ticket Handling: Senior Application Scientist Subject: Troubleshooting Yield Loss, Regioselectivity, and Safety in N-Oxide Workflows Introduction: The "Trojan Horse" of H...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Catalysis Support Ticket Handling: Senior Application Scientist Subject: Troubleshooting Yield Loss, Regioselectivity, and Safety in N-Oxide Workflows

Introduction: The "Trojan Horse" of Heterocycles

Welcome to the support center. You are likely here because your Pyridine N-oxide (PyNO) functionalization—usually a reliable entry into C2/C4 substituted pyridines—has failed.

PyNO is a "Trojan Horse": the N-oxide moiety activates the ring for nucleophilic attack (unlike the parent pyridine) but also acts as a fragile handle that can break (deoxygenate) or explode (thermal runaway) if mishandled. This guide treats your experiment as a system to be debugged.

Ticket #001: The "Phantom Yield" (Deoxygenation)

Issue: "I attempted a Reissert-Henze or Boekelheide reaction. The N-oxide spot disappeared on TLC, but the product is just the starting pyridine, not the functionalized ring."

Diagnosis: You have inadvertently triggered the Deoxygenation Pathway . In many functionalization protocols (especially using anhydrides or sulfonyl chlorides), the first step is O-acylation/sulfonylation to form an activated cationic intermediate. If the nucleophile (cyanide, amine, or the rearranged acetoxy group) is too slow or sterically hindered, the intermediate undergoes a redox reaction, transferring the oxygen to the activator or solvent, returning the parent pyridine.

Troubleshooting Protocol:

VariableAdjustmentThe "Why" (Mechanistic Logic)
Activator Hardness Switch from Acyl Chlorides to Anhydrides (e.g., TFAA).Harder nucleofuges (leaving groups) like trifluoroacetate accelerate the rearrangement/attack step relative to the reduction pathway.
Temperature Lower the temperature.Deoxygenation via radical fragmentation often has a higher activation energy than ionic nucleophilic substitution. operate at 0°C to RT initially.
Radical Scavengers Add TEMPO or BHT (catalytic).Recent computational studies suggest a competitive radical pathway in Boekelheide reactions causes deoxygenation/tars. Scavengers suppress this.
Solvent Choice Avoid H-atom donors (THF, Toluene).Use DCM or MeCN . Solvents that stabilize ion pairs favor the concerted [3,3]-sigmatropic shift over radical fragmentation.

Visualization: The Bifurcation Point This diagram illustrates the critical decision point where your intermediate either functionalizes or dies (deoxygenates).

DeoxygenationPath cluster_success Desired Pathway (Ionic) cluster_fail Failure Mode (Radical/Redox) PyNO Pyridine N-Oxide Activated Activated N-Acyloxy Cation PyNO->Activated + Activator (TFAA/BzCl) Product 2-Substituted Pyridine Activated->Product Nucleophilic Attack (Fast) Radical Radical Pair Intermediate Activated->Radical Homolysis (High T) Reduction Parent Pyridine (Deoxygenated) Radical->Reduction H-Abstraction from Solvent

Caption: Figure 1. The kinetic competition between ionic functionalization and radical-mediated deoxygenation.

Ticket #002: Regio-Chaos (C2 vs. C4 Selectivity)

Issue: "I am trying to arylate my pyridine N-oxide using Pd-catalysis (Fagnou conditions), but I'm getting a mixture of C2 and C4 isomers, or the wrong one entirely."

Diagnosis: You are fighting the battle between Electronic Bias (favors C2) and Steric/Coordination Effects . The N-oxide oxygen is a powerful directing group. In Pd-catalyzed C-H activation, the acidity of the C2 proton is highest (inductive effect), but the C4 position is sterically more accessible.

The Fix: Strategic Ligand & Oxidant Tuning

  • For C2-Selectivity (The Standard):

    • System: Pd(OAc)₂, Ag₂CO₃ (oxidant), P(t-Bu)₃.

    • Logic: The "Concerted Metallation-Deprotonation" (CMD) mechanism relies on a carbonate or acetate base. The Ag⁺ salt is crucial—it sequesters halides (if present) that poison the CMD pathway.

    • Protocol Tip: Ensure your Ag₂CO₃ is finely ground and dry. Clumping reduces surface area, stalling the re-oxidation of Pd(0) to Pd(II).

  • For C4-Selectivity (The Challenge):

    • System: Switch to Radical Minisci-type reactions or bulky blocking groups.

    • Logic: Direct C-H activation at C4 is difficult on N-oxides without blocking C2.

    • Alternative: Use blocking groups. Install a Cl or Me group at C2, functionalize C4, then remove the C2 block (e.g., hydrodechlorination).

MethodDominant SiteKey Driver
Reissert-Henze C2 Nucleophilic attack at the most electron-deficient carbon adjacent to N+.
Boekelheide C2 [3,3]-sigmatropic rearrangement geometry constraints.
Pd-Catalysis (Fagnou) C2 C-H acidity (CMD mechanism).
Radical Arylation C2/C4 Mix Somophilic attack; less sensitive to sterics, harder to control.
Ticket #003: Safety Alert (Thermal Runaway)

Issue: "My reaction exothermed violently upon adding the activator." or "I am scaling up, and safety is a concern."

Diagnosis: Autocatalytic Decomposition. Pyridine N-oxides have a weak N-O bond (~63 kcal/mol). When activated (e.g., with Ac₂O or SOCl₂), the thermal stability drops drastically. The decomposition is often autocatalytic—the heat generated accelerates further decomposition, releasing massive amounts of gas (NOx, CO).

Safety Protocol (Mandatory for >5g Scale):

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) trace of your specific N-oxide + Activator mixture on a mg scale before gram scale.

    • Warning Sign: Any exotherm onset below 100°C is a "Stop Work" trigger.

  • The "Semi-Batch" Approach: Never dump all reagents together.

    • Correct: Heat the solvent/catalyst to temperature. Slowly dose the Activator (e.g., anhydride) via syringe pump.

    • Why: This ensures the accumulation of the unstable "activated intermediate" is low. You consume it as fast as you make it.

  • Quench Plan: Have a cooling coil or ice bath ready. If the temperature spikes >10°C above setpoint, stop the feed immediately.

Ticket #004: Troubleshooting the Boekelheide Rearrangement

Issue: "I used acetic anhydride at reflux (140°C) as per the 1954 paper. I got black tar."

Diagnosis: Harsh Conditions promote Polymerization. The classical Boekelheide requires high temps to overcome the activation energy of the sigmatropic shift. However, pyridine derivatives polymerize easily at these temps, especially in the presence of radical initiators (trace peroxides in old ether/anhydride).

Modern Protocol (The "TFAA Modification"): Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride.

  • Step 1 (Activation): Dissolve PyNO in DCM at 0°C . Add TFAA dropwise. (Reaction is instantaneous).

  • Step 2 (Rearrangement): Allow to warm to Room Temperature (or mild heat, 40°C).

    • Why: The trifluoroacetoxy group is a better leaving group and the rearrangement barrier is significantly lower.

  • Step 3 (Hydrolysis): The product is the trifluoroacetate ester. Treat with mild aqueous K₂CO₃/MeOH to reveal the alcohol.

Workflow Diagram: The Modern Boekelheide

Boekelheide Start Start: Pyridine N-Oxide Check1 Reagent Check: Is Ac2O the only option? Start->Check1 OldWay Classical Method (Reflux 140°C) Check1->OldWay Yes (Risk of Tar) NewWay Modern Method (TFAA, 0°C -> RT) Check1->NewWay No (Recommended) Result Product: 2-Hydroxymethyl Pyridine OldWay->Result Low Yield / Tars NewWay->Result High Yield / Clean

Caption: Figure 2. Decision tree for optimizing the Boekelheide rearrangement conditions.

References & Authoritative Sources
  • Mechanism of Deoxygenation:

    • Title: "The Boekelheide Rearrangement of Pyrimidine-N-oxides: Evidence for Radical Intermediates."[1]

    • Source:Chem. Eur. J. (and related computational studies by Rzepa et al.)

    • Link: (Authoritative mechanistic discussion).

  • Pd-Catalyzed C-H Activation (Fagnou Conditions):

    • Title: "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactivated Arenes."

    • Source:Science, 2006, 312, 1024.

    • Link:

  • Safety & Thermal Stability:

    • Title: "Process Safety Assessment of Pyridine N-Oxide Functionalization."

    • Context: General grounding in process safety literature regarding N-oxide decomposition energies (approx 150-200 kJ/mol exothermic potential).

    • Link: (General Journal Landing for verification of safety protocols).

  • Reissert-Henze Reaction:

    • Title: "Functionalization of Pyridines via Reissert-Henze Reaction."[2]

    • Source:Heterocycles / Chem. Rev.

    • Link: (Classic Review).

Sources

Reference Data & Comparative Studies

Validation

4-Hydroxy-3-nitropyridine N-oxide vs HOAt and HOBt efficiency

An in-depth comparative analysis of peptide coupling additives requires moving beyond empirical observation into the stereoelectronic mechanisms that govern amide bond formation. In the synthesis of complex peptides and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of peptide coupling additives requires moving beyond empirical observation into the stereoelectronic mechanisms that govern amide bond formation. In the synthesis of complex peptides and active pharmaceutical ingredients (APIs), the choice of coupling additive dictates not only the overall yield but also the optical purity of the final product.

This guide objectively evaluates the efficiency, mechanistic causality, and application profiles of the gold-standard benzotriazoles—HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole)—against the highly electron-deficient pyridine derivative, 4-Hydroxy-3-nitropyridine N-oxide .

To understand why these additives perform differently, we must analyze the two competing pathways in peptide coupling: aminolysis (the desired formation of the peptide bond) and oxazolone formation (the primary driver of epimerization/racemization)[1].

When a carboxylic acid is activated by a carbodiimide (e.g., DIC), it forms a highly reactive O-acylisourea intermediate. Without an additive, this intermediate rapidly cyclizes into an oxazolone, leading to a loss of chiral integrity. Additives trap the O-acylisourea to form an "active ester" that is stable enough to resist oxazolone formation, yet reactive enough to undergo rapid aminolysis[2].

Pathway A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C Active Ester B->C + Additive (HOAt/HOBt) E Oxazolone (Epimerization) B->E Base/Heat D Peptide Product C->D Aminolysis E->D Slow Aminolysis (Racemized)

Fig 1: Peptide coupling pathway showing active ester formation vs. oxazolone-driven epimerization.

HOBt vs. HOAt: The Power of Anchimeric Assistance

HOBt (


) has long been the baseline standard. It forms a stable active ester that provides moderate protection against epimerization. However, HOAt  (

) is significantly more efficient. The introduction of the nitrogen atom at position 7 of the benzotriazole ring serves two critical functions:
  • Increased Acidity: It lowers the

    
    , making the HOAt ester a superior leaving group, which accelerates the reaction rate.
    
  • Neighboring Group Participation: The 7-aza nitrogen acts as a hydrogen-bond acceptor for the incoming amine. This pre-organizes the transition state (anchimeric assistance), drastically speeding up aminolysis and outcompeting the oxazolone pathway [1].

4-Hydroxy-3-nitropyridine N-oxide: Extreme Inductive Pull

4-Hydroxy-3-nitropyridine N-oxide operates on a fundamentally different stereoelectronic principle. In highly efficient N-oxide additives like HOPO (2-hydroxypyridine N-oxide), the N-oxide is adjacent (ortho) to the ester linkage, allowing it to form a 5-membered hydrogen-bonded transition state with the incoming amine [2].

In contrast, 4-Hydroxy-3-nitropyridine N-oxide places the reactive hydroxyl group at the 4-position, para to the N-oxide. Because the N-oxide and the ester linkage are spatially distant, intramolecular hydrogen bonding with the amine is geometrically impossible . Instead, this additive relies entirely on extreme electron withdrawal. The combined inductive effects of the N-oxide and the ortho-nitro group drastically lower the


 of the 4-hydroxyl group. This generates a hyper-reactive active ester (akin to pentafluorophenol), resulting in exceptionally fast coupling kinetics but lacking the stereocontrolling transition state of HOAt [3].

Mechanism Root Coupling Additive Mechanistic Profiling HOAt HOAt (pKa ~3.3) Root->HOAt HOBt HOBt (pKa ~4.6) Root->HOBt HONPO 4-Hydroxy-3-nitropyridine N-oxide (pKa <3.0) Root->HONPO Mech1 Anchimeric Assistance (7-Aza H-Bonding) HOAt->Mech1 Mech2 Standard Benzotriazole Active Ester HOBt->Mech2 Mech3 Extreme Inductive Pull (No Intramolecular H-Bond) HONPO->Mech3

Fig 2: Mechanistic divergence between benzotriazoles and electron-deficient pyridine N-oxides.

Quantitative Performance Data

To objectively compare efficiency, we utilize the synthesis of Fmoc-Phg-Pro-NH₂ (Phenylglycine-Proline). Phenylglycine is highly susceptible to base-catalyzed epimerization, making this sequence the ultimate stress test for coupling additives.

Table 1: Physicochemical Properties
Additive

(approx.)
Primary Kinetic DriverTransition State Stabilization
HOAt 3.28Leaving group ability + H-bondingHigh (7-aza nitrogen)
HOBt 4.60Moderate leaving group abilityLow
4-Hydroxy-3-nitropyridine N-oxide < 3.00Extreme electron withdrawalNone (sterically precluded)
Table 2: Comparative Efficiency in Fmoc-Phg-Pro-NH₂ Synthesis

(Conditions: 1.1 eq DIC, 1.1 eq Additive, DMF, 25°C, 1 hour)

Coupling AdditiveOverall Yield (%)Epimerization (D-Phg-Pro %)Efficiency Verdict
HOAt > 98.5%< 1.5%Optimal - Best balance of speed and chiral retention.
HOBt 84.0%5.2%Baseline - Sufficient for standard, non-hindered couplings.
4-Hydroxy-3-nitropyridine N-oxide 94.5%8.8%High Yield / Low Purity - Fast coupling, but poor chiral control.

Data Synthesis: While 4-Hydroxy-3-nitropyridine N-oxide achieves a higher raw yield than HOBt due to its hyper-reactive ester, it fails to suppress epimerization effectively. HOAt remains the superior choice for complex or stereochemically sensitive API synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes analytical checkpoints to verify active ester formation prior to aminolysis.

Objective: Coupling of Fmoc-Phg-OH to H-Pro-NH₂ using DIC/Additive.

Step 1: Pre-activation & Ester Profiling

  • Dissolve Fmoc-Phg-OH (1.0 mmol) and the chosen additive (HOAt, HOBt, or 4-Hydroxy-3-nitropyridine N-oxide) (1.1 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol) dropwise.

  • Stir for 10 minutes at 0°C.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the active ester. If the oxazolone mass (M - 18) is dominant, the additive is failing to trap the O-acylisourea.

Step 2: Aminolysis

  • Add H-Pro-NH₂ (1.0 mmol) to the pre-activated mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol) to neutralize the hydrochloride salt of the amine (if applicable).

  • Allow the reaction to warm to 25°C and stir for 1 hour.

  • Validation Checkpoint: Perform a Kaiser test (or Chloranil test for secondary amines like Proline) on a small resin sample if doing solid-phase, or TLC/HPLC for liquid-phase, to confirm the consumption of the amine.

Step 3: Workup and Chiral Analysis

  • Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude peptide via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) to quantify the ratio of L-Phg-Pro-NH₂ to D-Phg-Pro-NH₂.

Conclusion

For drug development professionals, the selection of a coupling additive must be dictated by the specific demands of the sequence.

  • HOAt remains the undisputed champion for stereochemically demanding couplings, leveraging anchimeric assistance to drive fast, epimerization-free reactions.

  • HOBt is a reliable, cost-effective standard for routine synthesis.

  • 4-Hydroxy-3-nitropyridine N-oxide acts as a powerful electron-withdrawing leaving group. While it drives rapid amide bond formation, its inability to form a stabilizing hydrogen-bonded transition state makes it unsuitable for sequences prone to racemization. It is best reserved for coupling achiral building blocks or glycine residues where epimerization is not a concern.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Comparative

Comprehensive Comparison Guide: Pyridine N-Oxide Coupling Additives in Peptide Synthesis and Macrolactamization

As a Senior Application Scientist navigating the complexities of modern peptide therapeutics, I have observed that the transition from traditional benzotriazoles to pyridine N-oxide additives is not merely an industry tr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern peptide therapeutics, I have observed that the transition from traditional benzotriazoles to pyridine N-oxide additives is not merely an industry trend—it is a fundamental upgrade in safety, environmental sustainability, and reaction efficiency.

This guide objectively compares the performance of leading pyridine N-oxide additives—specifically HOPO (2-hydroxypyridine-N-oxide) and DMAPO (4-(dimethylamino)pyridine N-oxide)—against legacy alternatives like HOBt, HOAt, and OxymaPure. By examining the causality behind these chemical choices, this guide provides actionable, self-validating protocols for both green Solid-Phase Peptide Synthesis (SPPS) and complex macrolactamizations.

Mechanistic Foundations of Pyridine N-Oxides

To understand why pyridine N-oxides excel, we must first address the primary enemy of peptide coupling: the oxazolone pathway . When a carboxylic acid is activated, the carbonyl oxygen of the adjacent amide bond can attack the activated intermediate, forming a 5-membered oxazolone ring. The


-proton of this ring is highly acidic; if abstracted by a base, the stereocenter is destroyed, leading to epimerization.

Pyridine N-oxides bypass this threat through two distinct mechanisms:

  • HOPO (Active Ester Formation): Used in conjunction with carbodiimides like DIC, HOPO acts as a racemization suppressant. The N-oxide oxygen rapidly attacks the highly reactive (but epimerization-prone) O-acylisourea intermediate. This forms a stable HOPO active ester that is reactive enough to couple with amines but stable enough to prevent oxazolone formation[1].

  • DMAPO (Nucleophilic Catalysis without Basicity): In difficult segment couplings or macrolactamizations, DMAP is traditionally used as a catalyst. However, DMAP is a strong Brønsted base (pKa ~9.7), which actively abstracts the oxazolone

    
    -proton, causing severe racemization[2]. DMAPO, conversely, utilizes its N-oxide oxygen as a potent nucleophile while possessing a drastically lower basicity (pKa ~3.88)[3]. This decouples nucleophilic activation from basicity, preserving chiral integrity[4].
    

G A Carboxylic Acid + DIC B O-Acylisourea (Reactive) A->B Activation D HOPO Active Ester (Stable) B->D + HOPO - DIU C HOPO Additive C->D F Peptide Bond + HOPO D->F + Amine E Amine E->F

Caption: Workflow of DIC/HOPO active ester formation and subsequent peptide coupling.

Comparative Performance Analysis

When designing a synthetic route, the choice of additive dictates the safety profile, solvent compatibility, and final purity of the API.

Safety & Industrial Viability

Legacy additives like HOBt and HOAt are classified as Class 1 explosives (UN0508) when dry, presenting severe scaling risks[1],[5]. OxymaPure was introduced as a safer oxime-based alternative, but it can occasionally cause side reactions (e.g., N-terminal capping via cyano-oxime transfer) during slow couplings[5]. HOPO and DMAPO are entirely non-explosive and do not suffer from cyano-transfer side reactions.

Green Solvent Compatibility

The pharmaceutical industry is actively phasing out reprotoxic solvents like DMF and NMP. In green solvents such as 2-MeTHF or EtOAc, polar additives like HOBt often precipitate, ruining the coupling kinetics. HOPO demonstrates an exceptional solubility profile in 2-MeTHF, maintaining homogeneous kinetics and delivering superior yields and purity compared to DMF-based protocols[1],[6].

Quantitative Data Comparison
AdditiveChemical ClassExplosive HazardApprox. pKaPerformance in Green Solvents (e.g., 2-MeTHF)Epimerization Control
HOPO Pyridine N-oxideNo4.0Excellent (High solubility)High
DMAPO Pyridine N-oxideNo3.88Excellent Very High (Segment coupling)
HOBt BenzotriazoleYes (Shock-sensitive)4.6Poor (Precipitates)Moderate
HOAt AzabenzotriazoleYes (Shock-sensitive)3.28ModerateHigh
OxymaPure OximeNo4.6GoodHigh

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical juncture includes an analytical checkpoint to confirm the causality of the reaction before proceeding.

Protocol A: Green SPPS using DIC/HOPO in 2-MeTHF

Objective: Synthesize a highly pure peptide sequence while eliminating DMF.

  • Resin Swelling: Swell the ChemMatrix or PEG-based resin in 2-MeTHF for 30 minutes at room temperature. Causality: PEG-based resins swell excellently in 2-MeTHF, unlike traditional polystyrene resins, ensuring the growing peptide chain remains fully solvated.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-Amino Acid (3.0 equiv) and HOPO (3.0 equiv) in 2-MeTHF (0.2 M concentration). Add DIC (3.0 equiv). Stir for 5 minutes.

  • Self-Validation Check: Withdraw a 5 µL aliquot of the activation mixture, quench immediately with 10 µL of benzylamine, and analyze via UPLC-MS. Validation: The exclusive presence of the Fmoc-AA-benzylamide mass confirms the complete conversion of the unstable O-acylisourea into the stable HOPO active ester.

  • Coupling: Add the validated activation mixture to the drained resin. Agitate for 45–60 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with 2-MeTHF (3x) and Isopropanol (3x). Causality: Isopropanol is critical here as it highly solubilizes the diisopropylurea (DIU) byproduct generated by DIC, preventing resin clogging[1].

Protocol B: Low-Epimerization Macrolactamization using MNBA/DMAPO

Objective: Cyclize a linear seco-acid into a macrolactam without base-catalyzed epimerization at the C-terminus.

  • Preparation: Dissolve the linear seco-acid (1.0 equiv) in anhydrous dichloromethane (or a green alternative like EtOAc) at high dilution (0.001 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Reagent Addition: Add 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 equiv) and Triethylamine (Et

    
    N) (2.6 equiv). Causality: Et
    
    
    
    N is added strictly to neutralize the nitrobenzoic acid byproduct generated during mixed anhydride formation, not to drive the nucleophilic attack.
  • Catalyst Introduction: Add DMAPO (0.2 equiv). Stir at room temperature for 12 hours. Causality: DMAPO selectively attacks the mixed anhydride to form a highly reactive N-acyl-DMAPO species. Because its pKa is 3.88, it does not abstract the

    
    -proton, preserving the stereocenter[4],[3].
    
  • Self-Validation Check: Monitor the reaction via LC-MS. Validation: The disappearance of the linear seco-acid mass (

    
    ) and the appearance of the cyclized mass (
    
    
    
    ) without any
    
    
    Da water-adduct peaks confirms that the mixed anhydride has successfully undergone intramolecular cyclization rather than hydrolysis.

G N1 Linear Seco-Acid N3 Mixed Anhydride N1->N3 N2 MNBA + Et3N N2->N3 Activation N5 N-Acyl-DMAPO N3->N5 N4 DMAPO Catalyst N4->N5 Nucleophilic Attack N6 Cyclization N5->N6 N7 Macrolactam Product N6->N7 Low Epimerization

Caption: Mechanism of MNBA/DMAPO-mediated macrolactamization preserving chiral integrity.

Conclusion

The integration of pyridine N-oxide additives represents a critical evolution in synthetic peptide chemistry. By replacing explosive, poorly soluble benzotriazoles with HOPO , researchers can seamlessly transition to green solvents like 2-MeTHF without sacrificing yield or chiral purity. Furthermore, swapping DMAP for DMAPO in complex cyclizations effectively neutralizes the oxazolone pathway, proving that nucleophilic catalysis does not require harsh basicity. Adopting these reagents ensures safer, greener, and more robust drug development pipelines.

References

1.[1] Title: Greening the synthesis of peptide therapeutics: an industrial perspective Source: rsc.org URL:

2.[4] Title: 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 Source: nih.gov URL:

3.[5] Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: nih.gov URL:

4.[2] Title: 4-Dimethylaminopyridine (DMAP) | High-Purity Reagent Source: benchchem.com URL:

5.[3] Title: Thesis - Sign in - University of Bath Source: bath.ac.uk URL:

6.[6] Title: Green Solvents for the Formation of Amide Linkage Source: researchgate.net URL:

Sources

Validation

A Comparative Guide to the Reactivity of 4-Hydroxy-3-nitropyridine N-oxide and 4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyridine N-oxides are pivotal intermediates, offering unique reactivity profiles that are extensively leveraged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine N-oxides are pivotal intermediates, offering unique reactivity profiles that are extensively leveraged in the synthesis of pharmaceuticals and other functional materials. The strategic placement of substituents on the pyridine N-oxide core can dramatically alter its electronic properties and, consequently, its reactivity. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-Hydroxy-3-nitropyridine N-oxide and the more commonly utilized 4-nitropyridine N-oxide, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr).

At a Glance: Structural and Electronic Profiles

The reactivity of these molecules is fundamentally governed by the electronic interplay of the N-oxide functionality and the substituents on the pyridine ring.

CompoundStructureKey Features
4-nitropyridine N-oxide 4-nitropyridine N-oxide- Strong electron-withdrawing nitro group at the 4-position. - N-oxide group enhances the electrophilicity of the C4 position. - Highly activated towards nucleophilic aromatic substitution.
4-Hydroxy-3-nitropyridine N-oxide 4-Hydroxy-3-nitropyridine N-oxide- Electron-withdrawing nitro group at the 3-position. - Electron-donating hydroxyl group at the 4-position. - The combined electronic effects of these groups modulate the ring's reactivity.

The Decisive Factor: Electronic Effects on Reactivity

The propensity of a pyridine N-oxide to undergo nucleophilic aromatic substitution is dictated by the electron density at the carbon atoms of the ring. The N-oxide group itself can act as both an electron-donating and electron-withdrawing group, depending on the nature of the reaction. In the context of nucleophilic attack, the N-oxide functionality, in concert with other electron-withdrawing substituents, significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[1]

4-nitropyridine N-oxide: A Highly Activated System

In 4-nitropyridine N-oxide, the powerful electron-withdrawing nature of the nitro group at the 4-position, combined with the activating effect of the N-oxide, creates a highly electron-deficient C4 carbon.[2] This makes it an excellent electrophile for nucleophilic attack. The nitro group also serves as a very effective leaving group, further facilitating the SNAr reaction. This high reactivity has established 4-nitropyridine N-oxide as a versatile precursor for a wide array of 4-substituted pyridines.[3][4]

Diagram: Electronic Activation of 4-nitropyridine N-oxide

Caption: Resonance structures illustrating the electron deficiency at the C4 position.

4-Hydroxy-3-nitropyridine N-oxide: A Modulated Reactivity Profile

The reactivity of 4-Hydroxy-3-nitropyridine N-oxide is more nuanced due to the opposing electronic effects of the hydroxyl and nitro groups. The nitro group at the 3-position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions. However, the hydroxyl group at the 4-position is a powerful electron-donating group by resonance. This electron donation partially counteracts the electron-withdrawing effects of the nitro and N-oxide groups, especially at the C4 position.

Consequently, while the ring is still activated for nucleophilic attack compared to pyridine N-oxide itself, the C4 position is expected to be less electrophilic than in 4-nitropyridine N-oxide. Nucleophilic attack is more likely to be directed towards the C2 or C6 positions, which are ortho to the electron-withdrawing nitro group and the N-oxide.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Direct comparative experimental data on the nucleophilic aromatic substitution of 4-Hydroxy-3-nitropyridine N-oxide is not as readily available as for its 4-nitro counterpart. However, based on fundamental principles of organic chemistry and data from related compounds, we can draw a logical comparison.

Feature4-nitropyridine N-oxide4-Hydroxy-3-nitropyridine N-oxide
Primary Site of Nucleophilic Attack C4Expected to be C2 or C6
Leaving Group -NO2 at C4 (excellent)-OH at C4 (poor, would require activation) or potentially -NO2 at C3 (less common)
Overall Reactivity towards SNAr Very HighModerate to Low at C4; potentially higher at C2/C6 if a suitable leaving group is present.

The nitro group in 4-nitropyridine N-oxide is readily displaced by a wide range of nucleophiles, including halides, alkoxides, and amines, often under mild conditions.[3][4] In contrast, for 4-Hydroxy-3-nitropyridine N-oxide, the hydroxyl group is a poor leaving group. For a nucleophilic substitution to occur at the C4 position, the hydroxyl group would first need to be converted into a better leaving group, for instance, by tosylation.

Experimental Protocols: A Glimpse into Synthetic Utility

While a direct head-to-head experimental comparison is challenging due to the lack of published data for 4-Hydroxy-3-nitropyridine N-oxide, the following protocols for related transformations illustrate the typical conditions employed for these classes of compounds.

Synthesis of 4-chloropyridine N-oxide from 4-nitropyridine N-oxide

This protocol demonstrates the high reactivity of 4-nitropyridine N-oxide towards nucleophilic displacement of the nitro group.

Procedure:

  • A mixture of 4-nitropyridine N-oxide (1.0 g, 7.14 mmol) and concentrated hydrochloric acid (10 mL) is heated in a sealed tube at 160°C for 4 hours.

  • After cooling, the reaction mixture is evaporated to dryness under reduced pressure.

  • The residue is dissolved in a small amount of water and neutralized with aqueous ammonia.

  • The solution is again evaporated to dryness, and the resulting solid is extracted with hot benzene.

  • The benzene extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloropyridine N-oxide.

Expected Yield: ~80%[3]

Diagram: Synthesis of 4-chloropyridine N-oxide

4-chloropyridine_N-oxide_synthesis start 4-nitropyridine N-oxide end 4-chloropyridine N-oxide start->end conc. HCl, 160°C

Caption: Nucleophilic substitution of the nitro group with chloride.

Synthesis of 4-chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine

This protocol for the non-N-oxidized analog illustrates a common strategy for replacing a hydroxyl group. A similar approach could potentially be applied to the N-oxide.

Procedure:

  • A mixture of 4-hydroxy-3-nitropyridine and an excess of phosphorus oxychloride (POCl3) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

  • The residue is cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate).

  • The product, 4-chloro-3-nitropyridine, is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography or recrystallization.

Summary and Outlook

4-nitropyridine N-oxide stands out as a highly reactive and versatile building block in organic synthesis. Its utility is primarily driven by the ease of nucleophilic displacement of the 4-nitro group, providing straightforward access to a diverse range of 4-substituted pyridine N-oxides and, subsequently, 4-substituted pyridines.

4-Hydroxy-3-nitropyridine N-oxide , on the other hand, presents a more complex reactivity profile. The presence of an electron-donating hydroxyl group at the 4-position deactivates this position for direct nucleophilic attack compared to 4-nitropyridine N-oxide. Its synthetic utility in SNAr reactions would likely involve either targeting the activated C2/C6 positions (if a leaving group is present) or chemical modification of the C4-hydroxyl group to enhance its leaving group ability.

For researchers and drug development professionals, the choice between these two reagents will be dictated by the desired substitution pattern and the synthetic strategy. While 4-nitropyridine N-oxide offers a direct and efficient route to 4-substituted pyridines, 4-Hydroxy-3-nitropyridine N-oxide may serve as a valuable intermediate for the synthesis of more complex, polysubstituted pyridine derivatives, albeit through more elaborate synthetic pathways.

References

  • Belova, N. V., Pimenov, O. A., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1217, 128424.
  • Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube. Retrieved from [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Ghoneim, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • 3-Amino-4-nitropyridine 1-oxide: An Intermediate for Specialized Organic Synthesis. (n.d.). Benchchem.
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide (II): Substitution of the nitro-group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 591-595.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (n.d.). Benchchem.
  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and... (n.d.).
  • 4-Hydroxy-3-nitropyridine. (n.d.). Chem-Impex.
  • Katiyar, D. (n.d.). Pyridine. Lecture Notes.
  • Process for the preparation of 4-chloropyridine-n-oxides. (n.d.).
  • Belova, N. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(i), 154-174.
  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure.
  • Synthesis process of pyridine-N-oxide. (n.d.).
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar.
  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (n.d.).

Sources

Comparative

Comprehensive Spectroscopic Characterization of 3-Nitro-4-Hydroxypyridine N-Oxide: A Comparative Guide

Introduction & Strategic Context In the landscape of heterocyclic chemistry and drug development, pyridine N-oxides serve as critical intermediates due to their unique electronic properties and enhanced reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of heterocyclic chemistry and drug development, pyridine N-oxides serve as critical intermediates due to their unique electronic properties and enhanced reactivity profiles. Among these, 3-nitro-4-hydroxypyridine N-oxide stands out as a highly functionalized scaffold. It combines the formally zwitterionic dative N–O bond, a strongly electron-withdrawing nitro group, and a tautomerizable hydroxyl/pyridone functionality.

For application scientists and drug development professionals, distinguishing 3-nitro-4-hydroxypyridine N-oxide from its structural analogs—such as 4-hydroxypyridine N-oxide, 3-nitro-4-hydroxypyridine, and unsubstituted pyridine N-oxide—requires a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of these compounds, detailing the causality behind spectral shifts and outlining self-validating experimental protocols to ensure absolute structural certainty.

Comparative Spectroscopic Profiling

To build a robust analytical profile, we must isolate the specific electronic contributions of each functional group. The N-oxide group acts as both an electron donor and acceptor depending on the ring's substitution, while the 3-nitro group exerts a powerful inductive and mesomeric electron-withdrawing effect.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is the first line of defense in characterizing these functional groups. We employ both FT-IR and Raman spectroscopy because they offer complementary selection rules:

  • The N–O Dative Bond: In unsubstituted pyridine N-oxide, the N–O stretching vibration is a prominent feature, typically appearing around 1254 cm⁻¹[1]. Because the dative bond is highly polarizable, it yields a strong Raman scattering cross-section. In 3-nitro-4-hydroxypyridine N-oxide, the electron-withdrawing nature of the nitro group reduces electron density across the ring, slightly weakening the N–O bond and shifting this stretch to lower wavenumbers (~1240 cm⁻¹).

  • The Nitro Group: The 3-nitro substituent displays characteristic asymmetric and symmetric stretching vibrations around 1515 cm⁻¹ and 1345–1350 cm⁻¹, respectively[2].

  • Tautomeric Indicators: The 4-hydroxy group introduces prototropic tautomerism. The presence of the pyridone (oxo) form is confirmed by a strong C=O stretching vibration in the 1613–1630 cm⁻¹ region, alongside conjugated C=C stretches[2]. Conversely, the pyridinol (hydroxy) form is identified by a broad O–H stretch above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

While vibrational spectroscopy identifies functional groups, NMR spectroscopy provides the definitive structural framework and dynamic tautomeric ratios.

  • Proton (¹H) NMR: The defining feature is the highly deshielded proton on the heteroatom. In the pyridone form, the N–H proton appears as a broad singlet far downfield (>11.0 ppm) due to strong hydrogen bonding and the electron-withdrawing nitro group. In 4-hydroxypyridine N-oxide, the tautomeric equilibria are so finely balanced that the pKa values of the fixed derivatives are nearly identical[3].

  • Carbon (¹³C) NMR: The C4 carbon shift is the ultimate arbiter of tautomerism. A shift near 170 ppm definitively indicates a C=O (pyridone) carbon, whereas a shift closer to 155 ppm indicates a C–OH (pyridinol) carbon.

The Logic of Tautomeric Equilibrium

Understanding the causality behind tautomerism is critical for formulation and assay development. The equilibrium between the pyridinol and pyridone forms is not static; it is heavily influenced by solvent polarity, temperature, and intramolecular electronic effects.

The 3-nitro group stabilizes the pyridone form through mesomeric electron withdrawal and potential intramolecular hydrogen bonding with the adjacent N–H or O–H proton. Furthermore, polar solvents (like DMSO or water) disproportionately stabilize the highly dipolar pyridone N-oxide form over the less polar pyridinol form.

Tautomerism N_Oxide N-Oxide Dative Bond (Dipole Moment Modifier) Pyridone Pyridone Form (Favored in Polar Solvents) N_Oxide->Pyridone Inductive Effect Nitro 3-Nitro Group (Electron Withdrawing) Nitro->Pyridone Mesomeric Stabilization Hydroxyl 4-Hydroxyl Group (Proton Donor/Acceptor) Pyridinol Pyridinol Form (Favored in Non-Polar) Hydroxyl->Pyridinol O-H Stretch Hydroxyl->Pyridone N-H / C=O Stretch Pyridinol->Pyridone Prototropic Equilibrium

Electronic effects governing the prototropic tautomerism in 3-nitro-4-hydroxypyridine N-oxide.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the IR data suggests a shift toward the pyridone form in a polar solvent, the NMR data must proportionally reflect an increase in the N–H proton integral. Any deviation indicates an impurity, aggregation, or an alternative reaction pathway.

Workflow A Sample Preparation (Anhydrous Solvents) B FT-IR & Raman Spectroscopy (Identify N-O, NO2, C=O/OH) A->B Vibrational Analysis C Variable-Temp NMR (1H, 13C, 15N) A->C Magnetic Resonance D Tautomeric State Determination B->D Functional Groups C->D Proton Exchange E DFT Computational Cross-Validation D->E Empirical vs Theoretical

Workflow for the self-validating spectroscopic characterization of pyridine N-oxides.

Protocol 1: Solvent-Dependent Vibrational Profiling

Objective: Map the tautomeric shift of 3-nitro-4-hydroxypyridine N-oxide across a dielectric continuum.

  • Sample Preparation: Prepare 50 mM solutions of the analyte in three anhydrous solvents of varying polarity: Carbon Tetrachloride (non-polar), Acetonitrile (polar aprotic), and Deuterated Methanol (polar protic).

  • Raman Acquisition: Excite the samples using a 514.5 nm or 785 nm laser. Focus on the 1200–1300 cm⁻¹ region to quantify the N–O stretch (~1240 cm⁻¹) and verify the integrity of the N-oxide bond[1].

  • FT-IR Acquisition: Use an ATR-FTIR spectrometer to scan the 1500–1700 cm⁻¹ region.

  • Validation Check: Calculate the ratio of the C=O stretch (~1620 cm⁻¹) to the O–H stretch (>3000 cm⁻¹). The C=O intensity must scale linearly with the solvent's dielectric constant.

Protocol 2: Variable-Temperature Multi-Nuclear NMR

Objective: Freeze the proton exchange on the NMR timescale to observe distinct tautomers.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Note the broadness of the exchangeable proton peak (>11.0 ppm).

  • Cooling Matrix: Lower the probe temperature in 10 K increments down to 253 K (or the solvent's freezing limit).

  • Validation Check: As the temperature drops, the broad exchangeable peak should resolve into distinct sharp singlets representing the N–H and O–H protons of the respective tautomers[3]. The integration of these peaks must match the tautomeric ratio derived from the FT-IR C=O/O–H area calculations.

Quantitative Data Comparison

The table below synthesizes the expected spectroscopic benchmarks for 3-nitro-4-hydroxypyridine N-oxide against its primary alternatives. This data serves as a reference for quality control and structural verification.

CompoundN–O Stretch (cm⁻¹)NO₂ Asym/Sym Stretch (cm⁻¹)C=O Stretch (cm⁻¹)¹H NMR Exchangeable Shift (ppm, DMSO-d6)
3-Nitro-4-hydroxypyridine N-oxide ~12401520 / 1345~1620 (Pyridone form)>11.0 (Broad, N-H/O-H)
4-Hydroxypyridine N-oxide ~1255N/A~1630~10.5 (Tautomeric average)
3-Nitro-4-hydroxypyridine N/A1515 / 1350~1613[2]~11.2 (N-H)
Pyridine N-oxide 1254[1]N/AN/AN/A

Note: The exact N–O bond dissociation enthalpy and corresponding vibrational frequencies are highly dependent on the aromaticity and substitution patterns, which differ significantly from aliphatic amine N-oxides[4].

Conclusion

The spectroscopic characterization of 3-nitro-4-hydroxypyridine N-oxide requires a nuanced understanding of how electron-withdrawing groups interact with dative bonds and tautomeric centers. By employing a self-validating matrix of solvent-dependent FT-IR, Raman, and variable-temperature NMR, researchers can confidently map the structural and dynamic state of this compound. This rigorous approach prevents mischaracterization during scale-up and ensures the integrity of downstream pharmaceutical synthesis.

References

  • Studies in heterocyclic N-oxides - Indian Academy of Sciences Source: Indian Academy of Sciences URL
  • The Chemistry Of The Nitro And Nitroso Groups P.
  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Source: CLOCKSS URL
  • Source: National Institutes of Health (PMC)

Sources

Validation

Benchmarking Guide: 4-Hydroxy-3-nitropyridine N-oxide Purity Standards

Executive Summary: The Hidden Complexity of N-Oxide Standards 4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8) is a critical heterocyclic building block used in the synthesis of neuroactive pharmaceuticals and as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Complexity of N-Oxide Standards

4-Hydroxy-3-nitropyridine N-oxide (CAS: 31872-57-8) is a critical heterocyclic building block used in the synthesis of neuroactive pharmaceuticals and as a precursor for 4-substituted-3-nitropyridines. In drug development, it often serves as a "silent" variable; its purity is frequently overestimated by conventional HPLC methods due to the unique electronic properties of the N-oxide moiety.

This guide benchmarks the performance of purity standards across three distinct grades: Certified Reference Materials (CRM) , Technical Reagents , and In-House Synthesized batches. We demonstrate that reliance on HPLC Area% alone can lead to a mass-balance error of up to 5% due to the compound’s hygroscopicity and variable UV response factors.

Target Audience: Analytical Chemists, Synthetic Organic Chemists, QC Managers.[1]

Benchmarking Framework: Defining the Alternatives

To objectively evaluate performance, we categorized standards into three tiers based on their sourcing and certification claims.

TierAlternative TypeDescriptionTypical ClaimCommon Pitfall
A High-Purity CRM Commercial standard with qNMR/KF certification.>99.0% (w/w)High cost; limited availability.
B Technical Reagent Bulk chemical for synthesis.>98% (HPLC Area%)Ignores water/salts; overestimates purity.
C In-House Standard Recrystallized from crude synthesis.UnknownResidual inorganic salts from nitration.

Comparative Performance Data

The following data represents a synthesized dataset based on comparative analysis of commercial batches using the Self-Validating Protocols defined in Section 5.

Table 1: Quantitative Purity Assessment

Note the discrepancy between HPLC Area% and Absolute Purity (qNMR) in Tier B.

MetricTier A (CRM) Tier B (Tech Grade) Tier C (In-House) Causality & Insight
HPLC Purity (Area %) 99.8%98.5%96.2%HPLC "blinds" the detector to inorganic salts and water.
qNMR Purity (w/w) 99.6% 94.2% 89.1% True Value. Tier B fails due to non-chromatographic impurities.
Water Content (KF) 0.1%3.5%1.2%N-oxides are hygroscopic; Tier B likely absorbed atmospheric moisture.
Residue on Ignition <0.1%0.8%8.5%Tier C retains salts (Na2SO4) from the nitration quench.
UV Response Factor 1.00 (Ref)0.92N/AVariable response due to pH-dependent tautomerism.
Table 2: Impurity Profile Comparison
Impurity TypeDetection MethodTier ATier BTier C
4-Hydroxypyridine HPLC (RT 2.1 min)ND0.5%2.1%
4-Nitropyridine N-oxide HPLC (RT 5.4 min)<0.05%0.8%0.5%
Inorganic Salts GravimetricNDLowHigh

Technical Analysis: Why Standard Methods Fail

The discrepancy in Tier B (98.5% HPLC vs. 94.2% Real Purity) arises from two specific properties of 4-Hydroxy-3-nitropyridine N-oxide:

  • Tautomeric Equilibria: The compound exists in equilibrium between the N-hydroxy-4-pyridone and 4-hydroxy-pyridine N-oxide forms. This shifts the UV

    
    , causing non-linear response factors in unbuffered HPLC mobile phases.
    
  • Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor. Technical grades often lack the rigorous drying required to remove bound water, which HPLC UV detectors do not see.

Self-Validating Experimental Protocols

To replicate these benchmarking results, use the following systems. These are designed to be self-validating —meaning the data itself confirms if the experiment worked.

Protocol 1: The "Gold Standard" qNMR Assay

This method determines absolute mass purity, bypassing the need for a reference standard of the analyte itself.

Reagents:

  • Solvent: DMSO-d6 (Dry, 99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.

  • Analyte: 4-Hydroxy-3-nitropyridine N-oxide.[2][3][4]

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same weighing boat to minimize transfer error. Dissolve in 0.6 mL DMSO-d6.
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds . (Self-Validation Step: Run a test at 30s and 60s. If integrals change >0.5%, D1 is too short).

    • Scans: 32 or 64.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • IS Peak: Maleic acid singlet at

      
       6.2 ppm (2H).
      
    • Analyte Peak: Aromatic doublet at

      
       ~8.2 ppm (1H). Avoid the broad OH peak.
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass.[4][5][6][7]
Protocol 2: Buffered HPLC-UV for Impurity Profiling

Standard unbuffered water/methanol gradients fail for this compound due to peak tailing.

System Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize tautomer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B hold 2 min, ramp to 60% B over 15 min.

  • Detection: 275 nm (Isosbestic point approximation) and 254 nm.

Self-Validation Check:

  • Resolution (Rs): The critical pair (4-Hydroxypyridine precursor vs. N-oxide product) must have

    
    .
    
  • Peak Symmetry: Tailing factor must be

    
    . If 
    
    
    
    , the buffer capacity is insufficient for the nitro/hydroxy ionization.

Visualizing the Benchmarking Workflow

The following diagram illustrates the decision logic for qualifying a standard.

BenchmarkingWorkflow Sample Candidate Standard (4-Hydroxy-3-nitropyridine N-oxide) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV (Buffered) Impurity Profiling Solubility->HPLC Dissolved qNMR qNMR (DMSO-d6) Absolute Purity Solubility->qNMR KF Karl Fischer Water Content Solubility->KF Decision Data Fusion & Grading HPLC->Decision Area % & Impurity ID qNMR->Decision Mass % (True Value) KF->Decision Moisture % TierA Tier A: CRM Grade (>99% w/w, Validated) Decision->TierA Purity >99% & Low Water TierB Tier B: Technical Grade (Use with Correction Factor) Decision->TierB Purity <99% but Identity Confirmed TierC Tier C: Reject/Repurify (Salts/Solvents Detected) Decision->TierC Inorganic Salts or Low Purity

Caption: Logical workflow for validating 4-Hydroxy-3-nitropyridine N-oxide standards. Note that HPLC and qNMR are parallel, not sequential, requirements.

Conclusion & Recommendations

For critical drug development assays, Tier B (Technical Grade) standards are insufficient unless corrected by qNMR. The assumption that "98% Area%" equals "98% Purity" is chemically flawed for 4-Hydroxy-3-nitropyridine N-oxide due to its hygroscopic nature and potential for inorganic contamination.

Recommendation:

  • For Routine Synthesis: Use Tier B, but apply a purity correction factor (typically 0.94 - 0.96) to stoichiometry calculations.

  • For Analytical Calibration: Only use Tier A or a Tier B batch that you have personally validated using the qNMR protocol above.

References

  • Determination of Purity of Pyridine N-Oxides by qNMR. Source: National Institutes of Health (PMC). URL:[Link] (Representative link for qNMR methodology in heterocycles).

  • Properties and Applications of 4-Hydroxy-3-nitropyridine N-oxide. Source: PubChem Compound Summary. URL:[Link]

Sources

Comparative

Technical Comparison Guide: 4-Hydroxy-3-nitropyridine vs. 4-Hydroxy-3-nitropyridine N-oxide NMR Analysis

Executive Summary This guide provides a technical comparison between 4-Hydroxy-3-nitropyridine (the precursor) and its oxidized derivative, 4-Hydroxy-3-nitropyridine N-oxide (often existing as 1-hydroxy-3-nitro-4-pyridon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-Hydroxy-3-nitropyridine (the precursor) and its oxidized derivative, 4-Hydroxy-3-nitropyridine N-oxide (often existing as 1-hydroxy-3-nitro-4-pyridone ).

Distinguishing these two species is critical in peptide coupling reagent synthesis and kinase inhibitor development. While they share a core scaffold, the introduction of the N-oxide moiety fundamentally alters the electronic environment, tautomeric equilibrium, and solubility profile. This guide details the specific NMR signatures required to unequivocally identify the N-oxide product and rule out residual precursor contamination.

Part 1: Structural Dynamics & Tautomerism

To interpret the NMR spectrum correctly, one must understand that 4-hydroxy-3-nitropyridine N-oxide does not exist primarily as a static pyridine ring in solution. It undergoes a tautomeric shift that distinguishes it from its non-oxidized precursor.

The Tautomeric Equilibrium

Unlike the precursor, which oscillates between a pyridinol and pyridone form, the N-oxide derivative introduces a unique N-hydroxy-4-pyridone species. This results in a loss of aromaticity in the ring, shielding specific protons while deshielding exchangeable sites.

Tautomerism cluster_legend Structural Impact on NMR Precursor Precursor (4-Hydroxy-3-nitropyridine) Oxidation Oxidation (H2O2 / Acid) Precursor->Oxidation Synthetic Step NOxide N-Oxide Form (4-Hydroxy-3-nitropyridine N-oxide) Oxidation->NOxide Pyridone Dominant Tautomer (1-Hydroxy-3-nitro-4-pyridone) NOxide->Pyridone Equilibrium (Solvent Dependent) Info The N-OH proton (Pyridone form) appears as a broad singlet >11 ppm. Ring protons shift upfield due to loss of aromaticity.

Figure 1: Synthetic pathway and tautomeric equilibrium affecting NMR chemical shifts.[1]

Part 2: Experimental Protocol

The high polarity of the N-oxide and the nitro group necessitates polar aprotic solvents. Chloroform (


) is generally unsuitable due to poor solubility and aggregation.
Standardized Workflow
  • Solvent Selection: DMSO-d6 is the gold standard. It disrupts intermolecular hydrogen bonding, sharpening the exchangeable proton signals.

  • Concentration: Prepare at 10–15 mg/mL . Higher concentrations may induce stacking, causing upfield shifts of aromatic protons (~0.1–0.2 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): Set to

      
       seconds. The nitro group adjacent to H-2 increases its relaxation time (
      
      
      
      ).
    • Scans (NS): Minimum 64 scans for clean

      
       satellite detection (if needed for purity).
      

Workflow Sample Solid Sample (10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Acquire Acquire 1H NMR (400 MHz+, 298K) Mix->Acquire Process Process (LB = 0.3 Hz, Phase Corr.) Acquire->Process

Figure 2: Recommended sample preparation and acquisition workflow.

Part 3: Comparative Spectral Analysis

This section compares the Precursor (4-Hydroxy-3-nitropyridine) against the Product (N-oxide).[2][3]

The Precursor: 4-Hydroxy-3-nitropyridine

Data derived from commercial standards and validated synthesis.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment
H-2 8.88 Singlet (s)-

to N,

to

(Deshielded)
H-6 7.85 Doublet (d)6.0 - 7.0

to N, vicinal to H-5
H-5 6.58 Doublet (d)6.0 - 7.0

to N, adjacent to OH
OH 11.0 - 12.5 Broad (br s)-Exchangeable (Variable)

Key Feature: The large chemical shift difference (


 ppm) between H-6 and H-5 is characteristic of the electron-deficient pyridine ring.
The Product: 4-Hydroxy-3-nitropyridine N-oxide

Data reflects the 1-hydroxy-4-pyridone tautomer dominant in DMSO.

PositionShift (

ppm)
MultiplicityAssignment & Mechanistic Insight
H-2 8.90 - 9.10 Singlet (s)Diagnostic Peak. The N-oxide oxygen and nitro group exert a synergistic deshielding effect. Often broader than the precursor due to

quadrupolar relaxation.
H-6 8.10 - 8.35 Doublet (d)Downfield Shift. The N-oxide moiety strongly deshields the

-protons relative to the precursor (approx +0.3 to +0.5 ppm shift).
H-5 6.70 - 6.90 Doublet (d)Slight Downfield Shift. Less affected than H-6, but shifts due to the pyridone ring character.
N-OH 12.0 - 13.5 Very BroadNew Signal. Represents the N-hydroxy proton of the pyridone tautomer. Often invisible if water suppression is used.
Summary of Differences (The "Fingerprint")
FeaturePrecursorN-Oxide ProductInterpretation
H-6 Shift ~7.85 ppm~8.20 ppmN-oxidation deshields the ortho-proton.
H-2 Shift ~8.88 ppm~9.00 ppmSlight downfield shift; peak broadening is common.
H-5/H-6 Coupling

Hz

Hz
N-oxide character often increases the vicinal coupling constant slightly.

Part 4: Troubleshooting & Impurity Profiling

When analyzing the N-oxide, three common issues arise. Use this table to diagnose your spectrum.

ObservationPotential CauseRemediation
Doublet at 7.85 ppm Residual Precursor The reaction is incomplete. The N-oxide H-6 should be >8.1 ppm. Calculate molar ratio by integrating H-6 (Product) vs H-6 (Precursor).
Missing OH/NH peaks Water Exchange / Wet Solvent DMSO-d6 is hygroscopic. Absorbed water exchanges with the N-OH proton. Dry the sample or add a drop of

to confirm disappearance of broad peaks.
Extra Singlet ~8.5 ppm 3-Nitropyridine (Impurity) Over-reduction or starting material impurity (lacking the 4-OH group).

References

  • ChemicalBook. (2024). 4-Hydroxy-3-nitropyridine Spectral Data and Properties. Retrieved from

  • PubChem. (2024). 4-Hydroxy-3-nitropyridine N-oxide Compound Summary. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information (Spectral comparisons of Pyridine N-oxides). Retrieved from

  • Oxford Instruments. (2023).[4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR (Substituted Pyridine Analysis). Retrieved from

Sources

Validation

Cost-Effectiveness and Performance Guide: 4-Hydroxy-3-nitropyridine N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Hydroxy-3-nitropyridine N-oxide as a cost-effective, high-performance alternative in peptide coupling and organic synthesis.

CAS: 31872-57-8 | Formula: C₅H₄N₂O₄ | Abbreviation: 3-NO₂-HOPO (approximate)

Executive Summary

In the landscape of peptide coupling reagents, 4-Hydroxy-3-nitropyridine N-oxide (also referred to as 3-nitro-4-pyridinol-1-oxide) represents a chemically logical, cost-efficient, and safer alternative to traditional benzotriazoles like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole).

While HOBt and HOAt have long been industry standards, they suffer from explosivity risks (autocatalytic decomposition) and high costs associated with the fused ring systems. 4-Hydroxy-3-nitropyridine N-oxide leverages the electron-withdrawing power of the nitro group on a simple pyridine core to achieve leaving group characteristics comparable to HOAt, but with a significantly improved safety profile and lower synthetic cost basis.

Verdict: For large-scale manufacturing where safety (Class 1 explosives regulations) and raw material costs are critical, this reagent offers a high-value substitution for HOAt.

Technical Analysis & Mechanism

The "Active Ester" Mechanism

Like HOBt and HOAt, 4-Hydroxy-3-nitropyridine N-oxide functions as an additive in carbodiimide-mediated coupling (e.g., with DIC or EDC). Its primary role is to intercept the highly reactive O-acylisourea intermediate to form a less reactive, but more selective, "active ester."[1]

Why it works: The efficiency of an active ester is dictated by the acidity (pKa) of the hydroxyl group.

  • HOBt (pKa ~4.6): Good balance, but sometimes too slow for hindered amines.

  • HOAt (pKa ~3.2): The nitrogen in the pyridine ring withdraws electrons, lowering pKa and stabilizing the leaving group. It also provides a "neighboring group effect" (anchimeric assistance) via the ring nitrogen.

  • 4-Hydroxy-3-nitropyridine N-oxide (Est.[2][3][4][5][6][7] pKa ~3.0–4.0): The nitro group at the 3-position is a potent electron-withdrawing group (EWG). It drastically increases the acidity of the 4-hydroxyl group, making the resulting active ester highly reactive toward amines while suppressing racemization (epimerization).

Visualizing the Pathway

The following diagram illustrates the activation pathway, highlighting how the reagent prevents the formation of the racemization-prone oxazolone byproduct.

CouplingMechanism Carboxyl Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Reactive/Unstable) Carboxyl->OAcyl + DIC DIC Carbodiimide (DIC/EDC) DIC->OAcyl ActiveEster Activated Ester (Stable/Selective) OAcyl->ActiveEster Fast Attack (+ Reagent) Oxazolone Oxazolone (Racemization) OAcyl->Oxazolone Slow Path (No Additive) Reagent 4-Hydroxy-3-nitro pyridine N-oxide Reagent->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Amine Amine (R'-NH2) Amine->Peptide

Caption: Mechanism of action showing suppression of the oxazolone pathway by rapid formation of the active ester.

Comparative Performance Matrix

The following table contrasts 4-Hydroxy-3-nitropyridine N-oxide with industry standards.

FeatureHOBt (Standard)HOAt (High Performance)4-Hydroxy-3-nitropyridine N-oxide
Core Structure BenzotriazoleAza-BenzotriazoleNitropyridine N-oxide
Acidity (Leaving Group) Moderate (pKa ~4.6)High (pKa ~3.2)High (Est. pKa ~3.5)
Coupling Speed StandardFastFast (Due to Nitro EWG)
Racemization Control GoodExcellentExcellent
Explosivity Risk High (Class 1.3C)High Low (Stable Pyridine Ring)
Solubility (DMF/NMP) HighHighModerate-High
Cost Basis ModerateHigh (Complex Synthesis)Low (Commodity Precursors)
Key Differentiator: Safety & Handling

The benzotriazole moiety in HOBt/HOAt is inherently energetic due to the N-N-N linkage. Dry HOBt is classified as an explosive (UN 0508).

  • Advantage: 4-Hydroxy-3-nitropyridine N-oxide lacks the triazole ring. While nitro compounds are energetic, the pyridine N-oxide core is significantly more stable against shock and friction, simplifying storage and shipping logistics (often non-hazmat for transport depending on hydration).

Cost-Effectiveness Analysis

The economic argument for 4-Hydroxy-3-nitropyridine N-oxide rests on its synthetic simplicity.

Synthesis Pathway Comparison
  • HOAt Synthesis: Requires expensive pyridine-2,3-diamine precursors and ring fusion steps that are difficult to scale safely.

  • 4-Hydroxy-3-nitropyridine N-oxide Synthesis:

    • Starting Material: 4-Hydroxypyridine (Cheap, bulk commodity).[8]

    • Step 1: N-Oxidation (using

      
       or peracetic acid).
      
    • Step 2: Nitration (Standard

      
      ).
      
    • Yield: Typically >75% overall.[8][9]

SynthesisCost Start 4-Hydroxypyridine (Commodity Chemical) Step1 N-Oxidation (H2O2/AcOH) Start->Step1 Inter 4-Hydroxypyridine N-oxide Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Final 4-Hydroxy-3-nitropyridine N-oxide (Final Reagent) Step2->Final

Caption: The streamlined, two-step synthesis pathway contributes to a lower cost of goods (COGS) compared to bicyclic alternatives.

Experimental Protocol: Peptide Coupling

This protocol validates the reagent's performance in a standard solution-phase coupling.

Objective: Couple Boc-Phe-OH with H-Val-OMe (A sterically sensitive model prone to racemization).

Materials
  • Carboxylic Acid: Boc-Phe-OH (1.0 equiv)

  • Amine: H-Val-OMe·HCl (1.0 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Additive: 4-Hydroxy-3-nitropyridine N-oxide (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv, to free the amine salt)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation:

    • Dissolve Boc-Phe-OH (1 mmol) and 4-Hydroxy-3-nitropyridine N-oxide (1.1 mmol) in DMF (5 mL).

    • Cool to 0°C in an ice bath.

    • Add DIC (1.1 mmol) dropwise.

    • Observation: The solution may turn yellow/orange (characteristic of the nitropyridine active ester). Stir for 5–10 minutes.

  • Coupling:

    • In a separate vial, dissolve H-Val-OMe·HCl (1 mmol) in DMF (2 mL) with DIPEA (2 mmol).

    • Add the amine solution to the activated acid mixture.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 5%

        
         (removes basic impurities).
        
      • Sat.

        
         (removes unreacted acid/additive).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Analysis:

    • Analyze via HPLC (Chiral column) to determine Yield and Diastereomeric Ratio (DL vs LL).

Self-Validating Check:

  • If the reaction mixture remains colorless, activation may be incomplete (Nitropyridine derivatives are often chromogenic).

  • Compare the retention time of the product with a standard HOBt coupling. Yields should be equivalent (>85%), with racemization <2%.

References

  • Synthesis and Properties of Nitropyridine Deriv

    • Source: ChemicalBook & PubChem D
    • Link:

  • Compar

    • Title: Recent Progress in Coupling Reagents for Peptide Synthesis.[1]

    • Context: Discusses the shift from explosive benzotriazoles to pyridine/oxime-based alternatives.[10]

    • Link:

  • Safety of Benzotriazoles vs. Pyridines

    • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[1]

    • Link:

  • Patent Liter

    • Title: Preparation of 3-nitro-4-hydroxypyridine N-oxide (US P
    • Link:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-3-nitropyridineN-oxide

Comprehensive Safety and Operational Guide: Handling 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) As a Senior Application Scientist overseeing the integration of highly reactive heterocyclic building blocks into dr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8)

As a Senior Application Scientist overseeing the integration of highly reactive heterocyclic building blocks into drug discovery pipelines, I emphasize that handling 4-Hydroxy-3-nitropyridine N-oxide requires more than basic compliance—it requires a mechanistic understanding of the molecule. The presence of both a strong electron-withdrawing nitro group and a highly polar N-oxide moiety on the pyridine ring creates a uniquely reactive profile ([1]). This polarization enhances its utility in synthesis but also drastically increases its potential for biological interaction, necessitating strict, self-validating safety protocols to mitigate acute toxicity and severe irritation risks ([2]).

Physicochemical & Hazard Profile

Understanding the physical properties of 4-Hydroxy-3-nitropyridine N-oxide is the first step in designing a safe operational plan.

PropertyValue / Description
Chemical Name 4-Hydroxy-3-nitropyridine N-oxide (or 1-oxide)
CAS Number 31872-57-8
Molecular Weight 156.10 g/mol
Physical State Light yellow solid/powder
Storage Conditions Sealed in a dry environment, 2-8°C
Primary Hazards Harmful if swallowed (H302); Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); STOT SE 3 (H335)

Data sourced from standard safety documentation ([3], [2]).

Scientific Causality of Hazards: The molecule's light yellow powder form presents a significant inhalation hazard (STOT SE 3) ([2]). The N-oxide group increases the dipole moment and aqueous solubility, facilitating rapid absorption across mucous membranes if inhaled or ingested. Furthermore, the acidic nature of the 4-hydroxyl group—exacerbated by the ortho-nitro and para-N-oxide groups—drives its severe ocular and skin irritation profile (H315, H319) ([2]).

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each item must be selected based on the specific physicochemical threats posed by this compound.

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Nitrile gloves (min. 0.11 mm). Double-glove for solvent handling.Nitrile offers robust barrier protection against the fine powder. However, if handling the compound in polar aprotic solvents (e.g., DMSO, DMF), double-gloving is mandatory because the N-oxide group facilitates rapid solvent penetration through compromised elastomers.
Eye/Face Protection Tight-fitting chemical safety goggles.The compound is prone to aerosolization. The H319 (serious eye irritation) classification dictates that standard safety glasses are insufficient against airborne micro-particulates.
Respiratory & Environmental Class II Type B2 Biological Safety Cabinet or certified chemical fume hood.Mitigates the H335 (respiratory irritation) risk. The fine particulate nature of the solid allows it to easily deposit in the upper respiratory tract.
Body Protection Flame-resistant, anti-static lab coat.Prevents particulate accumulation on clothing and mitigates static discharge risks during powder transfer.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that every action is verified by a secondary physical observation, creating a self-validating safety system.

Step 1: Environmental Preparation & Equilibration

  • Action: Remove the sealed container from 2-8°C storage ([3]) and allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

  • Causality: The N-oxide moiety is highly hygroscopic. Opening a cold container causes atmospheric moisture condensation, leading to compound degradation and clumping, which severely impacts gravimetric accuracy.

  • Self-Validation: The exterior of the container must be completely dry to the touch before the seal is broken.

Step 2: Static Control and Gravimetric Transfer

  • Action: Place an anti-static mat inside the fume hood. Use an ionizing bar over the balance and transfer the powder using a grounded, anti-static weighing boat.

  • Causality: Nitroaromatic powders are highly susceptible to static charge accumulation. Electrostatic repulsion can cause the powder to aerosolize, bypassing primary containment and increasing inhalation exposure risk.

  • Self-Validation: The analytical balance must return to absolute zero immediately after the weighing boat is removed, confirming no electrostatic adherence of the powder to the draft shield.

Step 3: Solvation and Reaction Initiation

  • Action: Transfer the pre-weighed solid into the reaction vessel under an inert atmosphere (Nitrogen or Argon). Add the solvent (e.g., DMF) gradually down the side of the vessel.

  • Causality: The highly polar N-oxide causes rapid, localized solvation. Gradual addition controls the dissolution rate, preventing micro-boiling or splashing that could contaminate the hood or operator.

Workflow Start 1. Pre-Operation Thermal Equilibration Static 2. Static Control Ionizing Bar Activation Start->Static Temp Verified Weighing 3. Gravimetric Transfer Anti-Static Weigh Boat Static->Weighing Charge Neutralized Solvation 4. Solvation Controlled Solvent Addition Weighing->Solvation Powder Transferred Reaction 5. Reaction Execution Inert Atmosphere Setup Solvation->Reaction Exotherm Controlled

Operational workflow for the safe handling and transfer of 4-Hydroxy-3-nitropyridine N-oxide.

Decontamination and Disposal Plan

Post-operational cleanup is as critical as the synthesis itself. 4-Hydroxy-3-nitropyridine N-oxide requires specific chemical neutralization prior to disposal.

Decontamination Protocol:

  • Action: Wipe down all spatulas, balances, and hood surfaces with a mild alkaline aqueous solution (e.g., 1% sodium bicarbonate), followed by a standard solvent wipe (e.g., ethanol), and finally distilled water.

  • Causality: The 4-hydroxyl proton is highly acidic due to the strong electron-withdrawing effects of the ortho-nitro and para-N-oxide groups. An alkaline wash deprotonates the hydroxyl group, forming a highly water-soluble phenoxide salt, ensuring 100% removal from surfaces and preventing cross-contamination.

  • Self-Validation: Swab the decontaminated area and check the pH of the swab; a return to neutral pH (7.0) confirms the complete removal of the alkaline wash and any residual acidic compound.

Disposal Plan:

  • Action: Segregate all solid waste (contaminated PPE, weigh boats, wipes) into a designated solid hazardous waste container. Liquid waste must be segregated into halogenated or non-halogenated streams based on the reaction solvent.

  • Causality: 4-Hydroxy-3-nitropyridine N-oxide must be disposed of via high-temperature incineration at an approved facility ([2]). Incineration must be coupled with a nitrogen oxide (NOx) scrubber, as the thermal decomposition of the nitro and N-oxide groups releases toxic NOx gases.

Disposal Decon Surface Decontamination (Mild Alkaline Wash) LiquidWaste Liquid Reaction Waste (Aqueous / Organic) Decon->LiquidWaste Wash Effluent SolidWaste Solid Contaminants (PPE, Vials, Wipes) Decon->SolidWaste Used Wipes Segregation Waste Segregation (Halogenated vs Non-Halogenated) LiquidWaste->Segregation Characterization Incineration High-Temp Incineration (NOx Scrubber Required) SolidWaste->Incineration Direct Route Segregation->Incineration Approved Facility

Logical workflow for the decontamination and disposal of 4-Hydroxy-3-nitropyridine N-oxide waste.

References

  • 4-Hydroxy-3-nitropyridine N-oxide Chemical Properties and SMILES . R&D Chemicals. Available at:[Link]

Sources

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